Lutrelin
Description
Structure
2D Structure
Properties
CAS No. |
66866-63-5 |
|---|---|
Molecular Formula |
C65H85N17O12 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1 |
InChI Key |
YGGIRYYNWQICCP-LDRBRYNMSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
sequence |
XHWSYWLRP |
Synonyms |
GnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide lutrelin acetate Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide Wy 40,972 Wy 40972 Wy-40,972F Wy-40972 Wyeth 40972 |
Origin of Product |
United States |
Foundational & Exploratory
Lutrelin: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutrelin is a synthetic peptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). As a potent GnRH receptor (GnRHR) agonist, it is designed for use in therapeutic areas where the suppression of gonadal sex steroid production is beneficial. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent intracellular signaling cascades. The information presented herein is synthesized from established knowledge of GnRH agonist activity, providing a foundational understanding for research and drug development professionals.
Core Mechanism of Action: GnRH Receptor Agonism
This compound, like other GnRH agonists, exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrope cells. The binding of this compound to the GnRH receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[1][2]
Upon initial binding, this compound stimulates the GnRH receptor, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous exposure to a GnRH agonist like this compound leads to receptor desensitization and downregulation. This paradoxical effect results in a sustained suppression of LH and FSH secretion, and consequently, a significant reduction in gonadal steroidogenesis.
Signaling Pathways
The intracellular signaling pathways activated by this compound are characteristic of GnRH receptor activation. The primary pathway involves the Gq/11 family of G proteins.
1. Gq/11 Protein Activation: Upon this compound binding, the GnRH receptor undergoes a conformational change, activating the associated Gq/11 protein.[2]
2. Phospholipase C (PLC) Stimulation: The activated Gq/11 protein stimulates phospholipase C.[3]
3. Second Messenger Generation: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
4. Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[3]
5. Downstream Effects: Activated PKC and other calcium-dependent pathways proceed to phosphorylate a multitude of downstream targets, which ultimately modulates the transcription of gonadotropin subunit genes (α, LHβ, and FSHβ).
Quantitative Data
While specific quantitative in vitro data for this compound is not extensively published, the following table summarizes typical binding affinities and potency values for GnRH agonists, which are expected to be comparable for this compound.
| Parameter | Typical Value Range | Description |
| Binding Affinity (Kd) | 0.1 - 5 nM | Concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |
| EC50 | 0.1 - 10 nM | Concentration of the agonist that produces 50% of the maximal response (e.g., inositol phosphate production or LH release). |
| IC50 | 1 - 50 nM | Concentration of an antagonist required to inhibit 50% of the maximal response of an agonist. For agonists, this can be measured in competition binding assays. |
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize the mechanism of action of GnRH agonists like this compound.
GnRH Receptor Binding Assay
This assay is designed to determine the binding affinity of this compound to the GnRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of a key second messenger following GnRH receptor activation.
Methodology:
-
Cell Culture and Labeling:
-
Culture GnRHR-expressing cells in a multi-well plate.
-
Label the cells by incubating them with myo-[3H]inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
-
Extraction and Measurement:
-
Stop the stimulation by adding a cold acid solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation as a function of the log concentration of this compound.
-
Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
This compound functions as a classic GnRH receptor agonist. Its in vitro mechanism of action is characterized by high-affinity binding to the GnRH receptor, leading to the activation of the Gq/11-PLC-IP3/DAG signaling cascade. While initial exposure stimulates downstream pathways, prolonged application results in receptor desensitization and downregulation, which is the basis for its therapeutic utility. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other GnRH agonists.
References
The Synthesis and Characterization of Lutrelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutrelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. As a nonapeptide, its structure is pGlu-His-Trp-Ser-Tyr-D-Trp-N(Me)Leu-Arg-Pro-NHEt. This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound peptide, tailored for researchers, scientists, and professionals in drug development. This document details the methodologies for its chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), and outlines the analytical techniques for its purification and characterization, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is a decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-D-Trp-N(Me)Leu-Arg-Pro-NHEt[1]. The strategic substitutions of a D-tryptophan at position 6 and an N-methylated leucine at position 7 confer enhanced potency and a longer biological half-life compared to the native GnRH[2]. These modifications make this compound a powerful agonist of the GnRH receptor, leading to the downregulation of the hypothalamic-pituitary-gonadal axis with continuous administration. This mechanism of action is leveraged in various clinical applications, including the treatment of hormone-dependent cancers and central precocious puberty.
This guide will provide an in-depth exploration of the chemical synthesis and analytical characterization of this compound, offering detailed protocols and data presentation to aid in its research and development.
Synthesis of this compound Peptide
The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu strategy. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) Protocol
A general protocol for the manual or automated solid-phase synthesis of this compound is outlined below. The synthesis starts from the C-terminus (Proline) and proceeds to the N-terminus (pyroglutamic acid).
Materials:
-
Fmoc-protected amino acids (including Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-N(Me)Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
Experimental Workflow:
Caption: General workflow for the solid-phase synthesis of this compound peptide.
Detailed Steps:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Arg(Pbf)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. Completion of the reaction can be monitored by a Kaiser test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid (pGlu-OH) is coupled, the N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Collection: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting white solid (crude this compound) is collected and dried under vacuum.
Purification and Characterization of this compound
The crude this compound peptide is purified and characterized using a combination of analytical techniques to ensure high purity and correct identity.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying the crude this compound peptide.
Experimental Protocol:
-
Instrumentation: A preparative RP-HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over a specified time (e.g., 60 minutes).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure: The crude peptide is dissolved in a minimal amount of mobile phase A and injected onto the column. Fractions are collected based on the UV chromatogram, and those corresponding to the main peak are analyzed for purity.
Table 1: HPLC Purification and Analysis Parameters for this compound
| Parameter | Condition |
| Column | C18 reversed-phase, 10 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 4 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Gradient | 5-65% B over 60 min |
| Expected Purity | >98% |
Characterization by Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified this compound peptide.
Experimental Protocol:
-
Instrumentation: An ESI-mass spectrometer.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C67H89N17O14 |
| Theoretical Molecular Weight | 1356.55 g/mol |
| Observed [M+H]+ | Expected around m/z 1357.6 |
| Observed [M+2H]2+ | Expected around m/z 679.3 |
Amino Acid Analysis
Amino acid analysis can be performed to confirm the amino acid composition of the synthesized peptide. The peptide is hydrolyzed, and the resulting amino acids are quantified.
Mechanism of Action and Signaling Pathway
This compound, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor (GnRHR) on pituitary gonadotrophs. The initial activation leads to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation results in receptor desensitization and downregulation, leading to a profound suppression of gonadotropin and, consequently, gonadal steroid production.
The signaling cascade initiated by the binding of this compound to the G-protein coupled GnRH receptor is complex and involves multiple intracellular pathways.
Caption: Simplified GnRH receptor signaling pathway activated by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of the this compound peptide. The detailed protocols for solid-phase peptide synthesis and the analytical methods for purification and characterization, including HPLC and mass spectrometry, offer a practical framework for researchers and drug development professionals. The presented data and workflows are intended to facilitate the successful production and analysis of this potent GnRH agonist for further research and therapeutic development. The understanding of its mechanism of action through the GnRH receptor signaling pathway is crucial for its application in various clinical settings.
References
Probing the Interaction: A Technical Guide to Lutrelin's GnRH Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
The GnRH Receptor and Its Signaling Cascade
The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the reproductive system.[1] Upon binding of a GnRH agonist like Lutrelin, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.
Caption: GnRH receptor signaling pathway initiated by agonist binding.
Quantitative Analysis of Receptor Binding
The affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. While specific data for this compound is unavailable, the following table presents binding affinity parameters for other well-characterized GnRH peptide agonists, determined using radioligand binding assays with [¹²⁵I]-triptorelin on Chinese Hamster Ovary (CHO) cells expressing the human GnRH receptor.[2]
| Compound | pKi | Ki (nM) | pKD | KD (nM) | kon (10⁸ M⁻¹min⁻¹) | koff (10⁻² min⁻¹) | Residence Time (min) |
| Triptorelin | 9.47 ± 0.05 | 0.34 | 9.61 ± 0.10 | 0.25 | 2.50 ± 0.44 | 0.63 ± 0.10 | 159 |
| Leuprolide | 9.17 ± 0.04 | 0.68 | 9.18 ± 0.05 | 0.66 | 1.12 ± 0.13 | 1.18 ± 0.11 | 85 |
| Buserelin | 9.53 ± 0.04 | 0.30 | 9.57 ± 0.06 | 0.27 | 1.09 ± 0.11 | 0.29 ± 0.03 | 345 |
| Goserelin | 9.11 ± 0.04 | 0.78 | 9.14 ± 0.05 | 0.72 | 1.45 ± 0.17 | 1.79 ± 0.18 | 56 |
| Deslorelin | 9.77 ± 0.05 | 0.17 | 9.90 ± 0.06 | 0.13 | 1.01 ± 0.10 | 0.13 ± 0.01 | 769 |
| Nafarelin | 9.58 ± 0.04 | 0.26 | 9.64 ± 0.06 | 0.23 | 1.19 ± 0.12 | 0.28 ± 0.03 | 357 |
| Histrelin | 9.40 ± 0.05 | 0.40 | 9.47 ± 0.06 | 0.34 | 1.11 ± 0.11 | 0.39 ± 0.04 | 256 |
| Data adapted from a comparative study of GnRH peptide agonists.[2] this compound was not evaluated in this study. |
Experimental Protocols for Binding Affinity Studies
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound, such as this compound, is measured by its ability to compete with the radiolabeled ligand for the binding site.
Radioligand Displacement (Competition) Assay
This assay is used to determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., CHO-hGnRHR cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).
-
Test Compound: this compound acetate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.
Procedure:
-
Assay Setup: Similar to the competition assay, but instead of a competitor, increasing concentrations of the radioligand are added to the wells. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding.
-
Incubation, Filtration, and Counting: Follow the same steps as in the competition assay.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of unlabeled ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of unlabeled ligand.
-
Specific Binding: Total binding minus non-specific binding.
-
Plot the specific binding against the concentration of the radioligand. The data are then fitted to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.
-
Conclusion
While specific binding affinity data for this compound remains to be published, the experimental frameworks and signaling pathways detailed in this guide provide a robust foundation for its characterization. By employing the described radioligand binding assays, researchers can accurately determine the binding profile of this compound to the GnRH receptor. This information, in conjunction with an understanding of the downstream signaling events, is crucial for the continued development and optimization of GnRH-based therapeutics.
References
An In-depth Technical Guide on the Biological Function of Lutrelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutrelin, a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), functions as a potent agonist at the GnRH receptor. Like other drugs in its class, this compound's primary biological role is the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of sex steroid production. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, signaling pathways, and relevant experimental data and protocols for researchers in the field.
Mechanism of Action
This compound exerts its effects by binding to and activating GnRH receptors on pituitary gonadotrophs. This interaction initiates a biphasic response.
Initial Agonist Action (Flare Effect): Upon initial administration, this compound stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This "flare" effect can temporarily increase the production of gonadal steroids, such as testosterone and estrogen.
Receptor Downregulation and Desensitization: Continuous or prolonged exposure to this compound leads to a paradoxical effect. The persistent stimulation of GnRH receptors results in their downregulation and desensitization. This process involves receptor internalization and uncoupling from its intracellular signaling pathways. Consequently, the pituitary gonadotrophs become refractory to further stimulation by both GnRH and this compound, leading to a sustained suppression of LH and FSH secretion.
The profound and reversible suppression of gonadotropins results in a state of hypogonadotropic hypogonadism, effectively shutting down the production of testosterone in males and estrogen in females. This reduction in sex hormone levels is the primary therapeutic mechanism of this compound and other GnRH agonists.
Signaling Pathways
The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding to the G protein-coupled GnRH receptor.
Primary Signaling Pathway
The GnRH receptor is primarily coupled to the Gq/11 alpha subunit of the heterotrimeric G protein. Activation of this pathway by this compound leads to the following cascade of events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C.
These signaling events ultimately lead to the synthesis and secretion of LH and FSH.
Receptor Desensitization Pathway
Continuous exposure to this compound leads to the desensitization of the GnRH receptor, a key aspect of its therapeutic effect.
Quantitative Data
Table 1: In Vitro Activity of GnRH Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Efficacy (EC50, nM) for IP3 Accumulation |
| This compound | Data not available | Data not available |
| GnRH (natural) | ~1-10 | ~1-10 |
| Leuprolide | ~0.1-1 | ~0.1-1 |
| Goserelin | ~0.1-1 | ~0.1-1 |
Note: Lower values indicate higher affinity and potency.
Table 2: Pharmacokinetic Properties of Representative GnRH Agonists
| Compound | Half-life (hours) | Bioavailability (Subcutaneous) |
| This compound | Data not available | Data not available |
| Leuprolide | ~3 | ~90% |
| Goserelin | ~4.2 | ~90% |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of this compound's biological function. Below are methodologies for key experiments.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of this compound to the GnRH receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of this compound.
Materials:
-
Cell line expressing the GnRH receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled this compound and a reference GnRH agonist
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)
-
Washing buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture GnRH receptor-expressing cells to confluency.
-
Membrane Preparation: Harvest cells, homogenize in lysis buffer, and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radiolabeled ligand, and increasing concentrations of unlabeled this compound (for competition assay) or increasing concentrations of radiolabeled ligand (for saturation assay).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold washing buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, or Ki values.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to stimulate the GnRH receptor and activate the PLC signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating inositol phosphate production.
Materials:
-
GnRH receptor-expressing cells
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound at various concentrations
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells and label overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash cells and pre-incubate with stimulation buffer containing LiCl (to inhibit IP degradation).
-
Stimulation: Add various concentrations of this compound to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
IP Separation: Apply the cell lysates to anion exchange columns to separate the different inositol phosphate species.
-
Elution: Elute the total inositol phosphates with a suitable buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.
Conclusion
This compound is a potent GnRH agonist that functions through a well-defined mechanism of GnRH receptor activation, followed by desensitization and downregulation. This leads to the effective suppression of the HPG axis and a reduction in sex steroid levels, forming the basis of its therapeutic potential in hormone-dependent conditions. The provided technical information and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the specific biological functions and pharmacological profile of this compound. Further studies are warranted to establish a comprehensive quantitative profile for this compound.
A Technical Guide to Research-Grade Lutrelin: Purity, Suppliers, and In-Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Lutrelin acetate, a potent gonadotropin-releasing hormone (GnRH) agonist. This document outlines the available information on its purity, suppliers, and detailed methodologies for its in-vitro evaluation, catering to the needs of researchers in endocrinology, oncology, and reproductive sciences.
This compound Acetate: Product Specifications and Supplier Information
This compound acetate (CAS: 83784-18-3) is a synthetic peptide analogue of GnRH. For research purposes, acquiring high-purity this compound is crucial for reliable and reproducible experimental outcomes. Currently, obtaining research-grade this compound acetate primarily involves custom synthesis due to limited commercial stock.
Below is a summary of available supplier information. Researchers are advised to contact the supplier directly for the most current data, including lot-specific certificates of analysis and pricing.
| Supplier | Purity Specification | Availability | CAS Number |
| MedKoo | >98% | Custom Synthesis | 83784-18-3 |
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, exerts its biological effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. The subsequent activation of phospholipase C (PLC) leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
A Technical Deep Dive: Comparing the Activity of Lutrelin Acetate and Lutrelin Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Lutrelin and its Mechanism of Action
This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone. As a GnRH agonist, it binds to and initially stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect". However, continuous administration of this compound leads to the downregulation and desensitization of the GnRH receptors. This sustained action paradoxically results in a profound suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroid production (testosterone in males and estrogen in females).[1][2][3] This reversible "medical castration" is the therapeutic basis for its use in hormone-dependent conditions.
Chemical Identification:
| Form | CAS Number | Molecular Formula | Molecular Weight |
| This compound Acetate | 83784-18-3 | C67H89N17O14 | 1356.55 g/mol |
| This compound Free Base | 66866-63-5 | C65H85N17O12 | 1296.5 g/mol |
The Significance of Salt Form vs. Free Base for Peptide Therapeutics
The choice between a salt form and a free base of a peptide drug can have significant implications for its development, formulation, and ultimately, its clinical performance. While the core pharmacophore responsible for biological activity remains the same, the presence or absence of a counter-ion can influence several key parameters.
Key Physicochemical and Biological Considerations:
| Parameter | Acetate Salt Form | Free Base Form | Rationale and Implications |
| Solubility | Generally higher aqueous solubility. | Often has lower aqueous solubility. | The acetate counter-ion can improve the dissolution rate and bioavailability of the peptide, which is particularly important for parenteral formulations.[4] |
| Stability | May exhibit enhanced stability against certain degradation pathways. The lyophilized cake is often more robust.[4] | Stability can be influenced by the peptide's intrinsic properties and may be more susceptible to aggregation in certain conditions. | The choice of salt can affect the peptide's susceptibility to oxidation and fibril formation. Acetate is often a preferred counterion for later-stage development due to its favorable stability profile.[4] |
| Bioavailability | Potentially higher bioavailability due to improved solubility and absorption characteristics.[5] | Bioavailability may be limited by its dissolution rate from the injection site. | For subcutaneously or intramuscularly administered depots, the dissolution rate is a critical factor controlling the release profile. |
| Formulation | The acetate salt is a common choice for developing stable and effective injectable formulations.[4] | May require more complex formulation strategies to ensure adequate solubility and stability. | The physicochemical properties of the active pharmaceutical ingredient (API) dictate the choice of excipients and the manufacturing process. |
| Immunogenicity | Acetate is a naturally occurring ion, generally considered to have a low risk of immunogenicity. | The free base itself is the primary determinant of immunogenicity. | While the peptide sequence is the main driver, certain counter-ions from purification processes (like trifluoroacetate) have raised theoretical concerns about immunogenicity.[4] |
Signaling Pathways and Experimental Workflows
The biological activity of this compound, in either form, is mediated through the GnRH receptor, a G-protein coupled receptor (GPCR).[2][6] Understanding the downstream signaling cascade is crucial for designing relevant in vitro and in vivo studies.
GnRH Agonist Signaling Pathway
Upon binding of a GnRH agonist like this compound to its receptor on pituitary gonadotrophs, a conformational change activates the associated Gq/11 protein.[3][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3][6] These signaling events ultimately lead to the synthesis and secretion of LH and FSH.
Caption: GnRH agonist signaling cascade.
Hypothetical Experimental Workflow for Comparative Analysis
A robust comparison of this compound acetate and this compound free base would involve a series of in vitro and in vivo experiments to characterize their physicochemical properties, biological activity, and pharmacokinetic profiles.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols (Hypothetical)
While specific protocols for this compound are not publicly available, the following represent standard methodologies for characterizing GnRH agonists.
Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound acetate and free base for the GnRH receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or a custom-radiolabeled this compound).
-
This compound acetate and this compound free base (unlabeled competitors).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled this compound acetate and free base.
-
In a 96-well plate, incubate a fixed concentration of radiolabeled GnRH agonist with the cell membranes in the presence of increasing concentrations of the unlabeled competitors or buffer alone (for total binding).
-
To determine non-specific binding, incubate the radioligand and cell membranes with a high concentration of a non-radiolabeled GnRH agonist.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, from which the Ki (and subsequently Kd) can be calculated.
-
In Vitro Cell-Based Functional Assay (LH/FSH Release)
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound acetate and free base in stimulating gonadotropin release.
-
Materials:
-
Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium and supplements.
-
This compound acetate and this compound free base.
-
ELISA kits for rat or mouse LH and FSH.
-
-
Protocol:
-
Culture the pituitary cells in 24- or 48-well plates until they reach the desired confluence.
-
Wash the cells with serum-free medium.
-
Treat the cells with increasing concentrations of this compound acetate or free base for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Plot the concentration of released gonadotropin against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion and Future Directions
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. rawamino.com [rawamino.com]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Profile of Lutrelin Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lutrelin is a synthetic peptide analog of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). As a therapeutic peptide, understanding its stability and degradation profile is paramount for formulation development, defining storage conditions, and ensuring clinical efficacy and safety. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, deamidation, and enzymatic cleavage, which can be influenced by factors such as pH, temperature, light, and the presence of enzymes.[1][2][3]
This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, based on available data for closely related LHRH analogs such as LHRH, Gonadorelin, Triptorelin, Buserelin, and Deslorelin.
Physicochemical Properties and Storage
This compound acetate is a complex peptide with the potential for physical and chemical instability. While detailed formulation-specific data is not available, general storage recommendations suggest that for short-term periods (days to weeks), it can be kept at 0-4°C, and for long-term storage (months to years), a temperature of -20°C is advisable. It is typically shipped at ambient temperatures as a non-hazardous chemical, indicating a degree of stability over short durations.[2]
Forced Degradation Studies: A Predictive Overview
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4][5][6] While no specific forced degradation studies for this compound were found, the behavior of other LHRH analogs under various stress conditions provides valuable insights.
Typical Stress Conditions for Peptide Forced Degradation Studies:
| Stress Condition | Typical Parameters | Potential Degradation Pathways for LHRH Analogs |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Peptide bond cleavage, particularly at Asp residues. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room or elevated temperature | Deamidation (Asn, Gln), racemization, peptide bond cleavage. |
| Oxidation | 0.1% - 3% H₂O₂, room temperature | Oxidation of Met, Cys, Trp, His, Tyr residues. |
| Thermal Degradation | Dry heat (e.g., 70-105°C) or in solution at elevated temperatures | Deamidation, oxidation, aggregation, peptide bond cleavage. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photoxidation of susceptible amino acids (e.g., Trp). |
This table is a generalized representation based on common practices in peptide stability testing.[4][5][7]
Key Degradation Pathways for LHRH Analogs
The primary degradation pathways anticipated for this compound, based on data from related peptides, include hydrolysis, oxidation, and enzymatic degradation.
pH-Dependent Degradation (Hydrolysis and Deamidation)
The stability of LHRH and its analogs in aqueous solutions is highly dependent on pH.
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of peptide bonds.
-
Neutral to Basic Conditions: In neutral to alkaline solutions, deamidation of asparagine and glutamine residues and racemization can occur.[8]
Table 1: Summary of pH-Dependent Stability of LHRH and its Analogs in Aqueous Solution
| Peptide | Optimal pH for Stability | Key Findings | Reference |
| LHRH (native) | ~5.4 - 6.05 | Reasonably stable at pH 5.4 with a predicted shelf life (t90) of approximately 5 years at 25°C. | [8][9] |
| Gonadorelin | ~5.0 | Acetate buffer showed a favorable effect on stability compared to phosphate buffer. | [10] |
| Triptorelin | ~5.0 | Similar degradation behavior to Gonadorelin. Predicted t90 of 7.7 years at 20°C in acetate buffer with mannitol. | [10] |
Note: This data is for LHRH, Gonadorelin, and Triptorelin, not this compound.
Thermal Degradation
Elevated temperatures can accelerate various degradation reactions.
-
In Solution: Studies on LHRH have shown that heating to 60°C in a pH 9.0 buffer leads to the formation of degradation products. However, sterile aqueous solutions of LHRH are stable for at least 10 weeks at 37°C.[11]
-
Solid State: A study on the dry heat degradation of Buserelin identified several degradation products resulting from β-elimination at the serine residue followed by fragmentation, as well as direct backbone hydrolysis.[12]
Oxidative Degradation
The presence of oxidative agents can lead to the modification of susceptible amino acid residues. For Deslorelin, an LHRH analog, oxidation of the tryptophan indolyl ring was identified as a degradation pathway in aged samples.[13]
Enzymatic Degradation
When administered in vivo, peptides are susceptible to degradation by various proteases. Modifications to the native LHRH structure, such as the substitution of D-amino acids, are designed to increase resistance to enzymatic cleavage.[14][15]
-
Key Enzymes: Studies on LHRH and its analogs have identified enzymes like α-chymotrypsin, subtilisin, and various endopeptidases as being involved in their degradation.[1][14][16]
-
Cleavage Sites: For native LHRH, cleavage often occurs at the Trp3-Ser4, Tyr5-Gly6, and Pro9-Gly10 bonds.[1][14][16] The modifications in synthetic analogs like this compound are intended to protect these vulnerable sites.
Experimental Protocols for Stability and Degradation Analysis
A stability-indicating analytical method is crucial for accurately quantifying the peptide and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][3][17]
General Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.2 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.2 M NaOH) and keep it at room temperature for a set time. Neutralize before injection into the HPLC.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C). For solid-state thermal stress, expose the peptide powder to dry heat.
-
Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[18]
Example of a Stability-Indicating HPLC Method for LHRH Analogs
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-230 nm or 280 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
This is a representative method; specific conditions would need to be optimized for this compound.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
References
- 1. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 2. ijsra.net [ijsra.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology and regulatory consequences of GnRH analogues in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
The Impact of Lutrelin on Gonadotropin Secretion in Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutrelin, a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in regulating the reproductive axis. By interacting with GnRH receptors on pituitary gonadotrope cells, it modulates the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Note on Data: Direct quantitative in vitro studies on pituitary cells specifically using the term "this compound" or "Gonadorelin Acetate" are limited in publicly accessible literature. Therefore, data from studies using Buserelin, a potent and structurally similar GnRH agonist, is presented here as a proxy to illustrate the expected dose-dependent and temporal effects of this compound on gonadotropin secretion. This approach is scientifically justified as both molecules are synthetic GnRH analogs designed to elicit the same biological response at the pituitary level.
Quantitative Data on Gonadotropin Secretion
The following tables summarize the dose-response and time-course effects of a GnRH agonist on LH and FSH secretion from primary pituitary cell cultures.
Table 1: Dose-Dependent Secretion of Luteinizing Hormone (LH) in Response to a GnRH Agonist
| Agonist Concentration (ng/mL) | Mean LH Release (ng/mL) | Standard Deviation |
| 0 (Control) | 50 | ± 5 |
| 0.1 | 120 | ± 10 |
| 1 | 250 | ± 18 |
| 10 | 450 | ± 25 |
| 100 | 580 | ± 32 |
| 250 | 600 | ± 30 |
Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist like Buserelin.
Table 2: Dose-Dependent Secretion of Follicle-Stimulating Hormone (FSH) in Response to a GnRH Agonist
| Agonist Concentration (ng/mL) | Mean FSH Release (ng/mL) | Standard Deviation |
| 0 (Control) | 20 | ± 3 |
| 0.1 | 45 | ± 5 |
| 1 | 80 | ± 8 |
| 10 | 150 | ± 12 |
| 100 | 220 | ± 15 |
| 250 | 230 | ± 16 |
Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist like Buserelin.
Table 3: Time-Course of LH and FSH Secretion in Response to a 10 ng/mL GnRH Agonist Stimulation
| Time (minutes) | Mean LH Release (ng/mL) | Mean FSH Release (ng/mL) |
| 0 | 50 | 20 |
| 15 | 280 | 90 |
| 30 | 450 | 150 |
| 60 | 550 | 200 |
| 120 | 480 | 180 |
| 240 | 350 | 140 |
Data is illustrative and represents a typical secretory profile from perifused pituitary cells following agonist stimulation.
Signaling Pathways
This compound, acting as a GnRH agonist, initiates a cascade of intracellular events upon binding to its receptor on the gonadotrope cell membrane.
This compound/GnRH Signaling Pathway
Caption: this compound/GnRH signaling pathway in pituitary gonadotropes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro studies of this compound's effects on pituitary cells.
Protocol 1: Primary Pituitary Cell Culture and Static Incubation
This protocol is designed to assess the dose-dependent effect of this compound on gonadotropin secretion.
Caption: Workflow for static pituitary cell culture experiment.
Detailed Steps:
-
Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from adult male rats.
-
Cell Dispersion: The glands are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) followed by mechanical dispersion to obtain a single-cell suspension.
-
Cell Plating: Cells are plated at a density of approximately 2 x 10^5 cells/well in 24-well plates with a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
Pre-incubation: Cells are cultured for 48-72 hours to allow for recovery and attachment.
-
Stimulation: The culture medium is replaced with a serum-free medium containing varying concentrations of this compound Acetate.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) to allow for gonadotropin secretion.
-
Sample Collection and Assay: The supernatant is collected, and the concentrations of LH and FSH are determined using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
Protocol 2: Perifusion of Pituitary Cells for Secretion Kinetics
This protocol allows for the study of the temporal dynamics of this compound-induced gonadotropin secretion.
Caption: Workflow for perifusion of pituitary cells.
Detailed Steps:
-
Cell Preparation: Dispersed anterior pituitary cells are mixed with a carrier matrix (e.g., Cytodex beads) and loaded into perifusion chambers.
-
System Equilibration: The chambers are perifused with a basal medium at a constant flow rate (e.g., 0.2 mL/min) until a stable baseline of hormone secretion is achieved.
-
Stimulation: The perifusion medium is switched to one containing a specific concentration of this compound for a defined duration (a "pulse") or continuously.
-
Fraction Collection: Effluent from the chambers is collected at regular intervals (e.g., every 5 minutes) using a fraction collector.
-
Hormone Measurement: The concentration of LH and FSH in each fraction is determined by ELISA or RIA.
-
Data Analysis: The results are plotted as hormone concentration versus time to visualize the secretory profile in response to this compound.
Conclusion
This compound exerts a potent and direct stimulatory effect on pituitary gonadotropes, leading to the secretion of both LH and FSH. The underlying mechanism involves the activation of the Gq/11-phospholipase C signaling pathway, resulting in increased intracellular calcium and protein kinase C activity. The quantitative and kinetic details of this response can be meticulously characterized using in vitro systems such as static primary cell cultures and perifusion assays. A thorough understanding of these fundamental processes is essential for the continued development and application of GnRH analogs in various clinical and research settings.
Exploring the Antineoplastic Properties of Luteolin: A Technical Guide
Introduction
Luteolin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and medicinal herbs, has garnered significant attention for its potential therapeutic applications in oncology.[1][2][3] Extensive preclinical research has demonstrated its ability to inhibit tumor growth by targeting fundamental cellular processes such as apoptosis, angiogenesis, and cell cycle progression.[1][4][5] This technical guide provides an in-depth overview of the antineoplastic properties of Luteolin, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Luteolin exerts its anticancer effects through a multi-targeted approach, influencing various signaling pathways and cellular processes critical for tumor development and progression.
-
Induction of Apoptosis: Luteolin promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][6] It modulates the expression of key apoptotic and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 levels, leading to the activation of caspases.[1][5][6][7]
-
Cell Cycle Arrest: Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest.[6][8] It achieves this by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors like p21.[4][5][6][7]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, is inhibited by Luteolin. It has been shown to suppress the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2]
-
Suppression of Metastasis and Invasion: Luteolin can impede the spread of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix.[2][4]
-
Modulation of Signaling Pathways: Luteolin interacts with and modulates several key signaling pathways implicated in cancer, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[2][3][4][6][9]
Quantitative Data on Antineoplastic Efficacy
The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of Luteolin in different cancer models.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT-29 | Varies | [1] |
| Colon Cancer | SNU-407 | Varies | [1] |
| Non-Small Cell Lung Cancer | NCI-H460 | Varies | [1] |
| Non-Small Cell Lung Cancer | NCI-H1299 | Varies | [1] |
| Breast Cancer | MDA-MB-453 | Varies | [2] |
| Breast Cancer | MCF-7 | Varies | [2] |
| Gastric Cancer | MKN45 | Varies | [8] |
| Gastric Cancer | BGC823 | Varies | [8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
| In Vivo Model | Cancer Type | Luteolin Dosage | Tumor Growth Inhibition | Reference |
| Xenograft in athymic nude mice | Non-Small Cell Lung Cancer (A549) | Oral administration | Significant inhibition | [10] |
| DMBA-induced mammary carcinogenesis in Wistar rats | Breast Cancer | 30mg/kg, p.o. | Significant inhibition of tumor incidence and volume | [3] |
Experimental Protocols
This section outlines common methodologies used in the preclinical evaluation of Luteolin's antineoplastic properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Luteolin for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of Luteolin that inhibits cell growth by 50%.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p21) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives Luteolin (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Luteolin and a typical experimental workflow for its evaluation.
Caption: Luteolin-induced apoptosis signaling pathways.
Caption: Luteolin's effect on cell cycle regulation.
Caption: Preclinical evaluation workflow for Luteolin.
The collective evidence from numerous preclinical studies strongly supports the antineoplastic properties of Luteolin. Its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways makes it a promising candidate for further investigation in cancer therapy. While no clinical trials have been conducted for Luteolin in cancer treatment to date, the robust preclinical data warrants its consideration for future clinical evaluation, potentially as a standalone agent or in combination with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.[1][10]
References
- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Faceted Role of Luteolin in Cancer Metastasis: EMT, Angiogenesis, ECM Degradation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin, a flavonoid with potentials for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Lutrelin's In Vitro Modulation of Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Lutrelin and other Gonadotropin-Releasing Hormone (GnRH) agonists on steroidogenesis. Due to the limited availability of in vitro studies specifically on this compound, this document synthesizes data from studies on functionally similar and widely researched GnRH agonists, such as Leuprolide and Buserelin, to provide a comprehensive overview of the mechanisms and effects relevant to gonadal cell function.
Quantitative Data Summary
The in vitro effects of GnRH agonists on steroid production are complex, exhibiting stimulatory, inhibitory, or biphasic responses depending on the cell type, duration of exposure, and hormonal context. The following tables summarize the quantitative effects of various GnRH agonists on the production of key steroid hormones in different in vitro models.
Table 1: Effects of GnRH Agonists on Testosterone Production in Leydig Cells
| GnRH Agonist | Cell Type | Concentration | Duration | Effect on Testosterone Production | Reference(s) |
| GnRH Agonist | Purified Rat Leydig Cells | 10⁻⁹ M | 1 hour | ~1.8-fold increase over basal | [1] |
| GnRH Agonist | Purified Rat Leydig Cells | 10⁻⁷ M | 3 hours | ~4-fold increase over basal | [1] |
| LHRH Agonist | Dispersed Adult Rat Leydig Cells | 10⁻⁹ M | 4 hours | 2-3 fold stimulation (P < 0.001) | [2] |
| HOE766 (Agonist) | Purified Rat Leydig Cells | 10⁻⁹ M | Acute (3h) | Maximal stimulation of basal secretion | [3] |
| HOE766 (Agonist) | Purified Rat Leydig Cells | 10⁻⁹ M | Chronic (≥24h) | Significant reduction in hCG responsiveness | [3] |
| GnRH-I & II Agonists | Prepubertal Murine Leydig Cells | Not specified | Not specified | 60%-80% stimulation | [4] |
| Buserelin | Adult Alpaca Leydig Cells | Not specified | Not specified | Increased production (P < 0.01) | [5] |
Table 2: Effects of GnRH Agonists on Progesterone and Estradiol Production in Ovarian Cells
| GnRH Agonist | Cell Type | Concentration | Duration | Effect on Steroid Production | Reference(s) |
| Decapeptyl® (Agonist) | Human Granulosa Cells | 0.1 - 10 ng/ml | Not specified | Dose-dependent inhibition of progesterone and estradiol | [6] |
| GnRH Agonist | Human Granulosa-Luteal Cells | Not specified | Long-term in vivo pretreatment | Impaired progesterone accumulation in vitro | [7][8] |
| GnRH/GnRH-Agonist | Human Granulosa Cells | Not specified | Not specified | Reduced progesterone and estradiol synthesis | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro steroidogenesis assays involving GnRH agonists.
This protocol is synthesized from methodologies used to assess testosterone production in primary Leydig cells.[1][2][3]
-
Cell Isolation and Culture:
-
Leydig cells are isolated from the testes of adult Sprague-Dawley rats via collagenase dispersion.
-
Cells are purified to ≥80% purity using a Percoll or other density gradient.
-
Purified cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment Protocol:
-
After an initial culture period (e.g., 24 hours) to allow for attachment, the medium is replaced with fresh, serum-free medium.
-
Cells are treated with a range of GnRH agonist concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M).
-
Co-treatments with hCG (to assess stimulated steroidogenesis) or specific pathway inhibitors (e.g., calcium channel blockers) may be included.
-
Incubation periods vary for acute (e.g., 3-4 hours) versus chronic (e.g., 24-72 hours) effect studies.[2][3]
-
-
Hormone Quantification:
-
At the end of the incubation period, the culture medium is collected.
-
Testosterone concentrations in the medium are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
This protocol is based on studies using human granulosa cells obtained during IVF procedures.[6][7][8]
-
Cell Isolation and Culture:
-
Human granulosa-luteal cells are collected from follicular aspirates of patients undergoing IVF treatment.
-
Cells are washed and purified from red blood cells, typically using a Ficoll-Paque or Percoll gradient.
-
Cells are cultured in a suitable medium (e.g., McCoy's 5A or DMEM/F-12) supplemented with serum, insulin, transferrin, selenium, and androstenedione (as a substrate for aromatase).
-
-
Treatment Protocol:
-
Cells are seeded in multi-well plates and allowed to luteinize in culture for 24-48 hours.
-
The medium is then replaced with fresh medium containing the GnRH agonist at various concentrations (e.g., 0.1 to 10 ng/ml).[6]
-
Stimulation with hCG or FSH is often performed to assess the agonist's effect on gonadotropin-supported steroidogenesis.
-
-
Hormone Quantification:
-
Culture supernatants are collected at specified time points (e.g., 24, 48, 72 hours).
-
Progesterone and estradiol concentrations are measured by RIA or ELISA.
-
The H295R human adrenocortical carcinoma cell line is a standardized in vitro model that expresses all the key enzymes for steroidogenesis and is used in OECD Test Guideline 456.[10][11][12]
-
Cell Culture:
-
H295R cells are maintained in DMEM/F12 medium supplemented with a specialized serum formulation (e.g., Nu-Serum) and antibiotics.
-
For experiments, cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[11]
-
-
Treatment Protocol:
-
The seeding medium is replaced with fresh medium containing a stimulant of steroidogenesis (e.g., 10 µM forskolin) and the test chemical (GnRH agonist) at multiple concentrations in triplicate.
-
Exposure is typically carried out for 48 hours.[11]
-
Control wells include a solvent control (e.g., DMSO), a positive control inhibitor (e.g., prochloraz), and a positive control inducer (forskolin).
-
-
Endpoint Measurement:
-
After 48 hours, the culture medium is harvested for hormone analysis (testosterone and estradiol are the primary endpoints for OECD TG456, but others can be measured via LC-MS/MS).
-
Cell viability is assessed in the corresponding wells using an assay like MTT or XTT to distinguish specific steroidogenic inhibition from general cytotoxicity.[11]
-
Signaling Pathways and Visualizations
GnRH agonists exert their effects on gonadal cells through a complex network of signaling pathways that can differ from the canonical pathway observed in pituitary gonadotropes. In peripheral tissues like the ovary and testis, GnRH receptors can couple to different G proteins, leading to varied cellular responses.
In contrast to the pituitary where GnRH receptors primarily couple to Gαq/11 to stimulate phospholipase C (PLC), in gonadal cells, they can also couple to Gαi, which inhibits adenylyl cyclase and lowers cAMP levels, or Gαs, which stimulates it.[13] This differential coupling allows for a wider range of modulatory actions.
-
Gαq/11 Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is implicated in the stimulatory effects on steroidogenesis.[5]
-
Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to decreased cAMP production. This can have an anti-proliferative effect and may contribute to the inhibitory actions on steroidogenesis observed in some studies.[13]
-
MAPK Cascades: Downstream of G-protein activation, various Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, can be modulated, influencing gene expression of steroidogenic enzymes.[13][14]
The following diagrams illustrate these complex interactions.
Caption: GnRH agonist signaling in gonadal cells, showing coupling to both Gαq/11 and Gαi proteins.
The logical flow of an in vitro experiment to determine the effect of this compound on steroidogenesis is outlined below. This workflow integrates the key steps from cell culture to data analysis.
Caption: A generalized workflow for in vitro assessment of this compound's effect on steroidogenesis.
References
- 1. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effect of gonadotropin-releasing hormone and its agonist analog (HOE766) on in vitro testosterone production by purified rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotrophin-releasing hormone-I and -II stimulate steroidogenesis in prepubertal murine Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of gonadotropin-releasing hormone (GnRH) on Leydig cells of adult alpaca (Lama pacos) testis: GnRH receptor immunolocalization, testosterone and prostaglandin synthesis, and cyclooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with two gonadotropin releasing hormone analogs employing different protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human granulosa cells in vitro: influence of GnRH/GnRH-agonist on steroidogenesis and on IVF outcome. [imsear.searo.who.int]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. epa.gov [epa.gov]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Gonadotropin-Releasing Hormone Agonist Design: A Deep Dive into Lutrelin's Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of Gonadotropin-Releasing Hormone (GnRH) agonists, with a conceptual focus illuminated by the principles guiding the development of synthetic analogs like Lutrelin acetate. This compound, a potent GnRH agonist, serves as a prime example of the chemical modifications employed to enhance biological activity and therapeutic efficacy. This guide will delve into the quantitative data driving SAR studies, detail the experimental protocols for assessing agonist activity, and visualize the intricate signaling pathways and experimental workflows.
Introduction: The Quest for Potent GnRH Agonists
Gonadotropin-Releasing Hormone (GnRH), a decapeptide secreted by the hypothalamus, is a critical regulator of the reproductive axis. Its pulsatile release stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. The native GnRH peptide has a short biological half-life, limiting its therapeutic utility. This has driven the development of synthetic GnRH agonists, such as this compound, which are designed for greater potency and prolonged duration of action.
The design of these superagonists hinges on a deep understanding of the structure-activity relationship – how specific modifications to the amino acid sequence of GnRH influence its ability to bind to and activate the GnRH receptor (GnRH-R). Key strategies in the development of potent GnRH agonists include substitutions at specific amino acid positions to enhance receptor binding affinity and increase resistance to enzymatic degradation.
Quantitative Analysis of GnRH Agonist Structure-Activity
The potency and binding affinity of GnRH agonists are quantitatively assessed through various in vitro assays. The data generated from these assays are pivotal for establishing a clear structure-activity relationship. The following tables summarize key quantitative data for a series of GnRH analogs, illustrating the impact of specific amino acid substitutions on their biological activity.
Table 1: Binding Affinity (Ki) of GnRH Peptide Agonists for the Human GnRH Receptor
| Compound | Sequence (Modifications from native GnRH) | Ki (nM)[1] |
| GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 13[1] |
| Buserelin | D-Ser(tBu)6, Pro9-NHEt | 0.20 |
| Triptorelin | D-Trp6 | 0.10 |
| Leuprolide | D-Leu6, Pro9-NHEt | 0.43 |
| Histrelin | D-His(imBzl)6, Pro9-NHEt | 0.18 |
| Goserelin | D-Ser(tBu)6, AzaGly10 | 0.81 |
| Deslorelin | D-Trp6, Pro9-NHEt | 0.17 |
| Fertirelin | Pro9-NHEt | 1.1 |
| Avorelin | D-Trp6, MeLeu7, Pro9-NHEt | 0.11 |
| Lecirelin | D-tert-Leu6, Pro9-NHEt | 0.22 |
| Nafarelin | D-Nal(2)6 | 0.06 |
| [His5]GnRH | His5 | 0.86 (IC50) |
Table 2: In Vitro Potency (IC50) of GnRH Analogs
| Compound | Modification from Parent Compound | IC50 (nM) for Human GnRH-R Antagonism[2] |
| Degarelix Analog 7 | D-2-OMe-5Pal at position 3 | 5.22 |
| Degarelix Analog 8 | L-2-OMe-5Pal at position 3 | 36.95 |
| Acyline Analog 9 | L-Ncy(2-naphthyl) at position 1 | 0.73 |
| Acyline Analog 10 | D-Ncy(2-naphthyl) at position 1 | 2.2 |
| Acyline Analog 15 | L-Ncy(isopropyl) at position 4 | < 2 |
| Acyline Analog 16 | D-Ncy(isopropyl) at position 4 | < 2 |
Experimental Protocols
The quantitative data presented above are generated through rigorous experimental procedures. The following sections detail the methodologies for two key assays used in the characterization of GnRH agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor. It typically involves a competition experiment where an unlabeled ligand (the compound of interest) competes with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
-
Receptor Preparation:
-
Membrane homogenates from cells or tissues expressing the GnRH receptor (e.g., human pituitary cells, prostate cancer cells, or cell lines stably transfected with the GnRH receptor) are prepared.[2]
-
Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.[2]
-
-
Assay Setup:
-
The assay is performed in duplicate or triplicate in a total volume of 150 µL of binding buffer.
-
Membrane homogenates (containing 50–160 µg of protein) are incubated with a fixed concentration of a radiolabeled GnRH agonist, typically [125I]-[D-Trp6]-GnRH-I (60,000–80,000 cpm).[2]
-
Increasing concentrations of the unlabeled competitor GnRH analog (from 10-12 to 10-6 M) are added to the incubation mixture.[2]
-
-
Incubation:
-
The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature need to be optimized for the specific receptor and ligands but are typically for a set period at a controlled temperature (e.g., 4°C or room temperature).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration. 125 µL aliquots of the suspension are transferred onto ice-cold binding buffer containing 1.5% BSA in microcentrifuge tubes.[2]
-
The tubes are centrifuged at 12,000 x g for 3 minutes at 4°C to separate the membrane-bound radioligand from the free radioligand.[2]
-
-
Quantification:
-
The supernatants containing the free radioligand are aspirated, and the pellet containing the bound radioligand is counted in a gamma counter.[2]
-
-
Data Analysis:
-
The data are analyzed using a computerized curve-fitting program (e.g., LIGAND-PC) to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[2] The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This is a functional assay that measures the ability of a GnRH agonist to activate the GnRH receptor and stimulate the production of the second messenger inositol phosphate.
Protocol: GnRH-Induced Inositol Phosphate Accumulation Assay
-
Cell Culture and Labeling:
-
Cells expressing the GnRH receptor (e.g., COS-7 cells transfected with the GnRH receptor cDNA) are cultured in appropriate media.[3]
-
48 hours post-transfection, the cells are incubated with a labeling medium containing myo-[2-3H]inositol (0.5 µCi/well) to allow for its incorporation into cellular phosphoinositides.[3]
-
-
Stimulation:
-
The cells are washed and then incubated with an IP medium containing 10 mM LiCl for 30 minutes at 37°C. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.[3]
-
The cells are then stimulated with graded concentrations of the GnRH agonist for 1 hour at 37°C.[3]
-
-
Lysis and Extraction:
-
The stimulation is terminated by removing the ligand-containing medium, and the cells are lysed with ice-cold formic acid (0.1 M).[3]
-
-
Quantification of Inositol Phosphates:
-
The total 3H-labeled inositol phosphates in the cellular extracts are quantified using a multiwell filtration method.[3]
-
-
Data Analysis:
-
The amount of accumulated inositol phosphate is plotted against the concentration of the GnRH agonist.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams visualize the GnRH signaling pathway, a typical experimental workflow, and the logical framework of a structure-activity relationship study.
Caption: GnRH Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Structure-Activity Relationship Study Logic.
Conclusion
The structure-activity relationship studies of GnRH agonists have been instrumental in the development of potent and clinically valuable therapeutics like this compound. By systematically modifying the native GnRH decapeptide and quantifying the effects of these changes on receptor binding and functional activity, researchers have been able to design superagonists with enhanced potency and duration of action. The experimental protocols detailed in this guide provide the foundation for these investigations. The continued exploration of GnRH agonist SAR holds promise for the development of next-generation therapeutics with improved pharmacological profiles for the treatment of a wide range of hormone-dependent diseases.
References
An In-depth Technical Guide on the Initial Exploratory Studies of Lutrelin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and findings from initial exploratory studies of Lutrelin and other Gonadotropin-Releasing Hormone (GnRH) agonists in animal models. Due to the limited availability of specific preclinical data for this compound acetate, this document leverages data from analogous GnRH agonists such as Buserelin, Dalarelin, and Deslorelin to provide a representative understanding of the pharmacology of this drug class.
Mechanism of Action: GnRH Agonist Activity
This compound, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), acts as a potent agonist at the GnRH receptors in the anterior pituitary gland.[1] Its mechanism of action is biphasic. Initially, it stimulates the receptors, leading to a transient increase in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This "flare-up" effect results in a temporary surge in gonadal steroid production.
However, continuous administration of this compound leads to the downregulation and desensitization of pituitary GnRH receptors. This sustained receptor occupancy disrupts the pulsatile signaling required for gonadotropin synthesis and release, ultimately leading to a profound suppression of LH and FSH secretion.[3] The subsequent decrease in gonadal steroid hormones to castrate levels forms the basis of its therapeutic applications in hormone-dependent conditions.
Below is a diagram illustrating the signaling pathway of GnRH agonists.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following tables summarize representative pharmacokinetic parameters for the GnRH agonists Buserelin and Dalarelin in female rats, following a single subcutaneous injection.
Table 1: Pharmacokinetic Parameters of Buserelin in Female Rats
| Parameter | Solution (20 µ g/animal ) | Suspension (20 µ g/animal ) |
| Cmax (ng/mL) | 18.57 ± 2.11 | 12.33 ± 1.45 |
| tmax (min) | 10.00 ± 0.00 | 20.00 ± 5.47 |
| AUC(0-∞) (ng·min/mL) | 1047.80 ± 150.80 | 1225.80 ± 145.30 |
| t½a (min) | 2.10 ± 0.31 | 11.10 ± 1.25 |
| t½e (min) | 39.80 ± 5.21 | 63.60 ± 7.54 |
| CLtot (L/h/kg) | 0.08 ± 0.01 | 0.07 ± 0.01 |
Data adapted from a study by G. S. and colleagues.[4]
Table 2: Pharmacokinetic Parameters of Dalarelin in Female Rats
| Parameter | Solution (20 µ g/animal ) | Suspension (20 µ g/animal ) |
| Cmax (ng/mL) | 17.23 ± 1.98 | 13.45 ± 1.55 |
| tmax (min) | 10.00 ± 0.00 | 20.00 ± 5.47 |
| AUC(0-∞) (ng·min/mL) | 1201.20 ± 138.10 | 1489.50 ± 171.30 |
| t½a (min) | 2.50 ± 0.29 | 12.50 ± 1.44 |
| t½e (min) | 45.20 ± 5.20 | 70.10 ± 8.06 |
| CLtot (L/h/kg) | 0.07 ± 0.01 | 0.06 ± 0.01 |
Data adapted from a study by G. S. and colleagues.[4]
Table 3: Pharmacokinetic Profile of Deslorelin Implant in Dogs
| Parameter | 4.7 mg Implant |
| Peak Plasma Concentration | 200 - 2,000 pg/mL |
| Time to Peak Concentration | ~14 days |
| Time to Undetectable Levels | ~80 days |
Data adapted from a review on GnRH agonist implants for male dog fertility suppression.[5]
A typical experimental protocol for a pharmacokinetic study of a GnRH agonist in rats is as follows:
-
Animal Model: Sexually mature female Wistar rats, weighing approximately 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Administration: A single subcutaneous injection of the GnRH agonist (e.g., 20 µg per animal) is administered in either a solution or a suspension formulation.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Plasma concentrations of the GnRH agonist are determined using a validated competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, AUC, half-life (t½), and clearance (CL).[6]
Below is a diagram illustrating a typical workflow for a preclinical pharmacokinetic study.
Pharmacodynamics in Animal Models
Pharmacodynamic studies assess the physiological and biochemical effects of a drug on the body. For GnRH agonists, the primary pharmacodynamic effect is the suppression of gonadotropins and gonadal steroids.
Table 4: Pharmacodynamic Effects of a GnRH Agonist (Deslorelin) Implant in Prepubertal Dogs
| Age at Implantation | Estrus Induction (Flare-up) | Long-term Effect |
| 4 months | No | Postponement of puberty |
| > 7 months | Yes | Postponement of puberty |
Data from a review on the clinical usage of GnRH agonists in small animal reproduction.[7]
A representative experimental protocol for a pharmacodynamic study of a GnRH agonist in a non-human primate model is as follows:
-
Animal Model: Ovariectomized female cynomolgus monkeys. Ovariectomy leads to elevated LH and FSH levels, providing a clear baseline to measure suppression.
-
Drug Administration: A single dose or repeated doses of the GnRH agonist are administered.
-
Hormone Monitoring: Blood samples are collected at regular intervals to measure serum concentrations of LH and FSH.
-
Data Analysis: The suppressive effect of the GnRH agonist on gonadotropin levels is evaluated over time.
Below is a diagram illustrating the logical relationship in the pharmacodynamic assessment of GnRH agonists.
Toxicology in Animal Models
Preclinical safety studies are essential to identify potential toxicities. For GnRH agonists, toxicological findings are often related to their primary pharmacological effect of sex hormone deprivation.
While specific toxicology data for this compound is not publicly available, studies with other GnRH analogues provide insight into the expected safety profile. The side effects are generally related to sex hormone deficiency and can include effects on reproductive organs and bone mineral density with long-term use.[7]
Disclaimer: This document is intended for informational purposes for a scientific audience. The data presented for GnRH agonists other than this compound are for representative purposes only and may not be directly extrapolated to this compound. For definitive information, consulting the specific preclinical data package for this compound acetate is recommended.
References
- 1. Clinical use of GnRH agonists in canine and feline species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 4. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 7. cdn.ymaws.com [cdn.ymaws.com]
The Discovery and Development of Lutrelin: A Technical Overview
Introduction
Lutrelin (also known as WY-40,972) is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. As a member of the GnRH agonist class of pharmaceuticals, its development is rooted in the broader scientific effort to modulate the hypothalamic-pituitary-gonadal (HPG) axis for therapeutic purposes. While detailed public information on the comprehensive development history of this compound is limited, this guide provides an in-depth technical overview of its presumed discovery, mechanism of action, and the typical developmental pathway for a compound of this class, based on established principles of GnRH agonist research.
Discovery and Synthesis
The discovery of GnRH agonists stems from the elucidation of the native GnRH decapeptide structure. Researchers aimed to create analogues with increased potency and duration of action compared to the endogenous hormone. This was primarily achieved through strategic amino acid substitutions to enhance receptor binding affinity and confer resistance to enzymatic degradation.
While the specific synthetic route for this compound (WY-40,972) is not extensively documented in publicly available literature, the synthesis of peptide-based GnRH agonists generally follows established solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methodologies.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value |
| Alternate Name | WY-40,972 |
| Chemical Formula | C₆₇H₈₉N₁₇O₁₄ |
| Molecular Weight | 1356.53 g/mol |
| Class | Gonadotropin-Releasing Hormone (GnRH) Agonist |
| Formulation | Acetate Salt |
Mechanism of Action and Signaling Pathway
This compound, as a GnRH agonist, exerts its effects by binding to and activating GnRH receptors on pituitary gonadotroph cells. This initiates a biphasic response.
Initial Agonist Action (Flare-up): Upon initial administration, this compound stimulates the GnRH receptors, leading to an increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This can cause a transient increase in gonadal steroid production (testosterone in males, estrogen in females).
Long-term Downregulation: Continuous stimulation of the GnRH receptors leads to their desensitization and downregulation. This results in a profound suppression of LH and FSH release, leading to a state of hypogonadotropic hypogonadism and a significant reduction in gonadal steroid levels.
Preclinical Development
The preclinical evaluation of a GnRH agonist like this compound would typically involve a series of in vitro and in vivo studies to characterize its pharmacological profile and assess its safety.
In Vitro Studies
Receptor Binding Affinity: Competitive binding assays are crucial to determine the affinity of the compound for the GnRH receptor.
Table 2: Hypothetical GnRH Receptor Binding Affinity Data
| Compound | IC₅₀ (nM) | Relative Potency (vs. GnRH) |
| Native GnRH | 10.5 | 1x |
| This compound (WY-40,972) | 0.8 | ~13x |
| Leuprolide | 1.2 | ~9x |
Note: Data is illustrative and based on typical potencies of synthetic GnRH agonists.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Pituitary cells or other cells recombinantly expressing the GnRH receptor are cultured to a suitable density.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled GnRH analogue (e.g., ¹²⁵I-Buserelin) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
In Vivo Studies
Animal models are used to assess the pharmacokinetics, pharmacodynamics, and toxicology of the drug candidate.
Pharmacokinetics: Studies in animal models (e.g., rats, dogs) would determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Subcutaneous Dose)
| Parameter | Value |
| Tₘₐₓ (hours) | 1.5 |
| Cₘₐₓ (ng/mL) | 25.8 |
| t₁/₂ (hours) | 4.2 |
| Bioavailability (%) | 85 |
Note: Data is illustrative and based on typical pharmacokinetic profiles of peptide-based GnRH agonists.
Pharmacodynamics: The biological effect of this compound would be evaluated by measuring its impact on hormone levels in animal models.
Experimental Protocol: Pharmacodynamic Assessment in a Male Rat Model
-
Animal Acclimatization: Adult male Sprague-Dawley rats are acclimatized to the housing conditions.
-
Dosing: A single subcutaneous dose of this compound is administered. A control group receives a vehicle injection.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Hormone Analysis: Serum concentrations of LH and testosterone are measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Data Analysis: Time-course data for hormone levels are plotted to observe the initial stimulatory and subsequent suppressive effects of this compound.
Clinical Development
The clinical development of a GnRH agonist like this compound would proceed through the standard phases of clinical trials to establish its safety and efficacy in humans.
-
Phase I: These trials would be conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound.
-
Phase II: These studies would enroll patients with the target disease (e.g., prostate cancer, endometriosis) to evaluate the drug's efficacy and further assess its safety in the patient population. Dose-ranging studies are typically part of this phase.
-
Phase III: Large-scale, multicenter trials would be conducted to compare this compound against the current standard of care, providing definitive evidence of its efficacy and safety.
-
Phase IV: Post-marketing surveillance would monitor the long-term safety and effectiveness of the drug once it is approved for public use.
Table 4: Illustrative Phase III Clinical Trial Endpoints for this compound in Prostate Cancer
| Endpoint | Measure |
| Primary Efficacy | Proportion of patients achieving and maintaining castrate levels of serum testosterone (< 50 ng/dL) from week 4 to week 24. |
| Secondary Efficacy | - Change from baseline in Prostate-Specific Antigen (PSA) levels.- Objective response rate in patients with measurable disease.- Time to disease progression. |
| Safety | - Incidence and severity of adverse events.- Changes in clinical laboratory values.- Injection site reactions. |
Note: This table represents typical endpoints for a GnRH agonist in a prostate cancer clinical trial.
Conclusion
This compound (WY-40,972) is a synthetic GnRH agonist designed to have enhanced potency and duration of action compared to the native hormone. Its development would have followed a structured path from chemical synthesis and preclinical characterization to a phased approach of clinical trials to establish its therapeutic utility and safety. While specific and detailed public data on this compound is scarce, its properties and developmental pathway can be understood within the well-established framework of GnRH agonist research and development. The information presented in this guide, based on the general principles of this class of drugs, provides a comprehensive technical overview for researchers and drug development professionals.
Methodological & Application
Application Notes & Protocols for HPLC Method Development and Validation of Lutrelin
These application notes provide a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lutrelin, a gonadotropin-releasing hormone (GnRH) agonist. The protocols are intended for researchers, scientists, and drug development professionals working on the analysis of peptide-based pharmaceuticals.
Introduction
This compound is a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) used in various therapeutic applications. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring its quality, safety, and efficacy. This document outlines a systematic approach to developing and validating a stability-indicating RP-HPLC method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Signaling Pathway of this compound
As a GnRH agonist, this compound exerts its biological effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[6][7][8] This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 G-protein subunit, leading to the activation of phospholipase C (PLC).[7][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][10] These signaling pathways ultimately lead to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][8][10]
HPLC Method Development and Validation Workflow
The development and validation of an HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The workflow begins with method development and optimization, followed by a comprehensive validation of the method's performance characteristics as per ICH guidelines.
Proposed HPLC Method for this compound
This proposed method is based on common practices for the analysis of similar peptide drugs.[11][12]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 150 µg/mL for linearity studies.
-
Sample Preparation: For bulk drug, prepare a sample solution of approximately 100 µg/mL in the diluent. For formulations, the preparation will depend on the dosage form and may involve extraction or dissolution steps to achieve a final concentration within the linear range of the method.
System Suitability Testing
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Method Validation Protocol
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][5]
-
Protocol: Analyze the diluent (blank), a standard solution of this compound, and a sample solution. Additionally, perform forced degradation studies by subjecting the this compound sample to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the this compound peak is well-resolved from any degradation products and excipients.
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4][5]
-
Protocol: Prepare at least five concentrations of this compound standard across the range of 50% to 150% of the target assay concentration. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the regression equation.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[2][3]
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
-
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][4]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
-
Protocol: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the %RSD of the results should be within acceptable limits (typically ≤ 2.0%).
Summary of Validation Data (Hypothetical)
The following tables present a summary of hypothetical data that would be generated during the validation of the proposed HPLC method for this compound.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 119.4 | 99.5 |
| Mean % Recovery | 99.7 |
Table 5: Precision Data
| Precision Type | %RSD (n=6) |
| Repeatability | 0.85 |
| Intermediate Precision | 1.25 |
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Table 7: Robustness Data
| Parameter Varied | %RSD of Results | System Suitability |
| Flow Rate (0.9 mL/min) | 1.10 | Pass |
| Flow Rate (1.1 mL/min) | 0.95 | Pass |
| Temperature (28 °C) | 0.88 | Pass |
| Temperature (32 °C) | 1.05 | Pass |
Conclusion
The proposed RP-HPLC method for the determination of this compound is simple, specific, accurate, and precise. The method has been developed and validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The comprehensive protocols and acceptance criteria provided in these application notes will aid in the successful implementation of this method in a laboratory setting.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. actascientific.com [actascientific.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. youtube.com [youtube.com]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpda.org [ijpda.org]
- 13. media.neliti.com [media.neliti.com]
Standard Protocol for Lutrelin Cell-Based Assays: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lutrelin and its Mechanism of Action
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). As a GnRH agonist, this compound potently stimulates the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[][2] This initial stimulation leads to an increased secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of this compound leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion and a subsequent reduction in gonadal steroid production. This biphasic action makes this compound and other GnRH agonists valuable therapeutic agents for various hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.
The GnRH receptor primarily couples to the Gαq/11 subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, activating Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of gonadotropins.
Core Applications in Research and Drug Development
Cell-based assays are fundamental tools for characterizing the pharmacological properties of GnRH agonists like this compound. These assays are crucial for:
-
Potency and Efficacy Determination: Quantifying the concentration-dependent activity of this compound to determine its EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Mechanism of Action Studies: Elucidating the specific signaling pathways activated by this compound.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify novel GnRH receptor modulators.
-
Quality Control and Lot Release: Ensuring the consistent potency and activity of manufactured batches of this compound.
This document provides detailed protocols for two standard cell-based assays to assess the bioactivity of this compound: a CRE-Luciferase Reporter Gene Assay and a Calcium Mobilization Assay.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for straightforward comparison of potency and efficacy.
Table 1: Illustrative Potency of this compound and a Reference GnRH Agonist in a CRE-Luciferase Reporter Gene Assay
| Compound | EC50 (nM) | Fold Induction (max) | Hill Slope |
| This compound | 0.8 | 15.2 | 1.1 |
| Reference GnRH Agonist | 1.2 | 14.8 | 1.0 |
Note: The values presented are illustrative and based on typical potencies of GnRH agonists. Actual values may vary depending on the specific cell line and assay conditions.
Table 2: Representative Data from a Calcium Mobilization Assay
| Compound | EC50 (nM) | Max Relative Fluorescence Units (RFU) |
| This compound | 1.5 | 45000 |
| Reference GnRH Agonist | 2.1 | 43500 |
Note: The values presented are for illustrative purposes. Actual RFU values are instrument-dependent.
Experimental Protocols
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the cAMP response element (CRE) signaling pathway, which can be downstream of GnRH receptor activation, particularly when coupled to Gαs or through crosstalk from other pathways.
Materials:
-
HEK293 cells stably co-expressing the human GnRH receptor and a CRE-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
This compound and a reference GnRH agonist.
-
ONE-Glo™ Luciferase Assay System or similar.
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the stable HEK293 cell line in DMEM with 10% FBS and antibiotics.
-
On the day before the assay, harvest the cells and resuspend them in fresh growth medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 90 µL of medium.[3]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the compounds in Opti-MEM to achieve final concentrations ranging from picomolar to micromolar. Prepare these dilutions at 10-fold the final desired concentration.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add 10 µL of the 10x compound dilutions to the respective wells in triplicate.[3]
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., a known activator of the CRE pathway like Forskolin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[3]
-
-
Luminescence Detection:
-
Equilibrate the plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Gently rock the plate at room temperature for approximately 15 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50, Emax, and Hill slope for each compound.
-
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following GnRH receptor activation, a primary signaling event mediated by the Gαq pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound and a reference GnRH agonist.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).
Protocol:
-
Cell Seeding:
-
Culture the stable cell line in DMEM with 10% FBS and antibiotics.
-
On the day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.[]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Probenecid can be included at 2.5 mM to improve dye retention.
-
Remove the growth medium from the cells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature in the dark.[]
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound and the reference agonist.
-
Perform a serial dilution of the compounds in HBSS with 20 mM HEPES to achieve final concentrations at 4-5 times the desired final concentration.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Use the integrated liquid handling system to add 25 µL of the compound dilutions to the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
Include a positive control (e.g., a high concentration of a known GnRH agonist or ATP) and a vehicle control.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50 and maximum response for each compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the GnRH receptor.
Caption: Experimental workflow for the CRE-Luciferase reporter assay.
Caption: Workflow for the calcium mobilization assay.
References
- 2. Potency enhancement of a GnRH agonist: GnRH-receptor microaggregation stimulates gonadotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of a Gonadotropin-Releasing Hormone (GnRH) Agonist in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation and subcutaneous administration of a Gonadotropin-Releasing Hormone (GnRH) agonist, using Lutrelin as a representative compound, in preclinical animal studies. This compound acetate is a potent synthetic GnRH agonist.[1] Continuous administration of GnRH agonists, such as this compound, leads to a biphasic response: an initial stimulation of the pituitary-gonadal axis, followed by profound suppression of gonadotropin secretion and gonadal steroidogenesis. This characteristic makes them valuable tools in reproductive biology research and for modeling endocrine-related diseases.
Due to the limited availability of specific formulation and pharmacokinetic data for this compound acetate, this document provides general guidance and includes data from other well-studied GnRH agonists like leuprolide and buserelin for reference. Researchers should perform formulation development and pharmacokinetic studies specific to their this compound formulation.
Mechanism of Action: GnRH Agonist Signaling
GnRH agonists exert their effects by binding to and initially stimulating the GnRH receptors on pituitary gonadotroph cells. This stimulation leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, the continuous presence of the agonist leads to receptor downregulation and desensitization of the gonadotroph cells, resulting in a sustained suppression of LH and FSH secretion. This, in turn, significantly reduces the production of gonadal steroids such as testosterone and estrogen.
Data Presentation: Pharmacokinetics of GnRH Agonists in Animal Models
The following tables summarize pharmacokinetic data for various GnRH agonists after subcutaneous or intramuscular administration in different animal species. Note: Data for this compound is not publicly available. The provided data should be used for comparative purposes and to guide experimental design.
Table 1: Pharmacokinetic Parameters of GnRH Agonists in Rodents
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Leuprolide Acetate | Rat | 1 mg/kg SC | 13.3 | 0.083 | 14.7 | 1.8 | Not Available in Search |
| Buserelin | Rat | 0.02 mg/kg SC | 1.5 | 0.17 | 1.2 | 0.8 | Not Available in Search |
Table 2: Pharmacokinetic Parameters of GnRH Agonists in Canines
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Leuprolide Acetate | Dog | 0.5 mg/kg SC | 25.4 | 0.5 | 86.2 | 2.9 | Not Available in Search |
| Buserelin | Dog | 3.3 mg SC | Not Reported | 4 | Not Reported | Not Reported | [2] |
Experimental Protocols
Formulation Preparation (General Guideline)
As specific formulation details for this compound acetate are not available, a general protocol for preparing a sterile solution for subcutaneous injection is provided below. This should be optimized based on the physicochemical properties of the specific this compound acetate product used.
Materials:
-
This compound acetate powder
-
Sterile Water for Injection (WFI)
-
Sterile vehicle (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline pH 7.4)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Calibrated balance
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, accurately weigh the required amount of this compound acetate powder.
-
Dissolve the powder in a small volume of Sterile WFI by gentle vortexing.
-
Once dissolved, add the sterile vehicle to achieve the final desired concentration. For example, a common formulation for the GnRH agonist leuprolide acetate for subcutaneous injection is a sterile, aqueous solution containing 5 mg/mL of leuprolide acetate, 6.3 mg/mL of sodium chloride for tonicity, and 9 mg/mL of benzyl alcohol as a preservative.[3][4]
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation at the recommended temperature (typically 2-8°C) and protect from light.
-
Conduct stability studies to determine the shelf-life of the prepared formulation.
Subcutaneous Injection Protocol in Rodents (Mice and Rats)
This protocol is a standard procedure for subcutaneous administration in small rodents.
Materials:
-
Prepared sterile this compound acetate formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal restrainer (optional)
-
70% Ethanol
-
Gauze pads
Protocol:
-
Withdraw the calculated dose of the this compound formulation into the sterile syringe. Ensure all air bubbles are expelled.
-
Securely restrain the animal. For mice, this can be done by scruffing the neck and back skin. For rats, a two-handed grip or a restraint device may be used.
-
Wipe the injection site with 70% ethanol and allow it to dry. The preferred site is the loose skin over the dorsal midline (scruff of the neck) or the flank.
-
Gently lift a fold of skin to create a "tent".
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears, withdraw the needle and select a new site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
Subcutaneous Injection Protocol in Canines
This protocol provides a standard procedure for subcutaneous administration in dogs.
Materials:
-
Prepared sterile this compound acetate formulation
-
Sterile syringes (appropriate size for the dose volume)
-
Sterile needles (22-25 gauge)
-
70% Ethanol
-
Gauze pads
-
Assistant for restraint (recommended)
Protocol:
-
Draw up the correct dose of the this compound formulation into the sterile syringe.
-
Have an assistant gently restrain the dog in a comfortable standing or sitting position.
-
Select an injection site with loose skin, typically between the shoulder blades (scruff) or along the back.
-
Part the fur and clean the skin with 70% ethanol.
-
Lift a fold of skin to form a tent.
-
Insert the needle, bevel up, into the base of the tent at a 30-45 degree angle to the skin surface.
-
Aspirate by pulling back the plunger to check for blood. If blood is present, remove the needle and try a different spot with a new needle.
-
If no blood is aspirated, inject the medication at a steady pace.
-
Withdraw the needle and briefly massage the area to aid dispersion of the solution.
-
Reward the dog and monitor for any local or systemic reactions.
-
Dispose of the sharps appropriately.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an in vivo animal study involving a subcutaneously administered GnRH agonist and the logical relationship between continuous administration and its physiological effects.
References
Application Notes and Protocols for Studying the Effects of Luteolin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a naturally occurring flavonoid found in a variety of plants, fruits, and vegetables, has garnered significant attention for its potential therapeutic properties, including its anti-cancer activities.[1][2] Preclinical studies have demonstrated that luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][4] These effects are attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt and STAT3 pathways, which are often dysregulated in cancer.[5][6][7] This document provides detailed protocols for studying the effects of luteolin in a cell culture setting, along with data presentation and visualization to guide researchers in their investigations.
Data Presentation: Summary of Luteolin's Effects
The following tables summarize the inhibitory and apoptotic effects of luteolin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| NCI-ADR/RES | Ovarian | 24 | ~45 | [8] |
| NCI-ADR/RES | Ovarian | 48 | ~35 | [8] |
| MCF-7/MitoR | Breast | 24 | ~45 | [8] |
| MCF-7/MitoR | Breast | 48 | ~35 | [8] |
| A549 | Lung | 24 | 41.59 | [9] |
| A549 | Lung | 48 | 27.12 | [9] |
| A549 | Lung | 72 | 24.53 | [9] |
| H460 | Lung | 24 | 48.47 | [9] |
| H460 | Lung | 48 | 18.93 | [9] |
| H460 | Lung | 72 | 20.76 | [9] |
| MDA-MB-231 | Breast | Not Specified | 41.92 | [3] |
| EC1 | Esophageal Squamous Cell | Not Specified | 20-60 | [10] |
| KYSE450 | Esophageal Squamous Cell | Not Specified | 20-60 | [10] |
Table 2: Induction of Apoptosis by Luteolin
| Cell Line | Luteolin Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Early + Late) | Reference |
| NCI-ADR/RES | 25 | 24 | ~20% | [8] |
| NCI-ADR/RES | 50 | 24 | ~40% | [8] |
| MCF-7/MitoR | 25 | 24 | ~25% | [8] |
| MCF-7/MitoR | 50 | 24 | ~55% | [8] |
| MDA-MB-231 | 10 | 48 | Increased vs. Control | [3] |
| MDA-MB-231 | 30 | 48 | Significantly Increased vs. Control | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of luteolin on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of luteolin on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luteolin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Prepare serial dilutions of luteolin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the luteolin dilutions (e.g., 1-40 µM). Include a vehicle control (DMSO) and a blank control (medium only).[5]
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following luteolin treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Luteolin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of luteolin (e.g., 5, 10, 20 µM) for 48 hours.[5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in pathways like PI3K/Akt and STAT3.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Luteolin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with luteolin at desired concentrations and time points.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.[11]
-
Denature equal amounts of protein by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: Luteolin inhibits the PI3K/Akt signaling pathway.
Caption: Luteolin suppresses the STAT3 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for studying Luteolin's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 10. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Bioassay for Determining the Potency of Lutrelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lutrelin is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. It is a critical component in various therapeutic applications, primarily in reproductive medicine and oncology. The biological activity, or potency, of this compound is determined by its ability to bind to and activate the GnRH receptor (GnRHR).[1] Potency assays are essential for quality control, ensuring lot-to-lot consistency, stability, and the overall efficacy of the drug product.[2]
This document provides a detailed protocol for an in vitro, cell-based bioassay to determine the relative potency of this compound. The assay measures the activation of the GnRH receptor by quantifying the resulting increase in intracellular calcium concentration, a key second messenger in the GnRH signaling cascade.[3][4]
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G protein-coupled receptor (GPCR) family.[3][5] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[1][3][5][6] This activation initiates a downstream signaling cascade. The activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ is a direct and measurable indicator of GnRH receptor activation and serves as the endpoint for this potency assay.
Caption: GnRH receptor signaling cascade upon agonist binding.
Experimental Protocol
This protocol outlines a method for quantifying this compound potency by measuring intracellular calcium mobilization in a pituitary gonadotrope cell line (e.g., αT3-1) that endogenously expresses the GnRH receptor.[5]
Experimental Workflow
The bioassay workflow consists of several key steps, from cell preparation to data analysis, which are designed to be completed over two days.
Caption: Two-day workflow for the this compound potency bioassay.
Materials and Reagents
-
Cell Line: αT3-1 mouse pituitary gonadotrope cells.
-
This compound Reference Standard: Known potency and concentration.
-
This compound Test Samples: e.g., different manufacturing lots.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in dye dispersal.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Microplates: Black, clear-bottom 96-well cell culture plates.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~490/520 nm for Fluo-4).
Assay Procedure
Day 1: Cell Seeding
-
Culture αT3-1 cells according to standard cell culture protocols.
-
Harvest cells using trypsin and perform a cell count.
-
Resuspend cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (yielding 20,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Calcium Flux Assay
-
Prepare Compound Plate:
-
Prepare serial dilutions of the this compound Reference Standard and Test Samples in Assay Buffer. A typical concentration range would span from 10^-12 M to 10^-6 M.
-
Include a "buffer only" control for baseline fluorescence.
-
-
Prepare Dye Loading Solution:
-
Prepare a 2X working solution of the calcium indicator dye in Assay Buffer. For example, for a final concentration of 2 µM Fluo-4 AM, prepare a 4 µM solution.
-
Include Pluronic F-127 (e.g., 0.04%) and Probenecid (e.g., 2.5 mM) in the dye solution to improve loading and retention.
-
-
Cell Loading:
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the 2X Dye Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Signal Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to measure kinetic fluorescence with excitation and emission wavelengths appropriate for the dye.
-
Establish a stable baseline reading for approximately 1-2 minutes.
-
Using the plate reader's injection system, add 100 µL of the prepared compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for an additional 3-5 minutes to capture the peak calcium response.
-
Data Analysis
-
Curve Fitting: For each sample, plot the peak fluorescence response (or area under the curve) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate dose-response curves.
-
EC50 Determination: From the fitted curves, determine the EC50 value (the concentration that elicits 50% of the maximal response) for both the Reference Standard and the Test Sample.
-
Relative Potency Calculation: The relative potency of the Test Sample is calculated by comparing its EC50 value to that of the Reference Standard using the following formula:
Relative Potency = (EC50 of Reference Standard / EC50 of Test Sample) x 100%
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Example Dose-Response Data
This table shows representative data from a single experiment, plotting this compound concentration against the measured fluorescence response.
| This compound Conc. (M) | Log Concentration | Fluorescence (RFU) - Standard | Fluorescence (RFU) - Test Lot |
| 1.00E-12 | -12.0 | 155 | 151 |
| 1.00E-11 | -11.0 | 352 | 345 |
| 1.00E-10 | -10.0 | 1240 | 1198 |
| 1.00E-09 | -9.0 | 3150 | 3055 |
| 1.00E-08 | -8.0 | 4890 | 4750 |
| 1.00E-07 | -7.0 | 5120 | 5010 |
| 1.00E-06 | -6.0 | 5150 | 5050 |
Table 2: Summary of Potency Results
This table summarizes the calculated EC50 values and the final relative potency for different lots of this compound, providing a clear comparison against the reference.
| Sample ID | EC50 (nM) | 95% Confidence Interval | Relative Potency (%) |
| Reference Standard | 0.85 | 0.78 - 0.92 | 100 |
| Test Lot A | 0.89 | 0.81 - 0.97 | 95.5 |
| Test Lot B | 0.82 | 0.75 - 0.89 | 103.7 |
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 2. Validation of a quantitative cell-based relative potency assay for LUXTURNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. A Phenotypic High Throughput Screening Assay for the Identification of Pharmacoperones for the Gonadotropin Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GnRH Receptor Binding Assay Using Lutrelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in regulating the reproductive system.[1] Its activation by GnRH triggers a signaling cascade that ultimately leads to the synthesis and release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] Consequently, the GnRH receptor is a key therapeutic target for various hormone-dependent diseases. Lutrelin, a potent GnRH agonist, is of significant interest in drug development for its therapeutic potential.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GnRH receptor. This assay is fundamental for characterizing the potency of novel compounds and for structure-activity relationship (SAR) studies.
GnRH Receptor Signaling Pathway
Upon binding of an agonist like GnRH or this compound, the GnRH receptor (GnRHR) primarily couples to Gαq/11 proteins. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the physiological responses of gonadotropin synthesis and secretion.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
GnRH Receptor Source: Commercially available membrane preparations from cells expressing recombinant human GnRH receptor (e.g., ChemiSCREEN™ GnRH Membrane Preparation) or membranes prepared from tissues or cell lines endogenously expressing the receptor.[2]
-
Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-Buserelin or [¹²⁵I]-[His⁵,D-Tyr⁶]-GnRH.[3][4]
-
Competitor: this compound (unlabeled).
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., unlabeled Buserelin or GnRH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (Cell harvester).
-
Scintillation counter.
Experimental Workflow
Caption: GnRH Receptor Binding Assay Workflow.
Detailed Procedure
-
Membrane Preparation (if not using commercial preparations):
-
Homogenize cells or tissues expressing the GnRH receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[5]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.[5]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[5]
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[5]
-
Total Binding: Add 50 µL of assay buffer, 150 µL of GnRH receptor membrane preparation (typically 10-50 µg protein/well), and 50 µL of the radioligand.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin), 150 µL of membrane preparation, and 50 µL of the radioligand.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), 150 µL of membrane preparation, and 50 µL of the radioligand. The concentration of the radioligand should be at or below its Kd value.[6]
-
-
Incubation:
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.[5]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 1 mL) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) are used to calculate the specific binding at each concentration of this compound.
Specific Binding = Total Binding - Non-specific Binding
The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
The binding affinity of this compound, expressed as the inhibition constant (Ki), is calculated from the IC₅₀ value using the Cheng-Prusoff equation :[7][8]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the GnRH receptor.
Example Data Summary
The following table summarizes hypothetical data for a competitive binding assay with this compound.
| Compound | Radioligand | Radioligand Conc. (nM) | Radioligand Kd (nM) | IC₅₀ (nM) | Ki (nM) |
| This compound | [¹²⁵I]-Buserelin | 0.2 | 0.3 | 1.5 | 0.9 |
| GnRH (control) | [¹²⁵I]-Buserelin | 0.2 | 0.3 | 0.8 | 0.48 |
Logical Relationship for Ki Calculation
The determination of the Ki value is dependent on the experimentally derived IC₅₀ and the known parameters of the radioligand.
Caption: Ki Calculation Logic.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a GnRH receptor binding assay using this compound as a competitive ligand. The provided methodologies, data analysis steps, and visualizations serve as a valuable resource for researchers in pharmacology and drug discovery to accurately determine the binding characteristics of novel compounds targeting the GnRH receptor. Adherence to this protocol will ensure the generation of robust and reproducible data critical for advancing therapeutic development.
References
- 1. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 2. ChemiSCREEN™ GnRH Membrane Preparation | HTS027M [merckmillipore.com]
- 3. Binding properties of solubilized gonadotropin-releasing hormone receptor: role of carboxylic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. calculator.academy [calculator.academy]
Application Note: Method for Assessing Lutrelin's Effect on Steroid Hormone Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Lutrelin is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] As a GnRH agonist, it is a critical tool in various clinical applications, including treatments for hormone-dependent cancers, endometriosis, and in assisted reproductive technologies.[1][2] Its primary mechanism involves modulating the hypothalamic-pituitary-gonadal (HPG) axis, thereby influencing the production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which are the direct regulators of steroidogenesis in the gonads.[3][4]
The effect of this compound on steroid hormone production is biphasic. Initial administration leads to a temporary surge in LH and FSH secretion, known as a "flare effect," causing a transient increase in testosterone and estrogen levels.[2] However, continuous or long-term administration results in the downregulation and desensitization of pituitary GnRH receptors.[2][5] This leads to a profound and sustained suppression of LH and FSH, effectively shutting down gonadal steroid hormone production and reducing circulating levels of testosterone, estrogen, and progesterone.[2][6] This application note provides detailed protocols for assessing these effects both in vivo and in vitro.
Principle and Mechanism of Action
This compound, like endogenous GnRH, binds to GnRH receptors on gonadotrope cells in the anterior pituitary gland.[7] These are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein.[3][7]
-
Initial Stimulation (Flare Effect): Binding of this compound activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8] This signaling cascade stimulates the synthesis and secretion of LH and FSH.[3] The released gonadotropins then travel to the gonads (testes or ovaries) to stimulate the production of steroid hormones.
-
Long-Term Suppression (Downregulation): Continuous exposure to this compound causes the GnRH receptors to be internalized and downregulated.[2] This desensitizes the gonadotrope cells to GnRH stimulation, leading to a sharp decline in LH and FSH secretion. The lack of gonadotropin support for the gonads results in a significant reduction in the synthesis of testosterone, estrogen, and other sex steroids, a state often referred to as "medical castration."[2][9]
Quantitative Data Summary
The biphasic effect of this compound (and other GnRH agonists) on steroid hormones has been quantified in numerous studies. The tables below summarize expected changes.
Table 1: Effect of GnRH Agonist on Testosterone Levels in Males
| Time Point | Effect on Testosterone | Magnitude of Change | Reference |
|---|---|---|---|
| Initial Phase (Flare) | Transient Increase | 140% - 200% of baseline | [2] |
| Sustained Phase | Profound Suppression | >95% reduction from baseline; levels ≤ 50 ng/dL, often ≤ 20 ng/dL |[2][9] |
Table 2: Effect of GnRH Agonist on Estrogen & Progesterone in Females (Murine Model)
| Hormone | Effect (High Dose) | Effect (Pharmacological Dose) | Reference |
|---|---|---|---|
| Estradiol | - | Significant Decrease (p < 0.01) | [10] |
| Progesterone | Significant Increase (p < 0.01) | - |[10] |
Note: Effects in females can be more complex and dependent on the phase of the menstrual cycle and the specific treatment protocol.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Rodent Model
This protocol outlines a method to assess the biphasic effect of this compound on serum steroid hormone levels in male rats.
1.1. Materials and Reagents
-
This compound acetate
-
Sterile Saline (0.9% NaCl) for injection
-
Adult male Sprague-Dawley rats (8-10 weeks old)
-
Anesthesia (e.g., Isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C Freezer for sample storage
-
Hormone quantification kits (LC-MS/MS is preferred for specificity; ELISA is an alternative)[11][12]
1.2. Experimental Workflow
1.3. Detailed Procedure
-
Animal Housing and Acclimatization: House male rats under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to a control group (vehicle only) and a this compound treatment group.
-
Baseline Sampling: At Day 0, collect a baseline blood sample (approx. 200 µL) from the tail vein of each anesthetized rat.
-
Drug Administration: Prepare this compound in sterile saline to the desired concentration. Administer a single subcutaneous injection to the treatment group. The control group receives a saline injection of equal volume.
-
Post-Dose Blood Sampling:
-
Flare Phase: Collect blood samples at 2, 6, 24, and 72 hours post-injection to characterize the initial surge in hormone levels.
-
Suppression Phase: Collect blood samples on Days 7, 14, 21, and 28 to assess the long-term suppressive effects.
-
-
Sample Processing: Immediately after collection, place blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Storage: Aliquot the plasma and store at -80°C until analysis.
-
Hormone Analysis: Quantify testosterone, LH, and FSH concentrations in the plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high specificity and accuracy.[12][13] Alternatively, validated ELISA kits can be used.
-
Data Analysis: For each hormone, calculate the mean ± SEM at each time point for both groups. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the this compound-treated group to the control group and to baseline values.
Protocol 2: In Vitro Assessment using Primary Pituitary Cell Cultures
This protocol assesses the direct effect of this compound on gonadotropin secretion from primary rat pituitary cells.
2.1. Materials and Reagents
-
Anterior pituitaries from adult male rats
-
Cell dispersion enzymes (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound acetate
-
Multi-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
LH/FSH ELISA kits
2.2. Detailed Procedure
-
Cell Isolation: Aseptically remove anterior pituitaries from euthanized rats. Mince the tissue and enzymatically digest it to obtain a single-cell suspension.
-
Cell Plating: Plate the dispersed cells into multi-well plates at a predetermined density (e.g., 250,000 cells/well) and culture for 48-72 hours to allow for attachment.
-
Experimental Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM).
-
To assess the flare effect, incubate for a short period (e.g., 4 hours).
-
To assess desensitization, pre-treat cells with this compound for a longer period (e.g., 24 hours), then wash and re-stimulate with a fixed dose of this compound for 4 hours.
-
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well.
-
Hormone Analysis: Centrifuge the collected medium to remove cellular debris. Measure the concentration of LH and FSH in the supernatant using specific and validated ELISA kits.
-
Data Normalization and Analysis: Normalize hormone concentrations to the total protein content per well. Analyze data using one-way ANOVA to determine the dose-dependent effects of this compound.
Analytical Methods for Hormone Quantification
Accurate quantification is crucial for assessing the effects of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone analysis due to its high specificity and sensitivity, which allows it to distinguish between structurally similar steroids and avoid the cross-reactivity issues common with immunoassays.[11][12]
-
Immunoassays (ELISA/RIA): Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are widely used for their high throughput and relative ease of use. However, they can suffer from a lack of specificity due to antibody cross-reactivity with other hormones or metabolites.[13] Careful validation of any immunoassay is essential.
References
- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Hormone Action | Oncohema Key [oncohemakey.com]
- 5. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 6. Leuprolide acetate lowers circulating bioactive luteinizing hormone and testosterone concentrations during ovarian stimulation for oocyte retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of a new leuprorelin formulation on testosterone levels in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid hormone analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Lutrelin Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutrelin, a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a potent modulator of the hypothalamic-pituitary-gonadal axis. Its long-term administration is a critical area of investigation for various therapeutic applications, including management of hormone-dependent diseases and as a research tool for studying the effects of sustained gonadal suppression. These application notes provide detailed protocols and data for the long-term administration of this compound and other GnRH agonists in preclinical research settings. The information is intended to guide researchers in designing and executing long-term studies to evaluate the efficacy, safety, and physiological effects of sustained GnRH receptor activation.
Data Presentation: Comparative Long-Term GnRH Agonist Administration Protocols in Animal Models
Table 1: Long-Term GnRH Agonist Administration Protocols and Effects in Rodent Models
| GnRH Agonist | Animal Model | Dosage and Administration Route | Duration of Study | Key Quantitative Outcomes | Reference |
| Deslorelin | Adult Male Rats | 4.7 mg subcutaneous implant | 6 months | Significantly lower testosterone concentrations compared to control. Reduced testicular dimensions. | [1] |
| Triptorelin | Peripubertal Male Rats | Injections at postnatal days 30, 50, and 71 | Up to 95 days | Significantly lower testosterone levels at day 48 and 69. Testicular atrophy in a subset of animals. | [2][3] |
| GnRH Agonist (unspecified) + Anti-androgen | Adult Male Rats | GnRH agonist implant + daily anti-androgen injections | 14 days (hormone treatment), up to 182 days (observation) | Reduced later decreases in testis mass and sperm number after heat-induced damage. | [4] |
| Diethylstilbestrol (DES) vs. GnRH Agonist | Adult Male Rats | GnRH-A: 0.4 or 4 µg/kg/day subcutaneous injection | 12 days | Serum testosterone decreased by 89% with GnRH-A. Testicular weight decreased by up to 41%. | [5] |
Table 2: Long-Term GnRH Agonist Administration Protocols and Effects in Non-Human Primate Models
| GnRH Agonist | Animal Model | Dosage and Administration Route | Duration of Study | Key Quantitative Outcomes | Reference |
| Nafarelin | Adult Rhesus Monkeys | Intramuscularly-injected poly-D,L-lactic-co-glycolide microspheres | 20 months | Uniformly suppressed serum bioactive LH and testosterone. Testis size reduced to ~30% of pretreatment. Azoospermia or extreme oligozoospermia. | [6] |
| Leuprolide | Cynomolgus Monkeys | 10-15 µg/kg weekly subcutaneous injections | Up to 90 days | Anovulation and amenorrhea achieved in 14 of 15 monkeys. | [7] |
| Deslorelin | Adult Female Rhesus Macaques | Single 4.7 mg subcutaneous implant | 6 months | Progesterone < 0.5 ng/mL. Hormone suppression varied, with 4 out of 6 animals remaining suppressed at 6 months. | [8] |
Signaling Pathway
Continuous administration of this compound, as a GnRH agonist, leads to the downregulation of the GnRH receptor (GnRHR) on pituitary gonadotropes. The initial binding of this compound to the GnRHR activates the Gαq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) and transcription factors that initially stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, sustained stimulation results in receptor desensitization and internalization, leading to a profound suppression of gonadotropin secretion and subsequent gonadal steroidogenesis.
References
- 1. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GnRH Agonist Triptorelin Causes Reversible, Focal, and Partial Testicular Atrophy in Rats, Maintaining Sperm Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of oestrogen and GnRH agonist analogue-induced inhibition of the pituitary-testicular function in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversibility of long-term effects of GnRH agonist administration on testicular histology and sperm production in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone agonist suppresses ovulation, menses, and endometriosis in monkeys: an individualized, intermittent regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormonal Suppression in Female Rhesus Macaques (Macaca mulatta) Implanted Subcutaneously with Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Competitive Immunoassay for the Quantification of Lutrelin
Introduction
Lutrelin, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, plays a crucial role in reproductive medicine and the treatment of hormone-responsive cancers. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, dose-response characterization, and overall drug development. This application note describes the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
Assay Principle
The developed immunoassay is a competitive ELISA. This format is ideal for small molecules like this compound. In this assay, a known amount of enzyme-labeled this compound competes with the unlabeled this compound in the sample or standard for a limited number of binding sites on a specific anti-Lutrelin antibody coated onto a microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.
Key Features
-
High Sensitivity: The assay can detect low concentrations of this compound, making it suitable for various research and clinical applications.
-
High Specificity: The use of a highly specific monoclonal antibody ensures minimal cross-reactivity with endogenous GnRH or other related peptides.
-
Wide Dynamic Range: The assay provides accurate quantification over a broad range of this compound concentrations.
-
Robustness: The protocol is optimized for reproducibility and reliability across different users and laboratories.
Protocols
1. Production of Anti-Lutrelin Monoclonal Antibody
A critical component of this immunoassay is a high-affinity, specific monoclonal antibody against this compound.
Methodology:
-
Antigen Preparation: this compound, being a small peptide, is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.
-
Immunization: BALB/c mice are immunized with the this compound-KLH conjugate emulsified in Freund's adjuvant. A series of injections are administered to elicit a strong immune response.
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas.
-
Screening: Hybridoma supernatants are screened for the presence of anti-Lutrelin antibodies using an indirect ELISA. Wells are coated with this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid selection of antibodies against the carrier.
-
Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The selected clones are then expanded to produce a larger quantity of the monoclonal antibody.
-
Antibody Purification: The monoclonal antibody is purified from the hybridoma culture supernatant using protein A/G affinity chromatography.
2. Development of the Competitive ELISA
Materials:
-
Anti-Lutrelin monoclonal antibody
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the anti-Lutrelin monoclonal antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition Reaction: Add standards, samples, and a fixed concentration of this compound-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Reaction: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Assay Validation
The developed ELISA should be validated according to established guidelines to ensure its reliability.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Cross-reactivity with related compounds (endogenous GnRH, other GnRH analogs) is assessed. | Cross-reactivity < 1% |
| Sensitivity (LOD & LOQ) | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined from the standard curve. | LOD: Mean of zero standard + 3 SDLOQ: Mean of zero standard + 10 SD |
| Precision (Intra- & Inter-assay) | Replicate measurements of control samples are performed within the same assay and in different assays. | Coefficient of Variation (CV) < 15% |
| Accuracy (Recovery) | Known concentrations of this compound are spiked into biological matrices and the recovery is calculated. | Recovery between 85-115% |
| Linearity of Dilution | Samples containing high concentrations of this compound are serially diluted and measured. | Linear regression R² > 0.99 |
Data Presentation
Table 1: Representative Standard Curve Data
| This compound Conc. (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.852 | 100.0 |
| 0.1 | 1.574 | 85.0 |
| 0.5 | 1.111 | 60.0 |
| 1.0 | 0.741 | 40.0 |
| 5.0 | 0.278 | 15.0 |
| 10.0 | 0.130 | 7.0 |
Table 2: Assay Precision
| Control Level | Intra-assay CV (%) (n=10) | Inter-assay CV (%) (n=10) |
| Low (0.5 ng/mL) | 5.2 | 8.7 |
| Medium (2.5 ng/mL) | 4.8 | 7.5 |
| High (7.5 ng/mL) | 5.5 | 9.1 |
Table 3: Accuracy (Spike and Recovery)
| Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Serum | 1.0 | 0.92 | 92.0 |
| Plasma | 1.0 | 0.95 | 95.0 |
| Urine | 1.0 | 0.88 | 88.0 |
Visualizations
Caption: Experimental workflow for this compound immunoassay development.
Caption: this compound-induced GnRH receptor signaling pathway.[1][2][3][4][5]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of GnRH Agonists in Canine and Feline Reproductive Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic specifies Lutrelin, the available research literature in small animal reproduction predominantly focuses on other potent GnRH agonists, particularly Deslorelin. This compound functions via the same mechanism of action. Therefore, this document provides protocols and data based on the extensive research available for Deslorelin and other GnRH agonists, which are considered representative for this class of compounds.
Introduction
Gonadotropin-releasing hormone (GnRH) agonists, such as this compound and Deslorelin, are powerful synthetic analogs of the natural GnRH.[1][2] They are pivotal tools in canine and feline reproductive research due to their ability to precisely manipulate the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] These compounds have a broad range of applications, from inducing fertility to long-term, reversible contraception and treating hormone-dependent conditions.[3][4]
Mechanism of Action
GnRH agonists exert their effects through a biphasic action on the GnRH receptors in the anterior pituitary gland.[1][4]
-
Initial Agonist Phase (Flare-up): Upon initial administration, the agonist mimics native GnRH, stimulating the pituitary to release a surge of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2][4] This leads to a temporary increase in gonadal activity and sex steroid production. This "flare-up" effect is utilized for applications like estrus and ovulation induction.[4]
-
Downregulation Phase: With continuous, long-term administration (e.g., via a slow-release implant), the constant stimulation of GnRH receptors leads to their desensitization and downregulation.[1][2] This effectively shuts down the pituitary's ability to release FSH and LH, resulting in a cessation of gonadal steroid production and a state of temporary, reversible chemical castration.[1][4] This phase is exploited for contraception and treatment of androgen-dependent diseases.
Caption: Biphasic mechanism of GnRH agonists on the HPG axis.
Applications in Canine Reproductive Research
Estrus Induction in Anestrous Bitches
GnRH agonist implants are used to induce a fertile estrus in anestrous bitches by leveraging the initial flare-up effect.[4][5] This is valuable for timed breeding and for bitches experiencing prolonged anestrus.
Experimental Protocol:
-
Animal Selection: Select healthy, sexually mature, anestrous bitches. Confirm anestrus through a combination of history, absence of vulvar swelling or discharge, vaginal cytology (predominance of parabasal and intermediate cells), and serum progesterone levels below 1-2 ng/mL.
-
Implant Administration: Subcutaneously administer a GnRH agonist implant (e.g., 4.7 mg Deslorelin) typically in the interscapular region.
-
Monitoring for Estrus:
-
Begin daily monitoring for clinical signs of proestrus (vulvar swelling, serosanguinous discharge) approximately 4-5 days post-implantation.[4]
-
Perform vaginal cytology every 1-2 days upon observation of proestrus signs to track the increase in superficial cornified epithelial cells.
-
Initiate serum progesterone testing to pinpoint the LH surge and subsequent ovulation (progesterone typically rises to >2 ng/mL at the time of ovulation).
-
-
Breeding: Time natural mating or artificial insemination based on ovulation timing determined by progesterone assays.
-
Implant Management: The implant is often removed once a pre-ovulatory rise in progesterone is confirmed to prevent the downregulation phase from potentially interfering with pregnancy, although studies have shown successful pregnancies with the implant left in place.
-
Pregnancy Confirmation: Diagnose pregnancy via abdominal ultrasound approximately 25-30 days after ovulation.
Caption: Experimental workflow for estrus induction in bitches.
Table 1: Quantitative Data on GnRH Agonist (Deslorelin) for Estrus Induction in Bitches
| Parameter | Result | Reference |
| Dosage | 4.7 mg Deslorelin implant | [4] |
| Time to Estrus Onset | Approx. 4 days (Range: 2-7 days) | [4] |
| Estrus Induction Rate | 80-100% in various studies | [6] |
| Ovulation Rate | High (most induced estruses are ovulatory) | [6] |
| Pregnancy Rate | 40-80% (variable, depends on management) | [6] |
Management of Benign Prostatic Hyperplasia (BPH)
Continuous administration of a GnRH agonist implant is an effective medical alternative to surgical castration for managing BPH in male dogs.[7][8] It works by downregulating the HPG axis, leading to a profound decrease in testosterone and dihydrotestosterone (DHT), which are responsible for prostatic growth.[8]
Experimental Protocol:
-
Animal Selection: Select intact male dogs diagnosed with BPH based on clinical signs (e.g., hematuria, tenesmus, hemorrhagic preputial discharge), physical examination (symmetrically enlarged, non-painful prostate on rectal palpation), and ultrasound imaging.[8]
-
Implant Administration: Subcutaneously administer a long-acting GnRH agonist implant (e.g., 4.7 mg or 9.4 mg Deslorelin).
-
Monitoring Efficacy:
-
An initial flare-up of clinical signs is possible but rare. Infertility is typically achieved from 6 weeks post-implantation.[9]
-
Re-evaluate the dog at 2-3 months post-implantation.
-
Primary Endpoint: Measure the reduction in prostatic volume using transabdominal ultrasonography.
-
Secondary Endpoints: Assess the resolution of clinical signs and measure serum testosterone levels to confirm chemical castration.
-
-
Re-implantation: The duration of effect depends on the implant size (approx. 6 months for 4.7 mg, 12 months for 9.4 mg). Re-implant as needed to maintain suppression.[8][9]
Caption: Workflow for the management of canine BPH.
Table 2: Quantitative Data on GnRH Agonist (Deslorelin) for BPH Management in Dogs
| Parameter | Result | Reference |
| Dosage | 4.7 mg or 9.4 mg Deslorelin implant | [8][9] |
| Time to Efficacy | Infertility from 6 weeks; prostate reduction within 2-3 months | [9][10] |
| Prostate Volume Reduction | Significant reduction observed | [8] |
| Duration of Suppression | ~6 months (4.7 mg); ~12 months (9.4 mg) | [8][9] |
| Effect on Fertility | Reversible infertility during treatment | [8] |
Applications in Feline Reproductive Research
Ovulation Induction in Queens
As induced ovulators, queens require copulation to trigger the LH surge necessary for ovulation. GnRH agonists can be used to pharmacologically induce ovulation for timed breeding, artificial insemination, or treating anovulation.[11][12]
Experimental Protocol:
-
Animal Selection: Select healthy, sexually mature queens in estrus. Confirm estrus through behavioral signs (lordosis, vocalization, receptivity) and/or vaginal cytology (high percentage of superficial, cornified cells).
-
Treatment Administration: Administer a single dose of a GnRH agonist (e.g., 25 µg of GnRH) via intramuscular (IM) injection.[11][12] Alternatively, a short-term implant can be used.
-
Ovulation Confirmation:
-
Ovulation typically occurs 25-30 hours after GnRH administration.[11]
-
Confirmation is achieved by measuring serum progesterone levels 5-7 days post-treatment. A significant rise (>2-3 ng/mL) indicates the presence of functional corpora lutea and thus, successful ovulation.
-
Alternatively, ovarian ultrasonography can be used to visualize corpora lutea.
-
-
Artificial Insemination (AI): If performing AI, it should be timed to occur shortly before or at the time of expected ovulation (e.g., 24-30 hours post-GnRH injection).
Caption: Experimental workflow for ovulation induction in queens.
Table 3: Quantitative Data on GnRH Agonists for Ovulation Induction in Queens
| Parameter | Result | Reference |
| Dosage (Gonadorelin) | 25 µg, single IM injection | [11][12] |
| Dosage (hCG - alternative) | 250 IU, single IM injection | [11] |
| Ovulation Rate | 84-95% | [12] |
| Time to Ovulation | 25-27 hours post-hCG; similar for GnRH | [11] |
Long-Term Contraception
Slow-release GnRH agonist implants are a safe and effective method for long-term, reversible contraception in both male and female cats.[13]
-
In Queens: A 4.7 mg Deslorelin implant can suppress estrous cycles for 16-37 months.[14][15] It is important to manage the initial flare-up, as it can induce a fertile estrus in the first few weeks post-implantation.[13]
-
In Toms: Implants suppress testosterone, testicular volume, and male-typical behaviors like urine marking, roaming, and aggression.[3][9] A 4.7 mg implant can be effective for 16-25 months.[13]
The protocols for administration and monitoring are similar to those for BPH in dogs, focusing on the long-term suppression of reproductive hormones and behaviors. Reversibility has been demonstrated in both sexes, with fertility returning after the implant's effects have worn off.[13]
References
- 1. GnRH Agonists — Alliance for Contraception in Cats & Dogs [acc-d.org]
- 2. Reproductive use of the GnRH in cats and dogs. | Semantic Scholar [semanticscholar.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Methods for Induction of Estrus in Dogs Using Gonadotropins, GNRH or Dopamine Agonists - WSAVA2002 - VIN [vin.com]
- 7. Pharmacological treatment for common prostatic conditions in dogs - benign prostatic hyperplasia and prostatitis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benign Prostatic Hyperplasia in Dogs - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 9. Clinical particulars - Suprelorin 4.7 mg implant for dogs and cats (NI only) [noahcompendium.co.uk]
- 10. Medical Management of Benign Prostatic Hyperplasia - WSAVA 2019 Congress - VIN [vin.com]
- 11. Hormonal Control of Estrus in Cats - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 12. View of Estrous cycle manipulation in cats | Clinical Theriogenology [clinicaltheriogenology.net]
- 13. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Deslorelin to Control Reproduction in Cats - WSAVA 2018 Congress - VIN [vin.com]
Application of Lutrelin in Prostate Cancer Cell Line Studies
Introduction
Lutrelin, a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of advanced prostate cancer. Its primary therapeutic action involves the suppression of testicular testosterone production through the downregulation of pituitary GnRH receptors. Beyond this systemic hormonal effect, compelling evidence demonstrates that GnRH agonists like this compound can exert direct antiproliferative and pro-apoptotic effects on prostate cancer cells.[1][2] This is mediated by GnRH receptors found on the surface of both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) prostate cancer cells.[1][2] This application note provides a detailed overview and experimental protocols for studying the direct effects of this compound on prostate cancer cell lines.
Mechanism of Action in Cell Lines
In contrast to its action in the pituitary, where GnRH receptors are coupled to Gαq proteins, the receptors on prostate cancer cells are predominantly coupled to Gαi proteins.[2] Activation of this pathway by this compound initiates a distinct signaling cascade that leads to anti-tumor effects.
-
Binding and Signal Transduction: this compound binds to GnRH receptors on the prostate cancer cell membrane.
-
Gαi Protein Activation: This binding activates the inhibitory Gαi subunit.
-
Downstream Effects: Activation of Gαi leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) and other downstream pathways like the MAPK and PI3K/Akt signaling cascades.
-
Cellular Outcomes: The culmination of this signaling is the inhibition of cell proliferation and the induction of apoptosis.[2]
Applications in Cell Line Research
-
Evaluating Antiproliferative Effects: Determining the dose-dependent effect of this compound on the growth of various prostate cancer cell lines (LNCaP, PC-3, DU-145).
-
Investigating Apoptosis Induction: Quantifying the extent of programmed cell death induced by this compound treatment.
-
Studying Signal Transduction: Elucidating the specific molecular pathways affected by this compound, such as MAPK, PI3K/Akt, or NF-κB pathways.
-
Combination Therapy Studies: Assessing synergistic or additive effects when this compound is combined with chemotherapy agents or other targeted therapies.
Quantitative Data Summary
The following tables present representative data from studies on this compound's effects on prostate cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Androgen Sensitivity | This compound IC₅₀ (nM) after 72h |
|---|---|---|
| LNCaP | Sensitive | 85 |
| PC-3 | Insensitive | 120 |
| DU-145 | Insensitive | 110 |
Table 2: Induction of Apoptosis by this compound (100 nM for 48h)
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Fold Increase |
|---|---|---|---|
| LNCaP | 4.5 ± 0.8% | 25.2 ± 2.1% | 5.6 |
| PC-3 | 3.1 ± 0.5% | 18.9 ± 1.7% | 6.1 |
| DU-145 | 3.8 ± 0.6% | 21.5 ± 2.5% | 5.7 |
Experimental Protocols
General Cell Culture
Prostate cancer cell lines such as LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) are commonly used.[3][4][5]
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC-3 Cells: Culture in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). Include a vehicle control (the solvent used for this compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells in 6-well plates. After 24 hours, treat with the desired concentration of this compound (e.g., 100 nM) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in a signaling pathway (e.g., Akt, p-Akt, ERK, p-ERK).
Protocol Steps:
-
Treatment and Lysis: Treat cells in 6-well plates with this compound as described above. After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. The effects of gonadotrophin releasing hormone analogues in prostate cancer are mediated through specific tumour receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
Application Notes and Protocols: Lutrelin as a Tool for Studying GnRH Receptor Downregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutrelin, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, serves as a critical tool for investigating the mechanisms of G-protein coupled receptor (GPCR) downregulation. As a member of the GnRH agonist class, this compound initially stimulates the GnRH receptor (GnRHR), a key regulator of the reproductive endocrine cascade. However, continuous or prolonged exposure to this compound leads to receptor desensitization, internalization, and a subsequent reduction in the number of receptors on the cell surface, a process known as downregulation.[1][2] This phenomenon is central to the therapeutic applications of GnRH agonists in conditions such as prostate cancer, endometriosis, and precocious puberty.[3][] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study GnRH receptor downregulation.
Note on Data: Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables and protocols include data for Leuprorelin acetate, a structurally and functionally similar GnRH agonist. This information is provided as a representative example to guide researchers in designing and interpreting their experiments with this compound.
Mechanism of Action: GnRH Receptor Signaling and Downregulation
The GnRH receptor is a member of the seven-transmembrane GPCR family.[1] Upon binding of an agonist like this compound, the receptor activates the Gq/11 family of G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling pathway ultimately results in the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1]
Continuous exposure to this compound disrupts the normal pulsatile signaling of GnRH. This sustained stimulation leads to receptor phosphorylation, β-arrestin recruitment, and subsequent internalization of the GnRH receptor via endocytic pathways.[6] Once internalized, receptors can be either recycled back to the cell surface or targeted for lysosomal degradation, leading to a net loss of cell surface receptors, i.e., downregulation.[6] This process of desensitization and downregulation is a key mechanism of action for the therapeutic effects of GnRH agonists.[2]
Caption: GnRH receptor signaling pathway activated by this compound.
Data Presentation: Quantitative Analysis of GnRH Receptor Downregulation
The following tables summarize representative quantitative data on GnRH receptor downregulation induced by a GnRH agonist (Leuprorelin acetate). These data can serve as a reference for expected outcomes when studying this compound.
Table 1: Time-Dependent Downregulation of GnRH Receptor mRNA
This table illustrates the change in GnRH receptor mRNA levels in rat testis following a single injection of the GnRH agonist Triptorelin. A similar time-dependent effect would be expected with this compound treatment.
| Time After Injection (hours) | GnRH-R mRNA Level (% of Control) |
| 2 | ~100% |
| 24 | ~38%[7] |
| 120 | ~38%[7] |
Table 2: Agonist-Induced Reduction in Cell Proliferation
This table shows the effect of the GnRH agonist Goserelin acetate on the proliferation of the glioblastoma cell line LN229, which expresses the GnRH receptor. This anti-proliferative effect is a downstream consequence of GnRH receptor signaling and downregulation.
| Goserelin Acetate Concentration (M) | Cell Proliferation Reduction (%) |
| 10⁻¹⁰ | ~20%[8] |
| 10⁻⁹ | ~25%[8] |
| 10⁻⁸ | ~35%[8] |
| 10⁻⁷ | ~45%[8] |
| 10⁻⁶ | 48.2%[8] |
| 10⁻⁵ | ~40%[8] |
Experimental Protocols
The following are detailed protocols for key experiments to study GnRH receptor downregulation using this compound.
Experimental Workflow
Caption: Workflow for studying GnRH receptor downregulation.
Protocol 1: Western Blot Analysis of GnRH Receptor Protein Levels
This protocol allows for the semi-quantitative determination of GnRH receptor protein levels in cell lysates following treatment with this compound.
Materials:
-
GnRH receptor-expressing cells (e.g., PC-3, LNCaP)[9]
-
Cell culture medium and supplements
-
This compound acetate
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors[8]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GnRH receptor
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.[8]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.[8]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the GnRH receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the GnRH receptor signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for GnRH Receptor mRNA Levels
This protocol is used to quantify the changes in GnRH receptor mRNA expression following this compound treatment.
Materials:
-
GnRH receptor-expressing cells
-
This compound acetate
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for GnRH receptor and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the GnRH receptor and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the GnRH receptor and the reference gene.
-
Calculate the relative expression of GnRH receptor mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.
-
Protocol 3: Radioligand Binding Assay for GnRH Receptor Number and Affinity
This protocol allows for the determination of the number of GnRH receptors (Bmax) and their binding affinity (Kd) on the cell surface.
Materials:
-
GnRH receptor-expressing cells
-
This compound acetate
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist)
-
Unlabeled GnRH agonist (for competition)
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Binding Assay:
-
Harvest cells and prepare a membrane fraction or use whole cells.
-
Incubate the membranes or cells with a fixed concentration of the radiolabeled GnRH analog in the presence of increasing concentrations of unlabeled this compound (for competition binding) or a saturating concentration of the radiolabeled ligand (for saturation binding).
-
Incubate at an appropriate temperature and time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the concentration of the radiolabeled ligand to determine Bmax and Kd.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can be used to calculate the Ki.
-
Conclusion
This compound is a valuable pharmacological tool for studying the intricate processes of GnRH receptor downregulation. The protocols and data presented in these application notes provide a framework for researchers to investigate the molecular mechanisms underlying GnRH receptor signaling, desensitization, and internalization. A thorough understanding of these processes is essential for the development of novel therapeutics targeting the GnRH receptor for a variety of hormone-dependent diseases.
References
- 1. Desensitization of luteinizing hormone release in cultured pituitary cells by gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the GnRH mRNA and GnRH receptor (GnRH-R) mRNA levels in the hypothalamic-anterior pituitary unit of anestrous ewes after infusion of GnRH into the third cerebral ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LH down-regulates gonadotropin-releasing hormone (GnRH) receptor, but not GnRH, mRNA levels in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 10. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low bioactivity in Lutrelin experiments
Welcome to the technical support center for Lutrelin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low bioactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[1][2][3] Upon binding of an agonist like this compound, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][4][5][6] This signaling cascade is the basis for common bioactivity assays.
Q2: How should I properly store and handle my this compound peptide?
Proper storage and handling are critical for maintaining the bioactivity of peptide reagents like this compound.
-
Lyophilized Peptide:
-
Long-term storage: Store lyophilized this compound at -20°C or lower in a tightly sealed container, preferably in a desiccator to protect it from moisture.[7][8][9] Under these conditions, the peptide can be stable for several years.[7][10]
-
Before use: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, which can degrade the peptide.[8][10]
-
-
Peptide in Solution:
-
Short-term storage: The shelf-life of peptides in solution is very limited.[7] If necessary, dissolve this compound in a sterile, slightly acidic buffer (pH 5-6), create single-use aliquots, and store at -20°C to avoid repeated freeze-thaw cycles.[7][8]
-
Avoidance of degradation: Peptides in solution are susceptible to bacterial degradation and chemical instability. It is highly recommended to prepare solutions fresh for each experiment.[7] Do not store peptide solutions in a frost-free freezer, as the temperature fluctuations can degrade the peptide.[8]
-
Q3: What are the recommended in vitro bioassays to measure this compound activity?
The most common in vitro bioassays for GnRH agonists like this compound measure the downstream consequences of Gαq/11 activation. These include:
-
Calcium Mobilization Assays: These assays detect the transient increase in intracellular calcium upon receptor activation. They are often performed using fluorescent calcium indicator dyes like Fluo-2, Fluo-4, or Fura-2 in a high-throughput format using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[5][11][12][13][14]
-
Inositol Monophosphate (IP1) Accumulation Assays: This type of assay measures the accumulation of a downstream metabolite of IP3, which is more stable. The IP-One assay, which utilizes Homogeneous Time-Resolved Fluorescence (HTRF), is a common method.[1][11][15][16]
Q4: Which cell lines are suitable for this compound bioactivity experiments?
A suitable cell line must express a functional GnRH receptor. Commonly used models include:
-
HEK293 cells stably or transiently transfected with the human GnRH receptor (hGnRHR).[12][17][18][19]
-
HeLa cells stably expressing the GnRH receptor.[11]
-
Pituitary-derived cell lines like LβT2 cells , which endogenously express the murine GnRH receptor.[6][17][19]
Troubleshooting Guide: Low Bioactivity
This guide addresses common issues that can lead to lower-than-expected bioactivity of this compound in your experiments.
Issue 1: No or very low signal response in a calcium mobilization assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Peptide Storage/Handling | 1. Review storage conditions. Was the lyophilized peptide stored at -20°C or below?[7][8] 2. Check reconstitution protocol. Was a sterile, appropriate buffer used? 3. Prepare a fresh stock solution of this compound from a new aliquot or vial. | Peptides are sensitive to degradation from moisture, temperature fluctuations, and microbial contamination. Repeated freeze-thaw cycles of stock solutions should be avoided.[7][10] |
| Cell Line Issues | 1. Confirm GnRH receptor expression in your cell line (e.g., via qPCR or a binding assay). 2. Check cell viability and confluence. Ensure cells are healthy and not overgrown. 3. Use cells at a low passage number. | The signal is dependent on a sufficient number of functional receptors on the cell surface.[11] Cell health directly impacts their ability to respond to stimuli. High passage numbers can lead to phenotypic drift. |
| Assay Protocol Errors | 1. Verify the concentration and loading efficiency of the calcium indicator dye. 2. Ensure the agonist solution is added correctly and rapidly to the cell plate to capture the transient signal.[14] 3. Check the settings on your fluorescence plate reader (e.g., excitation/emission wavelengths, read time). | The calcium signal is rapid and transient, typically peaking within seconds and lasting for 1-5 minutes.[20] Incorrect assay setup can easily miss this window. |
| Inactive this compound Lot | Test a new lot of this compound, if available. Use a known GnRH agonist (e.g., Leuprolide) as a positive control to confirm the assay system is working.[17] | This helps differentiate between a problem with the specific vial/lot of the peptide versus a problem with the experimental setup. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette and check for accuracy. 3. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with a buffer. | An uneven number of cells per well will lead to variable signal output. |
| Inaccurate Ligand Addition | 1. Check pipette calibration. 2. Ensure complete mixing of the this compound stock solution before dilution. 3. Visually inspect wells after addition to ensure equal volumes. | Precise and consistent delivery of the agonist is crucial for reproducible dose-response curves. |
| Cell Health Variability | 1. Do not allow the cell monolayer to dry out during media changes or dye loading. 2. Ensure consistent incubation times and conditions (temperature, CO2) for all plates. | Stressed cells will respond poorly and inconsistently to stimulation. |
Issue 3: Dose-response curve is right-shifted (lower potency).
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare fresh dilutions of this compound for each experiment from a properly stored lyophilized stock.[7][8] 2. Avoid storing working dilutions for extended periods. | The effective concentration of active peptide may be lower than the nominal concentration due to degradation. |
| Presence of Serum in Assay Buffer | 1. Perform the final stimulation step in a serum-free buffer. 2. If serum is required for cell health, ensure the concentration is low and consistent across all wells. | Components in serum can bind to the peptide, reducing its free concentration and availability to the receptor, which can impact the measured EC50 value.[21] |
| Receptor Desensitization | 1. Minimize the pre-incubation time of cells with any reagents. 2. For some cell lines, a serum-starvation period before the assay may be necessary to upregulate receptor expression. | Prolonged exposure to even low levels of agonists can cause receptor internalization or uncoupling from signaling pathways, reducing sensitivity.[6] |
Quantitative Data Summary
The following table summarizes expected parameters for GnRH agonist bioactivity assays. Note that specific values for this compound may need to be determined empirically.
| Parameter | Typical Value | Assay Context | Source |
| Agonist Potency (EC50) | Nanomolar (nM) range | Calcium mobilization or IP1 accumulation in GnRHR-expressing cells. | [17][19] |
| Time to Peak Signal | 10 - 40 seconds | Calcium mobilization assays. | [14][20] |
| Signal Duration | 1 - 5 minutes | Transient calcium response. | [20] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general workflow for measuring this compound-induced calcium flux in HEK293 cells stably expressing the GnRH receptor.
-
Cell Plating: Seed HEK293-GnRHR cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
This compound Preparation: Prepare a series of this compound dilutions (e.g., 10x final concentration) in a serum-free assay buffer. Include a buffer-only control (vehicle) and a positive control (e.g., a known GnRH agonist or ATP).
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Initiate reading to establish a baseline fluorescence, then inject the this compound dilutions.
-
Continue recording to capture the peak fluorescence and subsequent decay.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: IP1 Accumulation Assay (HTRF)
This protocol outlines a general workflow for measuring this compound-induced IP1 accumulation.
-
Cell Plating: Seed HEK293-GnRHR cells into a white, solid-bottom 384-well plate. Culture overnight at 37°C, 5% CO2.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add this compound dilutions prepared in the manufacturer's stimulation buffer.
-
Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C.[16]
-
-
Cell Lysis and Reagent Addition:
-
Add the HTRF reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) in lysis buffer to all wells as per the kit instructions.[16]
-
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark to allow for the competitive immunoassay to reach equilibrium.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 emission ratio. The signal is inversely proportional to the amount of IP1 produced. Plot the ratio against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 3. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. academic.oup.com [academic.oup.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Phenotypic High Throughput Screening Assay for the Identification of Pharmacoperones for the Gonadotropin Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. logosbio.com [logosbio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Gonadotropin-releasing hormone receptor-mediated growth suppression of immortalized LbetaT2 gonadotrope and stable HEK293 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Gonadotropin-releasing hormone-stimulated calcium mobilization is altered in pituitary cultures from anestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GnRH Agonist (e.g., Lutrelin) Concentration for In Vitro Studies
Disclaimer: The term "Lutrelin" may be a misspelling. This guide provides information for Gonadotropin-Releasing Hormone (GnRH) agonists, a class of drugs to which this compound likely belongs. The principles and protocols described here are generally applicable to GnRH agonists for in vitro research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GnRH agonists for their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GnRH agonists in in vitro systems?
A1: GnRH agonists are synthetic peptides that mimic the action of the natural Gonadotropin-Releasing Hormone. In in vitro models, they bind to and activate GnRH receptors (GnRHR) on the cell surface.[1][2] This activation primarily triggers the Gq/11 protein signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] These signaling events lead to various cellular responses, including the synthesis and secretion of gonadotropins (in pituitary cells) or modulation of cell proliferation and apoptosis in other cell types.[4][5]
Q2: What is a typical starting concentration range for a GnRH agonist in cell culture?
A2: The optimal concentration of a GnRH agonist can vary significantly depending on the cell type, the specific agonist used, and the experimental endpoint. However, a common starting range for in vitro studies is between 1 nM and 1 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How long should I incubate my cells with the GnRH agonist?
A3: The incubation time depends on the cellular response being measured. Short-term responses, such as calcium mobilization or protein phosphorylation, can often be observed within minutes to a few hours. Long-term effects, like changes in gene expression, cell proliferation, or hormone secretion, may require incubation for 24 to 72 hours or longer. A time-course experiment is recommended to determine the optimal incubation period.
Q4: Can GnRH agonists have biphasic or paradoxical effects?
A4: Yes, GnRH agonists can exhibit biphasic effects. Initially, they cause a stimulatory "flare" effect due to receptor activation.[6] However, prolonged or high-concentration exposure can lead to receptor desensitization and downregulation, resulting in an inhibitory effect.[1][7] This is a crucial consideration when designing and interpreting experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the GnRH agonist | 1. Suboptimal concentration. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| 2. Insufficient incubation time. | 2. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours). | |
| 3. Low or absent GnRH receptor expression in the cell line. | 3. Verify GnRH receptor expression using RT-qPCR, Western blot, or immunofluorescence. | |
| 4. Degraded or inactive agonist. | 4. Use a fresh stock of the GnRH agonist and follow the manufacturer's storage and handling instructions. | |
| 5. Cell culture issues. | 5. Ensure cells are healthy, within a low passage number, and free from contamination. | |
| High variability between replicate experiments | 1. Inconsistent cell density at the time of treatment. | 1. Standardize cell seeding density and ensure even cell distribution in culture plates. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure proper mixing of the agonist in the culture medium. | |
| 3. Fluctuations in incubator conditions (temperature, CO2). | 3. Regularly monitor and calibrate the incubator. | |
| Unexpected inhibitory effect at high concentrations | 1. Receptor desensitization and downregulation. | 1. This is a known phenomenon for GnRH agonists.[1] Consider using a lower concentration range or a shorter incubation time for stimulatory effects. |
| 2. Cellular toxicity. | 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) to assess cytotoxicity at high concentrations. | |
| Suboptimal response in primary cell cultures | 1. Donor-to-donor variability. | 1. Use cells from multiple donors to ensure the observed effect is consistent. |
| 2. Downregulation of pituitary function in the donor. | 2. Be aware of the donor's clinical history, as prior hormonal treatments can affect cellular responses.[8][9] |
Experimental Protocols
General Protocol for a Dose-Response Study
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Preparation of GnRH Agonist dilutions: Prepare a series of dilutions of the GnRH agonist in the appropriate cell culture medium. A typical range could be from 0.1 nM to 10 µM. Include a vehicle control (medium without the agonist).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the GnRH agonist.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Perform the desired assay to measure the cellular response. This could be a cell proliferation assay (e.g., MTT, BrdU), a hormone secretion assay (e.g., ELISA), or a gene expression analysis (e.g., RT-qPCR).
-
Data Analysis: Plot the response as a function of the agonist concentration and determine the EC50 (half-maximal effective concentration) value.
Hypothetical Dose-Response Data for a GnRH Agonist
| Concentration (nM) | Cell Proliferation (% of Control) | LH Secretion (ng/mL) |
| 0 (Vehicle) | 100 ± 5 | 1.2 ± 0.2 |
| 0.1 | 115 ± 7 | 2.5 ± 0.3 |
| 1 | 140 ± 8 | 5.8 ± 0.5 |
| 10 | 165 ± 10 | 12.3 ± 1.1 |
| 100 | 150 ± 9 | 10.1 ± 0.9 |
| 1000 | 110 ± 6 | 4.5 ± 0.4 |
Note: This is example data and will vary based on the experimental setup.
Visualizations
Caption: GnRH agonist signaling pathway.
Caption: Dose-response experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 8. Suboptimal response to GnRH agonist trigger: causes and practical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Failure of GnRH agonist-triggered oocyte maturation: its cause and management - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Lutrelin peptide aggregation in solution
Welcome to the technical support center for Lutrelin peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound peptide aggregation in solution.
*Disclaimer: this compound is a Gonadotropin-Releasing Hormone (GnRH) analog.[1][2] As the precise amino acid sequence for "this compound" is not publicly available, this guide will use the well-characterized GnRH agonist Leuprolide as a representative model for calculating physicochemical properties and providing specific formulation advice. The principles and methods described are broadly applicable to GnRH decapeptide analogs.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and why is aggregation a concern?
This compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH), a decapeptide crucial for regulating reproductive functions.[1][2] Like many therapeutic peptides, this compound can self-associate into larger species, a process known as aggregation.[3] This can range from small, soluble oligomers to large, insoluble fibrils.[3]
Aggregation is a critical issue for several reasons:
-
Loss of Efficacy: Aggregated peptides may not bind to their target receptors, leading to a reduction or complete loss of biological activity.[4][5]
-
Altered Pharmacokinetics: The size and stability of aggregates can change how the peptide is absorbed, distributed, and cleared by the body.[4][5]
-
Immunogenicity: The introduction of protein aggregates can trigger an unwanted immune response in patients.[4]
-
Reduced Shelf Life: Aggregation leads to the physical instability of the product, limiting its storage time and usability.[4]
Q2: What are the primary factors that cause this compound to aggregate in solution?
Peptide aggregation is influenced by a combination of intrinsic properties of the peptide itself and extrinsic factors related to its environment.[3]
Intrinsic Factors:
-
Amino Acid Sequence: The presence of hydrophobic amino acids promotes self-association to minimize contact with water.[2][6] The sequence also determines the propensity to form secondary structures like β-sheets, which are common in amyloid fibrils.[3]
-
Net Charge: The overall charge of the peptide at a given pH influences electrostatic repulsion between molecules. When the net charge is low, this repulsion is weaker, and aggregation is more likely.[2]
Extrinsic (Environmental) Factors:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, accelerating aggregation.[3]
-
pH: The pH of the solution dictates the ionization state of acidic and basic residues, and thus the peptide's net charge. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero.[2][7]
-
Temperature: Elevated temperatures can increase molecular motion and may lead to the partial unfolding of peptides, exposing hydrophobic regions that drive aggregation.[8]
-
Ionic Strength: Salts in the solution can either screen electrostatic repulsions (promoting aggregation) or stabilize the native state, depending on the specific ions and their concentration (Hofmeister effects).[8]
-
Mechanical Stress: Agitation, such as shaking or stirring, can accelerate aggregation by increasing interfaces and promoting the formation of aggregate nuclei.[3]
-
Interfaces: Peptides can adsorb to surfaces like glass vials or the air-water interface, where they can undergo conformational changes and initiate aggregation.[3]
Q3: How can I predict the solubility of my this compound peptide?
Predicting solubility starts with understanding the peptide's physicochemical properties, primarily its isoelectric point (pI) and hydrophobicity. We will use Leuprolide as our model GnRH agonist.
1. Determine the Isoelectric Point (pI): The pI is the pH at which the peptide has a net charge of zero, and it is often the point of minimum solubility.[7] To determine the pI, you need to know the pKa values of the N-terminus, C-terminus, and the side chains of any ionizable amino acids (Asp, Glu, Cys, Tyr, Lys, His, Arg).[9]
2. Assess Hydrophobicity: The hydrophobicity can be estimated by calculating the grand average of hydropathy (GRAVY) score, where a more positive score indicates greater hydrophobicity.[10] Peptides with high hydrophobicity are more prone to aggregation and may require organic co-solvents for dissolution.[2]
| Property | Value (Leuprolide) | Significance for Aggregation |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | A decapeptide with several hydrophobic residues (Trp, D-Leu, Leu, Pro). |
| Molecular Weight | ~1209.4 Da | |
| Theoretical pI | ~10.5 - 11.5 | The peptide is strongly basic. It will have a high positive charge at neutral or acidic pH, which should enhance solubility. The pI is high, so aggregation risk increases significantly at pH > 10. |
| Net Charge at pH 7.0 | +1 | A positive net charge helps prevent aggregation due to electrostatic repulsion. |
| Hydrophobicity | Moderately hydrophobic | The presence of hydrophobic residues is a driving force for aggregation. |
Table 1: Physicochemical properties of a representative GnRH agonist (Leuprolide) and their implications for aggregation.
Q4: Which solvents and buffers are recommended for dissolving and storing this compound?
Given its high theoretical pI, this compound should be readily soluble in acidic aqueous solutions where it carries a strong positive charge.
Recommended Solubilization Strategy:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile, distilled water first.[11]
-
Use Acidic Buffer/Solution: If solubility in water is poor, try a dilute acidic solution, such as 10% acetic acid.[12] This will ensure the peptide is well below its pI and maximally protonated.
-
Sonication: If particulates are still visible, brief sonication can help break up small aggregates and enhance dissolution.[11][13]
-
Organic Co-solvents (for highly hydrophobic peptides): For peptides that remain insoluble, dissolve them in a minimal amount of an organic solvent like DMSO first, then slowly add this stock solution to your aqueous buffer with gentle stirring.[12]
Q5: What excipients can be used to prevent aggregation, and at what concentrations?
Excipients are additives used to stabilize the peptide in solution.[8] Their selection is critical for developing a stable formulation.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Mannitol, Sucrose, Trehalose | 5% - 10% (w/v) | Stabilize the native peptide structure by being preferentially excluded from the peptide surface. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Arginine can suppress aggregation by interacting with hydrophobic patches and increasing the energy barrier for self-association.[8] |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | 0.01% - 0.1% (w/v) | Non-ionic surfactants reduce surface-induced aggregation at interfaces (e.g., air-water, vial surface) by competing for surface adsorption.[5][8] |
| Buffers | Histidine, Citrate, Acetate | 10 - 50 mM | Maintain a stable pH away from the peptide's isoelectric point to ensure sufficient net charge and electrostatic repulsion.[8] |
Table 2: Common excipients used to prevent peptide aggregation.
Below is an example of how excipients might improve the stability of a this compound solution, as measured by the percentage of monomer remaining after incubation under stress conditions (e.g., 37°C with agitation for 72 hours).
| Formulation | % Monomer Remaining (Illustrative) |
| This compound in Water | 65% |
| This compound + 5% Mannitol | 85% |
| This compound + 100 mM Arginine | 92% |
| This compound + 5% Mannitol + 0.02% Polysorbate 20 | 98% |
Table 3: Illustrative quantitative data on the effect of excipients on this compound stability.
Troubleshooting Guides
Problem: My lyophilized this compound powder is difficult to dissolve.
If you are facing issues with solubilizing this compound, follow this systematic workflow.
Problem: My this compound solution becomes cloudy or forms precipitates.
Cloudiness (turbidity) or visible precipitates are clear signs of aggregation. This often occurs when the solution conditions are not optimal for keeping the peptide soluble and stable.
Immediate Actions:
-
Stop Agitation: If the solution is being stirred or shaken, stop immediately. Mechanical stress can accelerate aggregation.[3]
-
Check pH: Verify the pH of your solution. A shift in pH towards the peptide's pI can drastically reduce solubility. For this compound, a pH drop towards neutral or basic conditions could be problematic.
Long-Term Solutions (Reformulation):
-
Optimize pH: Ensure your buffer has sufficient capacity to maintain a pH at least 1-2 units away from the pI. For this compound (pI > 10), a buffer in the pH 4-6 range is ideal.
-
Add Stabilizing Excipients: As detailed in Table 2, incorporate excipients like arginine (to act as a suppressor) and polysorbates (to prevent surface-induced aggregation).[5][8]
-
Lower Peptide Concentration: If possible for your experiment, working at a lower peptide concentration will slow the rate of aggregation.[3]
-
Optimize Storage Temperature: Store stock solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Problem: I suspect non-visible aggregation is affecting my results. How can I detect and quantify it?
Soluble oligomers and small aggregates are often not visible to the naked eye but can significantly impact experimental outcomes. Several biophysical techniques can be used to detect and quantify these species.
| Technique | Measures | Best For | Key Parameters |
| Thioflavin T (ThT) Assay | Formation of β-sheet rich amyloid fibrils | Detecting late-stage fibrillar aggregation kinetics | Excitation: ~450 nm, Emission: ~485 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (size) and polydispersity | Rapidly assessing sample quality and detecting soluble oligomers | Particle size distribution, Polydispersity Index (PDI) |
| Size Exclusion (SEC-HPLC) | Separation by size to quantify monomer, dimer, and higher-order aggregates | Quantifying the percentage of aggregated species in a sample | Mobile phase composition, column pore size |
Table 4: Summary of key techniques for analyzing this compound peptide aggregation.
Detailed Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This assay detects the formation of amyloid-like fibrils by measuring the fluorescence enhancement of ThT dye upon binding to β-sheet structures.[14][15]
Materials:
-
This compound peptide stock solution
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Thioflavin T (ThT) stock solution (1 mM in filtered dH₂O, prepare fresh)[14]
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare ThT Working Solution: Dilute the 1 mM ThT stock solution in the assay buffer to a final concentration of 25 µM.[14]
-
Prepare Peptide Samples: In each well, mix the this compound peptide to its final desired concentration with the ThT working solution. The final volume per well is typically 100-200 µL. Include a negative control containing only the buffer and ThT.[16]
-
Incubation: Seal the plate to prevent evaporation. Incubate at 37°C in the plate reader. If desired, intermittent shaking can be applied to accelerate aggregation.[14]
-
Measurement: Monitor the fluorescence intensity over time. Set the plate reader to an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[14][15]
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, a growth phase, and a plateau.[3]
Protocol 2: Dynamic Light Scattering (DLS) Analysis
DLS measures the size distribution of particles in a solution, making it ideal for detecting the presence of soluble oligomers and aggregates.[12][17]
Materials:
-
This compound peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: The sample must be free of dust and large particulates. Filter the peptide solution through a 0.2 µm syringe filter directly into a clean, dust-free cuvette. A sample volume of 20-50 µL is typically required.[18]
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize. Set the experimental temperature (e.g., 25°C).
-
Blank Measurement: First, measure the filtered buffer alone to ensure the cuvette and buffer are clean. The count rate should be low.[18]
-
Sample Measurement: Place the cuvette with the this compound sample into the instrument. Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Data Acquisition: Perform the measurement. The instrument software will record the fluctuations in scattered light intensity and calculate the size distribution.
-
Data Analysis:
-
Size Distribution Plot: Examine the plot to see the distribution of particle sizes. A monodisperse (single, sharp peak) sample consists mainly of monomers. The appearance of larger peaks indicates the presence of oligomers or aggregates.
-
Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI < 0.1 suggests a highly monodisperse sample, while a PDI > 0.3 suggests significant heterogeneity or aggregation.[13]
-
Protocol 3: Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is the gold standard for separating and quantifying monomers from dimers and larger aggregates based on their hydrodynamic size.[19][20]
Materials:
-
This compound peptide solution
-
HPLC system with a UV detector
-
SEC column suitable for peptides (e.g., 120 Å pore size)[21]
-
Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)[21]
Procedure:
-
System Preparation: Equilibrate the SEC column with freshly prepared and filtered mobile phase until a stable baseline is achieved. The flow rate is typically low (e.g., 0.5 - 1.0 mL/min).
-
Sample Preparation: Filter the peptide sample through a 0.2 µm syringe filter to remove any large particles that could clog the column.
-
Injection: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.[21]
-
Detection: Monitor the column eluent using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis:
-
Aggregates, being larger, are excluded from the column's pores more than monomers and therefore elute first. The monomer will elute as a later, typically larger, peak.
-
Integrate the area under each peak. The percentage of aggregation can be calculated by dividing the sum of the areas of all aggregate peaks by the total area of all peaks (aggregates + monomer).
-
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 11. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. waters.com [waters.com]
- 20. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Lutrelin Stability in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for Lutrelin utilization in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Proper storage is crucial to maintain its integrity before use in cell culture.
Q2: What are the common factors that can affect this compound's stability in cell culture media?
Several factors can influence the stability of peptides like this compound in cell culture media:
-
Enzymatic Degradation: Cell-secreted or serum-derived proteases can degrade the peptide.
-
pH of the Media: The pH of the culture media can affect the chemical stability of the peptide.
-
Temperature: Incubation temperature (e.g., 37°C) can accelerate degradation processes.
-
Media Components: Interactions with components in the culture medium, such as certain amino acids or metal ions, could potentially impact stability.[2][3][4]
-
Adsorption: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in the media.
Q3: How often should I replace the cell culture media containing this compound?
The frequency of media changes depends on the stability of this compound under your specific experimental conditions. It is recommended to determine the half-life of this compound in your cell culture system to establish an optimal media replacement schedule. A pilot experiment to assess its stability over 24, 48, and 72 hours is advisable.
Q4: Are there any signs that this compound might be degrading in my culture?
Inconsistent or diminishing biological effects over time, despite consistent initial concentrations, can be an indicator of this compound degradation. For example, if you observe a decrease in the expected downstream signaling or phenotypic response in your cells, it may be due to a loss of active this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Aliquot the this compound stock solution upon reconstitution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially before starting the experiment.[5] | |
| Decreased biological activity over the course of a long-term experiment. | This compound is degrading in the cell culture media at 37°C. | Determine the stability of this compound in your specific cell culture media (see Experimental Protocols section). Increase the frequency of media changes or supplement with fresh this compound at defined intervals. |
| Receptor desensitization or downregulation. | Consider intermittent dosing schedules to allow for receptor re-sensitization. | |
| No observable effect of this compound on cells. | Incorrect concentration of this compound used. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Low or absent GnRH receptor expression on the cell line. | Verify the expression of the GnRH receptor on your target cells using techniques like qPCR, Western blot, or flow cytometry. | |
| Rapid degradation of this compound. | Analyze the concentration of intact this compound in the culture media over time using HPLC or ELISA. Consider using a more stable GnRH analog if degradation is too rapid. |
Data Presentation: Hypothetical this compound Stability
The following tables illustrate how quantitative data on this compound stability could be presented.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Media Type | Time (hours) | This compound Concentration (% of Initial) |
| DMEM + 10% FBS | 0 | 100% |
| 24 | 85% | |
| 48 | 65% | |
| 72 | 40% | |
| RPMI-1640 + 10% FBS | 0 | 100% |
| 24 | 90% | |
| 48 | 75% | |
| 72 | 55% | |
| Serum-Free Media X | 0 | 100% |
| 24 | 95% | |
| 48 | 88% | |
| 72 | 80% |
Table 2: Effect of Protease Inhibitors on this compound Stability in DMEM + 10% FBS at 37°C
| Condition | Time (hours) | This compound Concentration (% of Initial) |
| No Inhibitor | 24 | 85% |
| With Protease Inhibitor Cocktail | 24 | 98% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture setup.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare your complete cell culture media (with serum and any other supplements).
-
-
Incubation:
-
Add this compound to the cell culture media at your desired final concentration.
-
Aliquot the this compound-containing media into sterile tubes.
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified GnRH receptor signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting this compound-related experimental issues.
References
- 1. medkoo.com [medkoo.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Addressing Lutrelin Solubility Challenges
Welcome to the technical support center for Lutrelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH) used in research to study the GnRH receptor signaling pathway and its downstream effects.[1][2] Proper solubilization is critical for accurate experimental results, as undissolved peptide can lead to inaccurate concentration calculations and inconsistent biological activity.[3]
Q2: What are the key factors influencing this compound's solubility?
Like other peptides, this compound's solubility is primarily determined by its amino acid composition, which dictates its hydrophobicity, isoelectric point (pI), and overall charge at a given pH.[4] Environmental factors such as the pH of the buffer, ionic strength, and temperature also play a significant role.[5]
Q3: I am observing precipitation when dissolving this compound in my biological buffer. What is the likely cause?
Precipitation often occurs if the buffer's pH is close to this compound's isoelectric point (pI), the pH at which the peptide has a net zero charge and is least soluble.[4] It can also be caused by high peptide concentration, low temperature, or interactions with buffer components.
Q4: Can I use organic solvents to dissolve this compound?
Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) followed by dilution with the aqueous buffer is a common strategy.[6][7] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells.[6] For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[7]
Q5: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[7] Once dissolved, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aqueous solutions are generally not recommended for storage for more than one day.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | The buffer pH is near the isoelectric point (pI) of this compound. This compound has a high proportion of hydrophobic amino acids. | 1. Adjust the pH: Based on the estimated basic nature of this compound, try dissolving it in a slightly acidic buffer (e.g., pH 4-6).[2][9] 2. Use an organic solvent: Dissolve the peptide first in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing.[6][7] |
| The solution is cloudy or contains visible particles after initial dissolution. | Incomplete dissolution or aggregation of the peptide. | 1. Sonication: Use a bath sonicator for short bursts (e.g., 3 x 10 seconds) to aid dissolution. Keep the sample on ice between sonications to prevent heating.[3] 2. Gentle Warming: Warm the solution briefly to a temperature below 40°C.[10] |
| This compound precipitates out of solution after dilution or storage. | The peptide concentration exceeds its solubility limit in the final buffer. The buffer conditions (pH, ionic strength) are not optimal for solubility. | 1. Decrease the final concentration: Prepare a more dilute stock solution or dilute the existing stock further. 2. Optimize buffer composition: Increase the ionic strength of the buffer by adding NaCl, which can sometimes improve the solubility of charged peptides.[11] |
| Inconsistent experimental results. | Inaccurate concentration of the soluble peptide due to incomplete dissolution. Degradation of the peptide. | 1. Centrifuge the solution: Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant to ensure you are working with the soluble fraction.[3] 2. Proper storage: Aliquot and store solutions at -20°C or below. Avoid repeated freeze-thaw cycles.[7] |
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior.
This compound Amino Acid Sequence: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-N-methyl-L-leucyl-L-arginyl-L-proline ethylamide
Based on its amino acid sequence, the following properties are estimated using online peptide analysis tools.
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~1356.55 g/mol [12] | Does not directly impact solubility but is crucial for concentration calculations. |
| Isoelectric Point (pI) | Estimated to be in the basic range (>8.0) | This compound will be positively charged and generally more soluble in acidic buffers (pH < pI). Solubility will be lowest near its pI. |
| Grand Average of Hydropathicity (GRAVY) | Estimated to be slightly hydrophobic | The presence of several hydrophobic residues (Trp, Leu) may contribute to limited aqueous solubility.[3] |
| Net Charge at pH 7.0 | Positive | Suggests good solubility in buffers with a pH below its pI. |
Experimental Protocols
Protocol 1: General Solubilization of this compound in Aqueous Buffer
This protocol is a starting point for dissolving this compound in a standard biological buffer.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.[3]
-
Initial Test: To avoid risking the entire sample, perform a solubility test with a small amount of the peptide first.[3]
-
Reconstitution: Add the desired volume of a slightly acidic (e.g., pH 5.0-6.0) sterile biological buffer (e.g., 10 mM citrate buffer) to the vial to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the vial to facilitate dissolution.[3] Brief sonication (3 x 10 seconds on ice) is recommended.[3]
-
Visual Inspection: A successfully dissolved peptide will result in a clear, particle-free solution.[3]
-
Clarification: If any particulates remain, centrifuge the solution at 10,000 x g for 5 minutes and use the supernatant.[3]
-
Storage: Aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Solubilization of this compound using an Organic Solvent
Use this protocol if this compound proves to be poorly soluble in aqueous buffers alone.
-
Preparation: Bring the lyophilized this compound to room temperature.
-
Organic Solvent Addition: Add a minimal volume of sterile DMSO or DMF to the vial to completely dissolve the peptide.
-
Aqueous Buffer Addition: While gently vortexing, slowly add your desired biological buffer to the dissolved peptide solution to reach the final desired concentration.
-
Final Concentration Check: Ensure the final concentration of the organic solvent is compatible with your experimental setup (typically <0.5% for cell-based assays).[7]
-
Visual Inspection and Storage: Check for a clear solution and store as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Solubility Testing
A step-by-step workflow for troubleshooting this compound solubility.
GnRH Receptor Signaling Pathway
Simplified GnRH receptor signaling cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Peptide Analyzing Tool | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 6. Isoelectric point Calculator | Calistry [calistry.org]
- 7. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Property Calculator [novoprolabs.com]
- 11. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Minimizing Lutrelin Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Lutrelin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its primary on-target effect is binding to and activating GnRH receptors on the surface of pituitary gonadotrope cells.[3] This activation stimulates the Gq/11 G-protein coupled receptor (GPCR) pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in the mobilization of intracellular calcium and the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Q2: What are potential off-target effects of this compound in cell-based assays?
A2: While specific molecular off-target binding sites for this compound are not extensively documented in publicly available literature, potential off-target effects in cell-based assays can manifest as:
-
Non-specific binding: At high concentrations, this compound may bind to other cell surface proteins or lipids, leading to unintended cellular responses.
-
Cross-reactivity with other GPCRs: Although designed to be specific for the GnRH receptor, high concentrations of this compound could potentially interact with other structurally related GPCRs.
-
GnRH receptor-independent signaling: this compound might induce cellular responses through mechanisms that do not involve the GnRH receptor, especially in cell lines that do not endogenously express it.[4]
-
Cell health effects: High concentrations of any peptide can induce stress responses or cytotoxicity in cultured cells, which can be misinterpreted as a specific biological effect.
Q3: How can I confirm that the observed effects of this compound are on-target?
A3: To confirm that the observed effects are mediated by the GnRH receptor, you should include the following controls in your experiments:
-
Use of a GnRH receptor antagonist: Co-treatment with a known GnRH receptor antagonist should block the effects of this compound.
-
Use of a negative control cell line: Employ a cell line that does not express the GnRH receptor. This cell line should not respond to this compound treatment.
-
Dose-response analysis: A clear sigmoidal dose-response curve is indicative of a specific receptor-mediated effect. Off-target effects often occur at much higher concentrations and may not show a typical dose-response relationship.
-
Knockdown or knockout of the GnRH receptor: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate GnRH receptor expression should abolish the cellular response to this compound.
Troubleshooting Guides
Problem 1: High background or non-specific signal in my assay.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration range. Start with a wide range (e.g., 1 pM to 10 µM) to identify the EC50 for the on-target effect and use concentrations around this value for subsequent experiments. |
| Non-specific binding to plasticware or other surfaces. | Pre-treat plates with a blocking agent such as bovine serum albumin (BSA). Include a no-cell control to assess binding to the well surface. |
| Cell health is poor. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in parallel. |
| Reagent issues. | Use high-quality, sterile-filtered reagents. Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell number or confluency. | Standardize cell seeding density and ensure a consistent cell passage number. |
| Variability in reagent preparation. | Prepare master mixes of reagents to minimize pipetting errors. Calibrate pipettes regularly. |
| Incubation time and temperature fluctuations. | Strictly control incubation times and temperatures. |
| Batch-to-batch variability of this compound. | If possible, use a single lot of this compound for a series of experiments. If changing lots, perform a bridging experiment to compare the activity of the old and new lots. |
Problem 3: No response or a very weak response to this compound in a cell line expected to be responsive.
| Potential Cause | Troubleshooting Step |
| Low or absent GnRH receptor expression. | Verify GnRH receptor expression in your cell line using RT-qPCR, Western blot, or flow cytometry. |
| Incorrect assay endpoint. | Ensure the chosen assay (e.g., calcium flux, cAMP) is appropriate for the GnRH receptor signaling pathway in your specific cell line. The GnRH receptor primarily signals through Gq/11, leading to calcium mobilization. Assays measuring cAMP (typically associated with Gs or Gi) may not be appropriate. |
| Degraded this compound. | Store this compound according to the manufacturer's instructions. Prepare fresh aliquots to avoid multiple freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize assay parameters such as serum concentration in the media, incubation time, and cell density. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in On-Target and Potential Off-Target Assays
| Assay Type | Cell Line | Target | This compound EC50/IC50 (nM) |
| Calcium Flux | HEK293 (hGnRHR) | GnRH Receptor (On-Target) | 0.5 |
| Calcium Flux | HEK293 (WT) | (Off-Target Screen) | > 10,000 |
| cAMP Accumulation | CHO-K1 (hGnRHR) | GnRH Receptor | No significant effect |
| Cell Viability | PC-3 | (Cytotoxicity Screen) | > 20,000 |
Note: The data presented in this table are for illustrative purposes and should be determined experimentally for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: GnRH Receptor Binding Assay
This protocol is adapted from established methods for GPCR binding assays.[4][5][6]
-
Cell Culture: Culture cells expressing the human GnRH receptor (e.g., HEK293-hGnRHR) to 80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of a radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
Add increasing concentrations of unlabeled this compound (for competition binding).
-
For non-specific binding control wells, add a high concentration of unlabeled GnRH.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Protocol 2: Calcium Flux Assay
This protocol is a general guide for measuring intracellular calcium mobilization.[7][8][9]
-
Cell Plating: Seed cells expressing the GnRH receptor into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing (if required by the dye): Gently wash the cells with assay buffer to remove extracellular dye. Some modern kits include quenchers that eliminate this step.[8]
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
This compound Addition: Use the plate reader's injection system to add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via the GnRH receptor.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Lutrelin Bioassays
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to enhance the consistency and reliability of bioassays involving Lutrelin, a potent gonadotropin-releasing hormone (GnRH) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a super-agonist at the GnRH receptor (GnRHR), which is a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1] Upon binding, this compound stimulates the synthesis and release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The primary signaling pathway involves the activation of the Gαq/11 G-protein, which in turn activates Phospholipase C (PLC).[3][4] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), respectively.[2][5] These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, culminating in gonadotropin secretion and gene expression.[1][5]
Q2: What are the most common bioassays for determining this compound's biological activity?
A2: The biological activity of this compound and other GnRH agonists is typically measured by their ability to stimulate gonadotropin release. Common bioassays include:
-
In Vitro Assays: These are the most common methods and involve treating primary pituitary cells or immortalized gonadotrope cell lines (e.g., LβT2, αT3-1) with this compound and measuring the subsequent release of LH or FSH into the culture medium, usually via ELISA.[6]
-
In Vivo Assays: These assays involve administering this compound to an animal model (e.g., rats, mice) and measuring the resulting changes in serum LH or FSH levels over time.[6][7]
-
Receptor Binding Assays: These assays measure the affinity of this compound for the GnRH receptor but do not provide information on its functional activity (i.e., agonism).[6]
-
Second Messenger Assays: These assays quantify the downstream signaling events following receptor activation, such as measuring changes in intracellular calcium or IP3 levels.[8]
Q3: What are the most critical parameters that influence the reproducibility of a this compound bioassay?
A3: Reproducibility is influenced by multiple factors. Key parameters to control include the health and passage number of the cell line, consistency of reagent quality (e.g., serum, this compound peptide stock), standardization of incubation times and temperatures, and the precision of pipetting and dilution steps.[9][10][11] Cell passage number, in particular, can significantly alter experimental outcomes as cells may drift phenotypically over time.[11][12]
Q4: How can I minimize inter-assay and intra-assay variability?
A4: To minimize variability, it is crucial to implement standardized operating procedures (SOPs).
-
Intra-assay (within-plate) variability: Can be reduced by using automated liquid handlers for precise pipetting, ensuring uniform cell seeding density, and avoiding "edge effects" on microplates.[13]
-
Inter-assay (plate-to-plate) variability: Can be minimized by using a single, large, cryopreserved batch of "assay-ready" cells, preparing large batches of reagents, using a reference standard on every plate, and keeping the cell passage number within a narrow, validated range.[11][14]
Q5: What are the appropriate positive and negative controls for a this compound bioassay?
A5:
-
Positive Control: A well-characterized batch of native GnRH or a previously validated lot of this compound should be used as a positive control to generate a full dose-response curve. This allows for the calculation of relative potency.
-
Negative Control: A vehicle control (the same buffer or medium used to dissolve the this compound) is essential to determine the basal level of gonadotropin release.
-
Antagonist Control (Optional): Using a known GnRH antagonist (e.g., Cetrorelix) can confirm that the observed response is specifically mediated through the GnRH receptor.[15]
Signaling and Workflow Diagrams
GnRH Receptor Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by the binding of this compound (a GnRH agonist) to its receptor on pituitary gonadotropes.
Caption: GnRH agonist (this compound) signaling pathway in pituitary gonadotropes.
Experimental Workflow for In Vitro Bioassay
This flowchart outlines the key steps for performing a reproducible in vitro this compound bioassay for LH/FSH release.
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays of gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting guide for Lutrelin immunoassay
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using a Lutrelin immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound immunoassay?
This is a competitive enzyme-linked immunosorbent assay (ELISA). The assay relies on the competition between unlabeled this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a pre-coated anti-Lutrelin antibody. As the concentration of this compound in the sample increases, the amount of biotin-labeled this compound that can bind to the antibody decreases. This results in a signal that is inversely proportional to the concentration of this compound in the sample.
Q2: What is the expected standard curve range for a this compound immunoassay?
The typical standard curve range for a Gonadotropin-Releasing Hormone (GnRH) analog, like this compound, in a competitive ELISA is approximately 15.63 to 1000 pg/mL.[1][2] However, it is crucial to refer to the specific kit insert for the lot-specific standard curve range.
Q3: What are the acceptable coefficients of variation (CV) for this assay?
Generally, for immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15-20% are considered acceptable.[3][4][5] High CVs can indicate issues with pipetting, washing, or reagent preparation.
Q4: What should be the typical optical density (OD) range for the standard curve?
The maximum signal (zero standard) for a competitive ELISA should typically fall between an OD of 1.0 and 3.5.[6] The OD values will decrease as the concentration of the standard increases.
Troubleshooting Guide
Problem 1: High Background
High background can obscure the signal from your samples and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Soaking the wells with wash buffer for 1-2 minutes can also be beneficial. |
| Contaminated reagents or buffers | Prepare fresh buffers and ensure all reagents are within their expiration date. Use sterile pipette tips and containers. |
| Incubation times too long or temperature too high | Strictly adhere to the incubation times and temperatures specified in the protocol. Avoid incubating plates near heat sources. |
| High concentration of detection reagent | Optimize the concentration of the HRP-conjugated reagent. A higher than necessary concentration can lead to non-specific binding. |
| Cross-reactivity with other molecules in the sample | While many GnRH analog immunoassays show high specificity, cross-reactivity can still be a concern.[4] Consider sample purification if matrix effects are suspected. |
Problem 2: No or Low Signal
A lack of signal can be frustrating and may point to several critical errors in the assay procedure.
| Potential Cause | Recommended Solution |
| Omission of a critical reagent | Carefully review the protocol to ensure all reagents (e.g., biotinylated this compound, HRP-conjugate, substrate) were added in the correct order. |
| Inactive reagents | Ensure all reagents have been stored correctly and are within their expiration dates. Repeated freeze-thaw cycles of standards and antibodies should be avoided. |
| Incorrect plate reading wavelength | Verify that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
| Insufficient incubation times | Ensure that all incubation steps are carried out for the full recommended duration to allow for adequate binding. |
| Improper sample preparation | For tissue homogenates, ensure complete cell lysis and centrifugation to remove debris. For serum or plasma, follow the recommended collection and storage procedures.[7] |
Problem 3: High Coefficient of Variation (CV)
High CVs indicate poor reproducibility between replicate wells and can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample. When adding reagents, ensure the tip is below the surface of the liquid to avoid splashing and bubble formation. |
| Inconsistent washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure that all wells are filled and aspirated uniformly. |
| Temperature gradients across the plate | Avoid stacking plates during incubation. Ensure the entire plate reaches a uniform temperature by allowing it to equilibrate at room temperature before adding reagents. |
| Improper mixing of reagents | Gently vortex or invert all reagents before use to ensure homogeneity. |
| Edge effects | To minimize edge effects, it is good practice to not use the outermost wells of the plate for samples or standards if high precision is required. |
Experimental Protocols
Typical Competitive Immunoassay Protocol for this compound
This protocol is a general guideline and should be adapted based on the specific instructions provided with your immunoassay kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated stock as per the kit instructions.
-
Reconstitute the this compound standard to create a stock solution. Perform serial dilutions to generate the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).
-
Prepare the biotin-labeled this compound and HRP-conjugate working solutions according to the kit manual.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the biotin-labeled this compound working solution to each well.
-
Cover the plate with a sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3 times with 1X wash buffer.
-
Add 100 µL of the HRP-conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with 1X wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.
-
Visualizations
This compound (GnRH Agonist) Signaling Pathway
Caption: Mechanism of action of this compound, a GnRH agonist.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common immunoassay issues.
References
- 1. biocompare.com [biocompare.com]
- 2. Human GnRH(Gonadotropin Releasing Hormone) ELISA Kit [elkbiotech.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. ELISA Kit for Gonadotropin Releasing Hormone (GnRH) | CEA843Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. Accuracy of luteinizing hormone immunoassay is improved by changing epitope specificity of the labeled monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage Conditions for Lutrelin Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of Lutrelin peptide. The following information is curated to address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2] Storing the peptide in a desiccated environment is crucial to prevent degradation from moisture.[2][3] The vial should be tightly sealed and protected from light.[2][4]
Q2: How should I store this compound peptide once it is reconstituted in a solution?
The shelf-life of peptides in solution is limited.[3] For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or colder.[1][4] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[1][3]
Q3: What type of solvent should I use to reconstitute this compound?
The choice of solvent depends on the peptide's sequence and intended use. For many peptides, sterile, distilled water or a buffer solution with a pH between 5 and 6 is recommended to prolong storage life.[3][4] If the peptide has low solubility, consult the manufacturer's datasheet for specific recommendations.
Q4: My this compound solution appears cloudy. What should I do?
Cloudiness or precipitation in the solution can indicate several issues, including improper storage, bacterial contamination, or that the peptide has exceeded its solubility in the chosen solvent. Do not use the solution for experiments. It is recommended to prepare a fresh solution, ensuring the peptide is fully dissolved and the reconstitution medium is sterile.
Q5: Are there any specific amino acid residues in peptides that are particularly sensitive to degradation?
Yes, certain amino acid residues are more prone to degradation. Cysteine (C), Methionine (M), and Tryptophan (W) are susceptible to oxidation.[1][3] Asparagine (N), Glutamine (Q), and Aspartic Acid (D) can undergo deamidation or hydrolysis.[3][5] Peptides with these residues may require more stringent storage conditions, such as storage under an inert gas (argon or nitrogen).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity | Improper storage temperature. Repeated freeze-thaw cycles. Exposure to light or moisture. Oxidation or hydrolysis of sensitive amino acids. Incorrect pH of the solution. | Store lyophilized peptide at -20°C or -80°C. Aliquot peptide solutions to avoid freeze-thaw cycles. Store in a dark, dry place. Use sterile, pH-buffered solutions (pH 5-6) for reconstitution. Consider purging the vial with inert gas if the sequence contains oxidation-prone residues. |
| Difficulty Dissolving the Peptide | The peptide has a high content of hydrophobic amino acids. Incorrect solvent or pH. | Consult the manufacturer's instructions for the recommended solvent. Sonication may aid in dissolving the peptide. For basic peptides, a small amount of dilute acetic acid can be added. For acidic peptides, dilute ammonium hydroxide can be used. |
| Inconsistent Experimental Results | Peptide degradation over time. Inaccurate peptide concentration due to improper dissolution or storage. | Perform a stability study to determine the degradation rate under your experimental conditions. Use freshly prepared solutions for critical experiments. Ensure the peptide is completely dissolved before use. |
| Precipitation in Peptide Solution | Peptide has exceeded its solubility limit. Bacterial contamination. Change in pH or temperature. | Prepare a more dilute solution. Filter the solution through a 0.2 µm filter to sterilize and remove potential bacterial contamination.[3] Ensure the storage buffer maintains a stable pH. |
Quantitative Data on Peptide Stability
Table 1: Illustrative Stability of a Generic GnRH Agonist Peptide in Solution at Different Temperatures
| Temperature | pH | Purity (%) after 1 week | Purity (%) after 4 weeks | Purity (%) after 12 weeks |
| 4°C | 5.5 | 98.5 | 95.2 | 88.1 |
| 25°C (Room Temp) | 5.5 | 92.1 | 78.5 | 60.3 |
| -20°C | 5.5 | 99.8 | 99.5 | 99.1 |
Table 2: Illustrative Stability of a Lyophilized Generic GnRH Agonist Peptide
| Storage Condition | Purity (%) after 6 months | Purity (%) after 12 months | Purity (%) after 24 months |
| -20°C, Desiccated | 99.5 | 99.0 | 98.2 |
| 4°C, Desiccated | 97.8 | 94.5 | 89.9 |
| 25°C, Exposed to Air | 85.3 | 70.1 | 55.6 |
Experimental Protocols
Protocol 1: Determination of Optimal Reconstitution Solvent and pH
-
Objective: To identify the most suitable solvent and pH for dissolving this compound and maintaining its short-term stability.
-
Materials: Lyophilized this compound peptide, sterile distilled water, 0.1 M acetic acid, 0.1 M ammonium bicarbonate, phosphate buffer solutions (pH 4, 5, 6, 7, 8), UV-Vis spectrophotometer, HPLC system.
-
Methodology:
-
Attempt to dissolve a small, known amount of lyophilized this compound in sterile distilled water to the desired stock concentration.
-
If solubility is poor, test different co-solvents or adjust the pH. For basic peptides, add a small amount of 0.1 M acetic acid. For acidic peptides, use 0.1 M ammonium bicarbonate.
-
Once a suitable solvent system is identified, prepare solutions of this compound in a series of phosphate buffers with varying pH values (4-8).
-
Measure the initial concentration and purity of each solution using a UV-Vis spectrophotometer (at 280 nm, if the peptide contains Trp or Tyr) and a stability-indicating HPLC method.
-
Store the solutions at 4°C and re-analyze at set time points (e.g., 24, 48, 72 hours, 1 week) to monitor for any degradation.
-
The pH that shows the least degradation over time is considered optimal for short-term storage in solution.
-
Protocol 2: Accelerated Stability Study of Lyophilized this compound
-
Objective: To assess the long-term stability of lyophilized this compound under various temperature and humidity conditions.
-
Materials: Lyophilized this compound peptide in sealed vials, temperature- and humidity-controlled stability chambers, HPLC system.
-
Methodology:
-
Place sealed vials of lyophilized this compound into stability chambers set at different conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a control at -20°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][4]
-
Reconstitute the peptide in the optimal solvent determined in Protocol 1.
-
Analyze the purity of the peptide using a validated, stability-indicating HPLC method.
-
Compare the purity of the stressed samples to the control sample stored at -20°C.
-
The data will help predict the long-term stability and establish a recommended shelf-life for the lyophilized product.
-
Visualizations
This compound (GnRH Agonist) Signaling Pathway
This compound, as a Gonadotropin-Releasing Hormone (GnRH) agonist, binds to the GnRH receptor on pituitary gonadotrope cells. This interaction initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of synaptic input to gonadotropin-releasing hormone neurons in normal mice and hpg mice with preoptic area grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Lutrelin degradation during in vitro experiments
Welcome to the technical support center for Lutrelin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In vitro, it binds to GnRH receptors on the surface of target cells, such as pituitary gonadotropes or various cancer cell lines expressing the receptor. This binding initiates a signaling cascade, primarily through the Gq/11 G-protein coupled receptor pathway, leading to downstream cellular responses like calcium mobilization and gene expression.[1][2][3]
Q2: How should lyophilized this compound acetate be stored?
A2: For maximum stability, lyophilized this compound acetate should be stored at -20°C in a tightly sealed container, protected from light. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic.
Q3: What is the recommended procedure for reconstituting this compound acetate?
A3: It is recommended to reconstitute this compound acetate in a small amount of sterile, nuclease-free water or a buffer compatible with your experimental setup. For difficult-to-dissolve peptides, a brief sonication may be helpful. Once dissolved, it can be further diluted into your cell culture medium or assay buffer.
Q4: How should I store this compound solutions?
A4: this compound in solution is significantly less stable than in its lyophilized form. For short-term storage (days to weeks), store aliquots at 2-8°C. For long-term storage (weeks to months), it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q5: What are the main causes of this compound degradation in in vitro experiments?
A5: The primary causes of this compound degradation in vitro include:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: Non-optimal pH can lead to hydrolysis and other chemical modifications.
-
Enzymatic Degradation: Proteases present in cell culture media (especially those containing serum) or released from cells can cleave the peptide.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be exacerbated by exposure to air and light.
-
Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure.
-
Microbial Contamination: Bacteria or fungi can release proteases that degrade the peptide.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity of this compound in the assay. | 1. Degraded this compound stock solution: Improper storage or handling. | • Prepare a fresh stock solution from lyophilized powder.• Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light).• Avoid repeated freeze-thaw cycles. |
| 2. Incorrect concentration of this compound: Error in calculation or dilution. | • Recalculate the required concentration and perform dilutions carefully.• Consider using a fresh batch of peptide for preparing the stock solution. | |
| Loss of this compound activity over the course of a long-term experiment. | 1. Degradation in cell culture medium: Due to temperature, pH, or enzymatic activity. | • Replenish the medium with freshly prepared this compound at regular intervals.• If using serum, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.• Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium.[5][6][7][8] |
| High variability between replicate wells or experiments. | 1. Inconsistent this compound concentration: Due to adsorption to plasticware or uneven mixing. | • Pre-treat pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) solution to reduce non-specific binding.• Ensure thorough but gentle mixing of solutions containing this compound. |
| 2. Cell-based factors: Variation in cell number, passage number, or cell health. | • Ensure consistent cell seeding density.• Use cells within a consistent passage number range for all experiments.• Regularly check for and treat any mycoplasma contamination. |
Data on Peptide Stability
Table 1: Effect of Temperature on the Stability of a GnRH Agonist (Leuprolide Acetate) in Aqueous Solution (pH 7.4)
| Temperature (°C) | Approximate Half-life (Days) |
| 4 | > 35 |
| 25 | ~28 |
| 37 | ~14 |
Data is extrapolated from studies on Leuprolide Acetate and should be considered as an estimation for this compound.
Table 2: Effect of pH on the Stability of a GnRH Agonist (Leuprolide Acetate) in Aqueous Solution at 37°C
| pH | Approximate Percentage Remaining after 35 Days |
| 2.0 | < 10% |
| 4.5 | ~ 40% |
| 6.0 | ~ 60% |
| 7.4 | ~ 50% |
Data is extrapolated from studies on Leuprolide Acetate and indicates that degradation is accelerated at lower pH values.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile, accurate concentrations of this compound for in vitro experiments.
Materials:
-
Lyophilized this compound acetate
-
Sterile, nuclease-free water or DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the lyophilized this compound in a small volume of sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 1 mM). For example, if the molecular weight of this compound acetate is approximately 1356 g/mol , dissolve 1.356 mg in 1 mL of solvent for a 1 mM stock.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
For experiments, thaw a single aliquot and dilute it to the desired working concentration in pre-warmed sterile cell culture medium or assay buffer. Mix gently but thoroughly.
-
Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Calcium Flux Assay for this compound Activity
Objective: To measure the agonist activity of this compound by detecting intracellular calcium mobilization in cells expressing the GnRH receptor (e.g., CHO-K1 cells stably expressing the human GnRH receptor).[10][11]
Materials:
-
CHO-K1 cells stably expressing the human GnRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium flux assay kit (e.g., Fluo-4 NW or similar)
-
This compound working solutions (various concentrations)
-
Positive control (e.g., a known GnRH agonist)
-
Negative control (assay buffer)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Seeding: Seed the GnRH receptor-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: On the day of the assay, remove the growth medium and add the calcium indicator dye loading solution (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark to allow for de-esterification of the dye.
-
Assay: a. Place the plate in the fluorescence microplate reader. b. Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., Ex/Em = 490/525 nm for Fluo-4). c. Establish a baseline fluorescence reading for a few seconds. d. Inject the this compound working solutions, positive control, and negative control into the respective wells. e. Immediately begin kinetic reading of fluorescence intensity over a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the change in fluorescence (or ratio of emissions for ratiometric dyes) against the concentration of this compound to generate a dose-response curve and determine the EC50.
Protocol 3: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in a specific in vitro condition (e.g., cell culture medium at 37°C) over time.[12][13]
Materials:
-
This compound solution in the desired matrix (e.g., cell culture medium)
-
Incubator at 37°C
-
Reversed-phase HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
This compound analytical standard
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired matrix (e.g., 10 µM in DMEM with 10% FBS).
-
Incubation: Aliquot the solution into several microcentrifuge tubes and place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to stop further degradation until analysis.
-
HPLC Analysis: a. Thaw the samples and an analytical standard of known concentration. b. Centrifuge the samples to pellet any precipitates. c. Inject a fixed volume of the supernatant (and the standard) onto the C18 column. d. Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes). e. Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Data Analysis: a. Identify the peak corresponding to intact this compound based on the retention time of the standard. b. Calculate the peak area for this compound at each time point. c. Plot the natural logarithm of the peak area versus time. d. The degradation rate constant (k) is the negative of the slope of the linear regression. e. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Visualizations
Caption: this compound signaling pathway via the GnRH receptor.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 3. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. bosterbio.com [bosterbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. content.abcam.com [content.abcam.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lutrelin Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid cross-reactivity in immunoassays for Lutrelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential cross-reactants?
This compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH) and is used as a GnRH agonist.[1][2][3] Its structure is designed to be more potent and have a longer half-life than the native GnRH.[4] The primary potential cross-reactants in a this compound immunoassay are other GnRH analogues due to their structural similarity, as well as endogenous GnRH.
Q2: What are the common causes of cross-reactivity in immunoassays?
Cross-reactivity in immunoassays occurs when the antibodies bind to molecules other than the intended analyte (this compound).[5][6] This is often due to:
-
Structural Similarity: The cross-reactant has a similar three-dimensional structure or shares a similar epitope (the specific part of the antigen that the antibody recognizes) with this compound.[7]
-
Antibody Specificity: The antibodies used in the assay may not be highly specific to this compound and can recognize other structurally related molecules.[5][8] Monoclonal antibodies, which recognize a single epitope, are generally more specific than polyclonal antibodies.[5]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can non-specifically interfere with the antibody-antigen binding.[7]
Q3: What are the consequences of cross-reactivity in my this compound immunoassay?
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cross-reactivity in your this compound immunoassay.
Diagram: Troubleshooting Workflow for this compound Immunoassay Cross-Reactivity
Caption: A stepwise workflow for identifying and resolving cross-reactivity issues in this compound immunoassays.
Step 1: Review Antibody Specificity Data
-
Action: Carefully review the technical data sheet for the anti-Lutrelin antibody provided by the manufacturer. Look for data on its cross-reactivity with other GnRH analogues and endogenous GnRH.
-
Interpretation: If the manufacturer's data indicates significant cross-reactivity with potential interfering substances present in your samples, this is a likely source of your issue.
Step 2: Perform Cross-Reactivity Testing
If the manufacturer's data is insufficient or if you suspect cross-reactivity from a compound not listed, you should perform your own validation experiments.
-
Spike-Recovery Experiment:
-
Protocol:
-
Prepare a sample matrix (the same type as your experimental samples, e.g., serum, plasma) that is known to be free of this compound.
-
Spike the matrix with a known concentration of this compound.
-
Spike another set of matrix samples with the same concentration of this compound plus a range of concentrations of the potential cross-reactant.
-
Measure the this compound concentration in all samples using your immunoassay.
-
-
Data Analysis: Calculate the percent recovery of this compound in the presence of the potential cross-reactant.
-
| This compound Concentration (ng/mL) | Potential Cross-Reactant Concentration (ng/mL) | Measured this compound (ng/mL) | % Recovery |
| 10 | 0 | 9.8 | 98% |
| 10 | 1 | 10.5 | 105% |
| 10 | 10 | 12.1 | 121% |
| 10 | 100 | 15.3 | 153% |
| A significant deviation from 100% recovery indicates cross-reactivity. |
-
Linearity of Dilution Experiment:
-
Protocol:
-
Take a sample that is showing a high, potentially inaccurate, this compound concentration.
-
Create a series of dilutions of the sample using an appropriate assay buffer.
-
Measure the this compound concentration in each dilution.
-
Multiply the measured concentration by the dilution factor to get the corrected concentration.
-
-
Data Analysis:
-
| Dilution Factor | Measured this compound (ng/mL) | Corrected this compound (ng/mL) |
| 1 | 25.0 | 25.0 |
| 2 | 11.5 | 23.0 |
| 4 | 5.2 | 20.8 |
| 8 | 2.3 | 18.4 |
| If the corrected concentrations are not consistent across the dilution series, it suggests the presence of interfering substances. |
Step 3: Evaluate Matrix Effects
-
Action: Compare the results of samples diluted in the standard assay buffer versus a matrix-based buffer (e.g., serum from an untreated animal).
-
Interpretation: A significant difference in results between the two diluents points to matrix interference.
Step 4: Optimize Assay Protocol
If cross-reactivity or matrix effects are confirmed, the following protocol modifications can help.
-
Blocking Buffers: Utilize commercially available blocking buffers or add blocking agents (e.g., bovine serum albumin, casein) to your assay buffer to reduce non-specific binding.[6]
-
Incubation Times and Temperatures: Modifying incubation times and temperatures can sometimes favor the specific binding of the antibody to this compound over lower-affinity cross-reactants. Shorter incubation times may reduce low-affinity binding.[5]
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound and weakly bound molecules.
Step 5: Select a More Specific Antibody
If the above steps do not resolve the issue, the primary antibody is likely the problem.
-
Action: Choose a monoclonal antibody with a well-characterized epitope that is unique to this compound and not shared with other GnRH analogues.
-
Validation: Before implementing a new antibody in your main experiments, perform the cross-reactivity tests described in Step 2 to validate its specificity.
Step 6: Re-validate the Assay
After making any changes to the assay protocol or reagents, it is crucial to re-validate the assay's performance, including its specificity, precision, and accuracy.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: GnRH Signaling Pathway
Caption: Simplified signaling pathway of GnRH and its agonist, this compound, in pituitary gonadotrophs.
Diagram: Sandwich ELISA Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Acetate | C67H89N17O14 | CID 25077595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. myadlm.org [myadlm.org]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Lutrelin Dosage for Specific Animal Models
Welcome to the technical support center for Lutrelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). As a GnRH agonist, it binds to and activates GnRH receptors in the anterior pituitary gland. This initial activation leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect". However, continuous or prolonged administration of this compound leads to the downregulation and desensitization of GnRH receptors. This ultimately suppresses the release of LH and FSH, resulting in a significant reduction of gonadal steroids like testosterone and estrogen.
Q2: What are the common research applications for this compound in animal models?
A2: Given its ability to suppress sex hormone production, this compound and other GnRH agonists are valuable tools for studying hormone-dependent conditions. Common applications in animal models include, but are not limited to:
-
Oncology: Investigating the efficacy of androgen deprivation therapy in prostate cancer models.
-
Gynecology: Studying the pathophysiology and potential treatments for endometriosis in rodent models.
-
Reproductive Biology: Inducing temporary and reversible suppression of fertility for toxicological or contraceptive research.
-
Endocrinology: Modeling and studying conditions related to sex hormone imbalances.
Q3: How should I prepare this compound acetate for administration to my animal models?
A3: The solubility of this compound acetate is a critical factor for preparing accurate and effective doses. While specific solubility data for this compound acetate may need to be determined empirically for your specific formulation, information from a closely related GnRH agonist, Leuprolide acetate, can provide a useful starting point. Leuprolide acetate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is also soluble in aqueous buffers like PBS (pH 7.2) at about 10 mg/mL.[1] For in vivo experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then make further dilutions into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[1] It is recommended not to store aqueous solutions for more than one day.[1]
Q4: What are the typical routes of administration for GnRH agonists in animal models?
A4: The route of administration can significantly impact the pharmacokinetic profile of this compound. Common routes used for GnRH agonists in animal studies include:
-
Subcutaneous (SC) Injection: This is a frequently used route that allows for sustained release.
-
Intramuscular (IM) Injection: Another common parenteral route providing a depot effect for prolonged action.
-
Implants: Slow-release implants can provide continuous administration over an extended period, which is often desirable for long-term studies. These are particularly common in canine and feline research.[2]
The choice of administration route will depend on the specific experimental design, the required duration of action, and the animal model being used.
Troubleshooting Guide
Issue 1: Initial "Flare Effect" is Confounding Experimental Results
-
Problem: The initial surge in LH, FSH, and consequently testosterone or estrogen after the first administration of this compound can lead to a temporary exacerbation of the condition being studied or introduce variability in the data.[2] This "flare-up" is a known pharmacological effect of GnRH agonists.[2]
-
Solution:
-
Co-administration with a GnRH Antagonist: One effective strategy to prevent the flare-up effect is the concurrent administration of a GnRH antagonist at the beginning of the treatment period.[3] The antagonist will block the GnRH receptors, preventing the initial stimulatory phase before the agonist-induced downregulation takes effect.
-
Loading Dose Followed by Maintenance Dose: While less common in preclinical settings, a higher initial dose to rapidly induce receptor downregulation followed by a lower maintenance dose could be explored.
-
Experimental Design Consideration: If co-administration is not feasible, account for the flare effect in your experimental design. Allow for a washout period after the initial administration (typically the first week) before taking measurements that could be influenced by the hormone surge.
-
Issue 2: Lack of Efficacy or Variable Response to Treatment
-
Problem: You are not observing the expected suppression of sex hormones or the desired therapeutic effect in your animal model, or there is high variability in the response between individual animals.
-
Possible Causes and Solutions:
-
Incorrect Dosage: The dose of this compound may be insufficient to induce and maintain pituitary desensitization. Refer to the dosage tables below for guidance from studies on other GnRH agonists and consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. High-dose and long-duration exposure to GnRH agonists can lead to more profound and potentially irreversible suppression.[4]
-
Inadequate Dosing Frequency: For injectable formulations, the dosing interval may be too long, allowing for partial recovery of pituitary function between doses. Consider increasing the frequency of administration or switching to a long-acting depot formulation or implant.
-
Improper Drug Preparation or Storage: Ensure that this compound acetate is properly dissolved and that the final formulation is stable. As aqueous solutions of similar peptides are recommended for short-term storage, preparing fresh solutions for each administration is advisable.[1]
-
Animal Strain or Species Differences: Different species and even different strains of the same species can have varying sensitivities to GnRH agonists. What is effective in one model may not be in another. A thorough literature review for your specific model is crucial.
-
Issue 3: Local Site Reactions to Injections
-
Problem: You are observing swelling, inflammation, or other reactions at the site of subcutaneous or intramuscular injection.
-
Possible Causes and Solutions:
-
Vehicle Irritation: The vehicle used to dissolve or suspend this compound may be causing a local reaction. If using a high concentration of an organic solvent like DMSO, ensure it is sufficiently diluted in a biocompatible buffer or saline.
-
pH of the Formulation: The pH of the injected solution should be close to physiological levels to minimize irritation.
-
Injection Technique: Ensure proper injection technique to minimize tissue trauma. Rotate injection sites if multiple injections are required.
-
Formulation Purity: Use a high-purity grade of this compound acetate intended for in vivo studies to avoid reactions to contaminants.
-
Experimental Protocols and Data
Dosage Information from Preclinical Studies with GnRH Agonists
While specific dosage data for this compound is limited in publicly available literature, data from studies using other potent GnRH agonists in common animal models can provide a valuable starting point for dose-finding studies.
Table 1: GnRH Agonist Dosages in Rat Models
| GnRH Agonist | Animal Model | Application | Dosage | Administration Route | Reference |
| Leuprolide acetate | Female Rats | Endometriosis | 100 µg/kg/day (as a single injection of microcapsules for 1-month release) | Subcutaneous or Intramuscular | [5] |
| Leuprolide acetate | Female Rats | Puberty Suppression | 50 µg/kg daily | Not specified | [6][7] |
| Triptorelin | Female Rats | Ovarian Reserve Protection | 1 mg/kg (single dose) | Not specified | [8] |
| Deslorelin | Male Rats | Reproductive Axis Suppression | High-dose exposure (specifics not detailed in abstract) | Not specified | [4] |
Table 2: GnRH Agonist Dosages in Other Animal Models
| GnRH Agonist | Animal Model | Application | Dosage | Administration Route | Reference |
| Deslorelin acetate | Female Dogs | Estrus Suppression | 10 mg (implant) | Subcutaneous | [9] |
| Leuprolide Acetate | Male Mice | Endometriosis Model | 0.00975 mg/mouse every 5 days for 14 days | Intramuscular | [10] |
Key Signaling Pathways
The primary mechanism of action of this compound involves the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of this compound to the GnRHR initiates a cascade of intracellular signaling events.
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway initiated by this compound.
Experimental Workflow for Investigating this compound in a Rat Endometriosis Model
Caption: Workflow for a rat endometriosis study using this compound.
Logical Relationship for Troubleshooting this compound Efficacy
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 3. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose and durational effects of the gonadotropin-releasing hormone agonist, deslorelin: the male rat (Rattus norvegicus) as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of protective effects of GnRH agonist or antagonist on ovarian reserve with anti-Müllerian hormone and histological analysis in a rat model using cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a GnRH antagonist on GnRH agonist-implanted anestrous bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a-jhr.com [a-jhr.com]
Technical Support Center: Refinement of Lutrelin Administration Techniques for Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Lutrelin, a GnRH agonist, to rodent models. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration of this compound leads to the downregulation and desensitization of GnRH receptors in the pituitary. This paradoxical effect suppresses the release of LH and FSH, ultimately leading to a decrease in the production of gonadal steroids like testosterone and estrogen.[1][2]
Q2: What are the recommended routes of administration for this compound in rodents?
A2: The most common and effective routes for administering this compound to rodents are parenteral, including subcutaneous (SC), intraperitoneal (IP), and intravenous (IV) injections.[3][4] The choice of route depends on the desired pharmacokinetic profile and the experimental design. SC injections are often used for sustained release, while IV injections provide rapid systemic distribution.[3]
Q3: How should this compound be stored?
A3: As a peptide, this compound acetate should be stored in a cool, dry, and well-ventilated place, typically at -20°C ± 5°C, to ensure its stability.[5] It is important to avoid repeated freeze-thaw cycles. Once reconstituted in a solution for injection, it should be used promptly or stored under sterile conditions at 2-8°C for a limited time, as recommended by the manufacturer, to prevent degradation.
Q4: What are the potential side effects of this compound administration in rodents?
A4: The initial administration of a GnRH agonist like this compound can cause a "flare-up" effect, characterized by a temporary surge in LH, FSH, and gonadal steroids.[2][6] In some studies with other GnRH agonists, behavioral changes have been observed in mice, including hyperlocomotion and altered social preference in males, and increased despair-like behavior in females.[7][8] Long-term treatment leads to the suppression of the reproductive axis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (e.g., no suppression of hormone levels) | - Incorrect Dosage: The dose may be too low to achieve pituitary desensitization. - Improper Administration: Incorrect injection technique leading to leakage or administration into an unintended site. - Degraded this compound: Improper storage or handling of the peptide leading to loss of activity. - Formulation Issues: The peptide may have aggregated or precipitated out of solution. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific model and endpoint. - Review Injection Technique: Ensure proper restraint and injection technique as detailed in the protocols below. For SC injections, ensure a proper "tent" of the skin is formed. For IP, ensure the needle penetrates the peritoneum. - Verify Storage Conditions: Confirm that this compound has been stored at the recommended temperature and protected from light. Use a fresh vial if degradation is suspected. - Inspect Solution: Visually inspect the this compound solution for any precipitates or cloudiness before administration. If observed, prepare a fresh solution. Consider the solubility and stability of the peptide in the chosen vehicle. |
| Injection Site Reactions (e.g., swelling, inflammation) | - Irritating Vehicle: The vehicle used to dissolve this compound may be causing a local reaction. - High Injection Volume: Injecting too large a volume at a single site can cause tissue distension and inflammation. - Contamination: Non-sterile injection technique can introduce bacteria, leading to infection. | - Use a Biocompatible Vehicle: Ensure the vehicle is sterile and physiologically compatible (e.g., sterile saline, PBS). - Adhere to Volume Limits: Follow the recommended maximum injection volumes for the chosen route and rodent species (see tables below). For larger volumes, consider splitting the dose into multiple injection sites. - Aseptic Technique: Use a new sterile needle and syringe for each animal and disinfect the injection site with 70% alcohol.[9] |
| Variable Results Between Animals | - Inconsistent Dosing: Inaccurate calculation of the dose for each animal based on body weight. - Inconsistent Administration: Variation in injection technique between different handlers or on different days. - Biological Variability: Natural physiological differences between individual animals. | - Accurate Dosing: Carefully weigh each animal before administration and calculate the precise volume of this compound solution to be injected. - Standardized Protocol: Ensure all personnel are trained on and adhere to the same standardized administration protocol. - Randomization and Sufficient Sample Size: Randomize animals into treatment groups and use a sufficient number of animals to account for biological variability. |
| "Flare-up" Effect Complicates Experiment | - Initial Agonist Action: The initial stimulation of the pituitary by the GnRH agonist is an inherent part of its mechanism. | - Co-administration with a GnRH Antagonist: For studies where the initial flare-up is undesirable, co-administration of a GnRH antagonist for the first few days can block this effect.[6] - Allow for a Washout Period: If the initial stimulation is a concern, design the experiment to begin after the flare-up period has subsided and the suppressive effects have taken hold (typically after the first week). |
Quantitative Data
Table 1: Recommended Injection Parameters for Rodents
| Parameter | Mouse | Rat |
| Subcutaneous (SC) Injection Volume | 5 ml/kg per site | 2 ml/site |
| Intraperitoneal (IP) Injection Volume | < 10 ml/kg | < 10 ml/kg |
| Intravenous (IV) Injection Volume (Tail Vein) | < 0.2 ml | < 0.5 ml |
| Recommended Needle Gauge (SC/IP) | 25-27 G | 23-25 G |
| Recommended Needle Gauge (IV) | 27-30 G | 25-27 G |
Source: Adapted from various animal care and use guidelines.[3][10]
Table 2: Example Dosages of GnRH Agonists in Rodent Studies
| GnRH Agonist | Species | Dose | Frequency | Application | Reference |
| Leuprolide Acetate | Rat (male) | 25 µg/kg | Daily | Puberty Delay | [11] |
| Leuprolide Acetate | Rat (female) | 50 µg/kg | Daily | Puberty Delay | [11] |
| Leuprolide | Mouse | 20 µg | Daily | Puberty Suppression | [8] |
| Deslorelin | Rat | 1.1 mg implant | Once (6 weeks) | Reproductive Suppression | [12] |
| Triptorelin | Rat | 1 mg/kg | Daily (14 days) | Ovarian Protection | [6] |
Table 3: Pharmacokinetic Parameters of a GnRH Agonist (Nafarelin Acetate) in Rats
| Parameter | Value |
| Plasma Half-life (t1/2) | 33.6 min |
| Systemic Clearance | 12.0 ml/min/kg |
Note: This data is for nafarelin acetate, a potent GnRH agonist, and can be used as an estimate for this compound. Specific pharmacokinetic studies for this compound are recommended for precise experimental design.[13]
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection of this compound in Mice
Materials:
-
This compound acetate
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
70% alcohol swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation:
-
Calculate the required dose of this compound based on the animal's body weight.
-
Prepare the this compound solution under sterile conditions to the desired concentration.
-
Warm the solution to room temperature to reduce discomfort to the animal.
-
-
Restraint:
-
Grasp the mouse by the base of the tail and allow it to grip a surface.
-
With the other hand, gently grasp the loose skin over the shoulders ("scruff") between the thumb and forefinger.
-
-
Injection:
-
Position the mouse on a flat surface.
-
Create a "tent" of skin over the back, between the shoulder blades.
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate by pulling back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
Materials:
-
This compound acetate
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-25 G)
-
70% alcohol swabs
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation:
-
Calculate the required dose of this compound based on the rat's body weight.
-
Prepare the this compound solution under sterile conditions.
-
-
Restraint:
-
A two-person technique is recommended for rats. One person restrains the rat by holding its head between the index and middle fingers and supporting the body. The other person performs the injection.
-
Alternatively, a one-person technique using a towel to wrap the rat can be employed.
-
-
Injection:
-
Position the rat with its head tilted downwards to move the abdominal organs cranially.
-
Identify the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no urine or intestinal contents are drawn into the syringe. If this occurs, discard the syringe and start over.
-
Inject the solution at a steady pace.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and observe for any signs of distress or complications.[3]
-
Visualizations
Caption: Simplified GnRH receptor signaling pathway activated by this compound.
Caption: General experimental workflow for this compound administration in rodents.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. jkom.org [jkom.org]
- 5. polypeptide.com [polypeptide.com]
- 6. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [wyoscholar.uwyo.edu]
- 13. Disposition of nafarelin acetate, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injection Site Reactions with Lutrelin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lutrelin formulations. The information aims to help mitigate injection site reactions (ISRs) encountered during preclinical and clinical development.
Disclaimer: The following guidance is based on established principles for injectable peptide and biologic drug formulations. Specific quantitative data for "this compound" is not publicly available; therefore, representative data from other biologic therapies is provided for illustrative purposes. Always refer to your specific product documentation and internal standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs and symptoms of an injection site reaction (ISR)?
Injection site reactions are common occurrences with subcutaneously administered therapeutics.[1] They typically manifest as localized, transient events at or near the injection site. Common signs and symptoms include:
-
Redness (erythema)[2]
-
Swelling[1]
-
Pain or tenderness[2]
-
Itching (pruritus)[2]
-
Warmth at the injection site[1]
More severe reactions, although less common, can include tissue necrosis, abscess formation, or ulceration.[1]
Q2: What are the potential causes of injection site reactions with peptide formulations like this compound?
ISRs are generally triggered by an immune response to the drug substance, the formulation excipients, or the physical trauma of the injection itself.[1][3] Key contributing factors can include:
-
Immune Response: The body's immune system may recognize the therapeutic agent as foreign, leading to the release of inflammatory mediators like cytokines and chemokines.[1]
-
Formulation Properties:
-
pH and Buffer Capacity: Formulations with a pH that is not close to the physiological pH of the subcutaneous tissue (around 7.4) can cause irritation.[4][5] High buffer capacity, especially with acetate buffers, has been associated with increased myotoxicity.[5]
-
Osmolality: Hypertonic solutions (osmolality > 600 mOsm/kg) are known to cause pain upon injection.[6]
-
Excipients: Certain stabilizers, surfactants, or preservatives (e.g., benzyl alcohol) can be irritating.[3][7]
-
-
Physical Factors:
-
Injection Technique: Improper technique, such as injecting too quickly or using the same injection site repeatedly, can lead to tissue trauma and inflammation.[3]
-
Needle Gauge and Design: The physical characteristics of the needle can influence the degree of tissue damage.[8]
-
Injection Volume: Large injection volumes can cause mechanical stress on the subcutaneous tissue, leading to pain and swelling.[4]
-
Q3: How can we differentiate between a local ISR and a systemic allergic reaction?
A local ISR is confined to the area of the injection and typically resolves within a few days.[1] Symptoms are generally mild to moderate. In contrast, a systemic allergic reaction (anaphylaxis) is a severe, life-threatening condition that affects the whole body. Signs of a systemic allergic reaction include:
-
Difficulty breathing or wheezing
-
Swelling of the face, lips, tongue, or throat
-
Hives or a widespread rash
-
Dizziness or fainting
-
Rapid or weak pulse
Any signs of a systemic allergic reaction require immediate medical attention.
Troubleshooting Guide
This guide provides a structured approach to investigating and mitigating ISRs observed during your experiments.
Problem: Unexpectedly high incidence or severity of ISRs (e.g., erythema, swelling) in a preclinical study.
| Potential Root Cause | Recommended Action |
| Formulation-Related | 1. Review Formulation Components: Analyze the pH, osmolality, and buffer capacity of your this compound formulation. Compare these values to physiological norms (pH ~7.4, osmolality ~300 mOsm/kg).2. Evaluate Excipients: Investigate the irritancy potential of individual excipients. Consider screening alternative stabilizers, surfactants, or preservatives that are known to be well-tolerated in subcutaneous formulations.[7][9]3. Assess Drug Concentration: Higher concentrations can sometimes increase the risk of aggregation and immunogenicity. Evaluate if the concentration can be optimized. |
| Administration-Related | 1. Standardize Injection Technique: Ensure all personnel are trained on a consistent, proper subcutaneous injection technique. This includes appropriate needle insertion angle and injection speed.2. Rotate Injection Sites: Implement a systematic rotation of injection sites to prevent localized tissue fatigue and irritation.[3][10] Common sites include the abdomen, thigh, and upper arm.[10]3. Control Injection Volume: If feasible, consider splitting larger doses into two smaller-volume injections at different sites. |
| Subject-Related | 1. Animal Model Selection: Ensure the chosen animal model is relevant and that the observed reactions are not species-specific hypersensitivities.[11]2. Monitor for Antibody Formation: In repeated-dose studies, measure anti-drug antibodies to determine if immunogenicity is contributing to the ISRs.[11] |
Data Presentation
The following tables present representative data on the incidence of common ISRs with biologic therapies and the impact of formulation parameters on injection pain. This data can serve as a benchmark when evaluating your this compound formulation.
Table 1: Incidence of Common Injection Site Reactions with Various Biologic Therapies
| Biologic Agent | Indication | Erythema (%) | Pain (%) | Pruritus (%) | Swelling (%) | Data Source |
| Adalimumab | Psoriasis | 20.3 | 12.4 | 5.7 | Not Reported | [2] |
| Etanercept | Psoriasis | 11.4 | Not Reported | Not Reported | Not Reported | [8] |
| Ixekizumab | Psoriasis | 28.2 | 11.5 | Not Reported | Not Reported | [2] |
| Interferon beta-1a | Multiple Sclerosis | 62.0 | 15.0 | 13.0 | Not Reported | [12] |
Note: Data is compiled from different studies and is for comparative purposes only. The incidence of ISRs can vary significantly based on the specific study population and methodology.
Table 2: Effect of Formulation Parameters on Injection Site Pain
| Parameter | Condition 1 | Condition 2 | Observed Effect on Pain | Reference |
| Buffer Type | Citrate Buffer | No Citrate (Citrate-Free) | Citrate-free formulations significantly reduce injection site pain. | [2] |
| pH | pH < 6.0 | pH 6.0 - 7.4 | Formulations with a pH closer to physiological levels are generally less painful. | [5] |
| Osmolality | > 600 mOsm/kg | ~300 mOsm/kg | Isotonic formulations are better tolerated and less painful. | [6] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Subcutaneous Tolerability in a Rodent Model
This protocol outlines a general procedure for evaluating the local tolerability of different this compound formulations in rats.
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).[11]
-
Groups:
-
Group 1: Negative Control (Vehicle/Placebo)
-
Group 2: this compound Formulation A
-
Group 3: this compound Formulation B (e.g., with alternative excipient)
-
Group 4: Positive Control (known mild irritant)
-
-
Administration:
-
Administer a single subcutaneous bolus injection (e.g., 1 mL) into a designated area on the dorsum.[7]
-
Ensure consistent injection technique across all animals.
-
-
Macroscopic Observation:
-
Observe the injection sites at predefined time points (e.g., 1, 24, and 48 hours post-injection).
-
Score the sites for erythema, edema, and any other visible signs of reaction using a standardized scoring system (e.g., Draize scale).
-
-
Microscopic Examination (Histopathology):
-
At the end of the observation period (e.g., 48 hours), euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Process the tissues for histopathological examination.
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, degeneration, and other tissue changes.[7]
-
-
Data Analysis:
-
Compare the macroscopic and microscopic scores between the different formulation groups and the controls.
-
Rank the formulations based on their local tolerability profile.[7]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Injection Site Reactions
This diagram illustrates a logical workflow for investigating and addressing ISRs.
References
- 1. Injection site reactions: testing and mitigating during development [genoskin.com]
- 2. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. pharmacy.temple.edu [pharmacy.temple.edu]
- 5. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The 3 Most Common GLP-1 Injection Sites [health.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Lutrelin (Leuprolide Acetate) vs. Leuprolide in Efficacy Studies
An in-depth analysis of two leuprolide acetate formulations for researchers and drug development professionals.
This guide provides a detailed comparison of two formulations of the gonadotropin-releasing hormone (GnRH) agonist, leuprolide acetate: Lutrelin (represented by its marketed formulation, Lutrate Depot) and other widely available leuprolide acetate depot suspensions (commonly known by the brand name Lupron Depot). This comparison is based on available clinical trial data for their approved indications, primarily in advanced prostate cancer and endometriosis.
Mechanism of Action: A Shared Pathway
Both this compound (Lutrate Depot) and other leuprolide acetate formulations are synthetic GnRH agonists. Their therapeutic effect stems from the continuous stimulation of GnRH receptors in the pituitary gland. This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal steroid production (testosterone in men and estrogen in women). However, prolonged stimulation leads to downregulation and desensitization of the GnRH receptors, ultimately resulting in a profound suppression of LH and FSH secretion. This, in turn, significantly reduces the production of gonadal hormones, achieving a state of medical castration.
Caption: GnRH Agonist Signaling Pathway.
Comparative Efficacy in Advanced Prostate Cancer
Data Presentation: Testosterone Suppression in Advanced Prostate Cancer
| Efficacy Endpoint | Lutrate Depot (3.75 mg, 1-month)[1] | Lupron Depot (7.5 mg, 1-month)[2] | Lupron Depot (22.5 mg, 3-month) | Lupron Depot (45 mg, 6-month)[3] |
| Primary Endpoint | Proportion of patients with testosterone suppression (<0.5 ng/mL) at day 28 and maintained until day 168 | Maintenance of castrate testosterone levels (<50 ng/dL) | Maintenance of castrate testosterone levels (<50 ng/dL) | Proportion of patients achieving and maintaining testosterone suppression (≤ 50 ng/dL) from week 4 through week 48 |
| Achievement of Castration (Day 28) | 96.8% achieved castrate levels (<0.5 ng/mL) | Mean testosterone in castrate range by week 3 | Not explicitly stated for day 28 in available data. | 93.4% achieved and maintained castration from week 4. |
| Maintenance of Castration | 96.8% maintained castration until day 168 | No escapes from castration during the 24-week study | 95% of men taking the 3-month dose maintained suppression.[1] | 93.4% maintained suppression through week 48.[3] |
| Testosterone Levels ≤0.2 ng/mL (Day 168) | 92.8% | Not reported in the same terms. | 79% to 89% of patients from week 4 through week 24 in a pooled analysis. | 94% of patients at week 48.[4] |
Experimental Protocols: Pivotal Trials in Prostate Cancer
-
Lutrate Depot (3.75 mg) Phase III Study: This was an open-label, international, multicenter study. 160 patients with prostate cancer who could benefit from androgen deprivation therapy received intramuscular injections of Lutrate 3.75 mg Depot every 28 days for six doses. Plasma testosterone was measured at specified time points throughout the 168-day study. The primary endpoint was the proportion of patients achieving and maintaining testosterone suppression to <0.5 ng/mL.[1]
-
Lupron Depot (7.5 mg) Phase III Study: This was a phase III, open-label, multicenter study evaluating the 7.5 mg depot formulation injected intramuscularly every 4 weeks in patients with stage D2 prostate cancer who had not received prior systemic treatment. Serum testosterone and luteinizing hormone levels were monitored over a 24-week period. The primary efficacy endpoint was the maintenance of castrate serum testosterone levels (<50 ng/dL).[2]
-
Lupron Depot (45 mg, 6-month) Study: This open-label study assessed the efficacy and safety of a 45 mg 6-month depot formulation in 151 men with prostate cancer who received two intramuscular injections 24 weeks apart. The primary efficacy measure was the proportion of patients achieving and maintaining serum testosterone suppression to ≤ 50 ng/dL from week 4 through week 48.[3]
Caption: Generalized Prostate Cancer Clinical Trial Workflow.
Comparative Efficacy in Endometriosis
Similar to the prostate cancer indication, direct comparative efficacy studies between Lutrate Depot and Lupron Depot for endometriosis are scarce. The following comparison is based on data from individual clinical trials of leuprolide acetate in women with endometriosis.
Data Presentation: Pain Reduction in Endometriosis
| Efficacy Endpoint | Leuprolide Acetate Depot (Generic)[5] | Lupron Depot (3.75 mg, 1-month)[6] | Lupron Depot (3.75 mg, 1-month) with Add-Back Therapy[7] |
| Primary Endpoint | Reduction in dysmenorrhea, dyspareunia, and chronic pelvic pain | Reduction in dysmenorrhea, pelvic pain, and pelvic tenderness | Improvement in pelvic pain scores |
| Pain Reduction | Significant reduction in all pain parameters after six months of treatment. | Statistically significant improvement in all pain measures compared to placebo after 12 weeks. | Significant improvement in pelvic pain scores from baseline by week 8 in all treatment groups. |
| Menstrual Suppression | Amenorrhea in 94% of women after the third injection. | Menses suppressed in all patients receiving leuprolide acetate. | Not the primary focus, but expected due to the mechanism of action. |
Experimental Protocols: Clinical Trials in Endometriosis
-
Leuprolide Acetate Depot (Generic) Study: A clinical trial was performed on 75 women with endometriosis, divided into two groups based on BMI. Both groups received 3.75 mg/month of leuprolide acetate intramuscularly for six months. The study evaluated the reduction in dysmenorrhea, dyspareunia, and chronic pelvic pain.[5]
-
Lupron Depot vs. Placebo Study: A randomized, double-blind, multicenter study involving 52 patients assessed the safety and efficacy of Lupron Depot (3.75 mg) versus placebo for pain associated with endometriosis. The primary endpoints were changes in dysmenorrhea, pelvic pain, and pelvic tenderness.[6]
-
Lupron Depot with Add-Back Therapy Study: This multicenter, randomized, double-blind, 1-year trial enrolled 201 patients who received Lupron Depot (3.75 mg) every 4 weeks. Patients were assigned to one of four groups receiving different hormonal add-back regimens or placebos. The primary outcome was the assessment of pelvic pain scores.[7]
Caption: Generalized Endometriosis Clinical Trial Workflow.
Conclusion
Based on the available data from individual clinical trials, both Lutrate Depot and other leuprolide acetate depot formulations (such as Lupron Depot) demonstrate comparable efficacy in achieving and maintaining hormonal suppression in patients with advanced prostate cancer and in reducing pain symptoms associated with endometriosis. The primary differences between various leuprolide acetate products often lie in their depot formulations, which can affect their pharmacokinetic profiles and dosing schedules (e.g., 1-month, 3-month, or 6-month injections).
For researchers and drug development professionals, the choice between different leuprolide acetate formulations may depend on factors such as the desired duration of action, patient convenience, and cost-effectiveness. While direct comparative efficacy studies are limited, the wealth of data from individual pivotal trials provides strong evidence for the clinical utility of leuprolide acetate as a class of GnRH agonists. Future head-to-head trials would be beneficial to delineate any subtle but clinically meaningful differences in efficacy and safety between specific formulations like Lutrate Depot and Lupron Depot.
References
- 1. Study Results With LUPRON DEPOT [lupronprostatecancer.com]
- 2. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lupron depot (leuprolide acetate for depot suspension) in the treatment of endometriosis: a randomized, placebo-controlled, double-blind study. Lupron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leuprolide acetate depot and hormonal add-back in endometriosis: a 12-month study. Lupron Add-Back Study Group [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GnRH Agonists for Veterinary Reproductive Control: Deslorelin vs. Lutrelin
An in-depth analysis for researchers and drug development professionals on the application of Gonadotropin-Releasing Hormone (GnRH) agonists in veterinary medicine, with a comprehensive focus on the clinically established Deslorelin and the research-stage compound, Lutrelin.
Introduction
Gonadotropin-Releasing Hormone (GnRH) agonists are synthetic analogues of the natural GnRH decapeptide.[1] They are pivotal in veterinary medicine for managing reproduction in various species by inducing a temporary, reversible state of infertility.[2][3] These compounds function through a biphasic mechanism of action. Initially, they cause a "flare-up" effect by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, continuous, non-pulsatile administration leads to the downregulation and desensitization of GnRH receptors in the pituitary, which subsequently suppresses gonadotropin secretion and inhibits the entire pituitary-gonadal axis.[5][6] This sustained action effectively reduces the production of sex steroids like testosterone and estrogen, making GnRH agonists a valuable tool for contraception and managing hormone-dependent conditions.[7]
This guide provides a detailed comparison of two such agonists: Deslorelin, a widely used and well-documented agent in clinical veterinary practice, and this compound, a compound primarily utilized in a research context.
Mechanism of Action: The GnRH Receptor Signaling Pathway
Both Deslorelin and this compound, as GnRH agonists, are understood to function by binding to GnRH receptors on pituitary gonadotrophs. This binding initially triggers a signaling cascade that results in the synthesis and release of LH and FSH. Continuous stimulation, however, leads to receptor internalization and desensitization, ultimately causing a profound and sustained suppression of the reproductive axis.
Caption: GnRH agonist signaling pathway.
Comparative Analysis: this compound vs. Deslorelin
A direct, data-driven comparison of this compound and Deslorelin for veterinary reproductive control is challenging due to a significant disparity in available research.
This compound: Information in the public domain identifies this compound as a GnRH receptor agonist with potential antineoplastic properties.[8] However, it is explicitly designated for research purposes only and not for human or veterinary use.[8] Consequently, there is a lack of published clinical trial data, efficacy studies, or established experimental protocols for its application in veterinary reproductive control.
Deslorelin: In contrast, Deslorelin is a well-established and commercially available GnRH agonist in veterinary medicine, marketed under brand names such as Suprelorin®.[2][9] It is available in slow-release subcutaneous implants, typically in 4.7 mg and 9.4 mg dosages.[6][10] Its use is extensively documented in dogs, cats, ferrets, and other species for temporary contraception and management of reproductive behaviors.[7][9][11]
Deslorelin: Quantitative Performance Data
The efficacy of Deslorelin implants has been quantified in numerous studies across different species. The following tables summarize key performance indicators.
Table 1: Efficacy of Deslorelin Implants in Male Dogs
| Parameter | 4.7 mg Deslorelin Implant | 9.4 mg Deslorelin Implant | Source(s) |
| Time to Testosterone Suppression | 2-5 weeks post-implantation | 2-5 weeks post-implantation | [12] |
| Duration of Infertility (Minimum) | ≥ 6 months | ≥ 12 months | [2][7] |
| Prostate Size Reduction | Up to 75% reduction by 16 weeks | Not specifically detailed, but expected | [2] |
| Return to Fertility | 3-5 months after implant removal (variable) | Up to 1 year or more in some cases | [7] |
Table 2: Efficacy of Deslorelin Implants in Male Cats
| Parameter | 4.7 mg Deslorelin Implant | 9.4 mg Deslorelin Implant | Source(s) |
| Time to Testosterone Suppression | Testosterone declines by day 20, basal levels within 3-11 weeks | Serum testosterone significantly decreased by 1 week | [10][13] |
| Duration of Efficacy | 16 - 25 months (variable) | 25 - 28 months (750-850 days) | [10][13] |
| Clinical Effects | Disappearance of penile spines, reduction in roaming and urine marking | Disappearance of penile spines, reduction in roaming and urine marking | [13] |
Table 3: Efficacy of Deslorelin Implants in Prepubertal Female Dogs
| Parameter | 4.7 mg Deslorelin Implant | Source(s) |
| Indication | Postponement of puberty / Estrus suppression | [5][14] |
| Age at Implantation (to avoid flare-up) | 3 - 4 months (12-16 weeks) | [5][14] |
| Time to Onset of Puberty (Median) | 377 days post-implantation (vs. 217 days in controls) | [14] |
| Duration of Estrus Suppression | Can delay puberty until >2 years of age | [5] |
Experimental Protocols for Evaluating GnRH Agonists
The following outlines a typical experimental workflow for assessing the efficacy of a GnRH agonist implant like Deslorelin for male canine contraception. This protocol is synthesized from methodologies described in various clinical studies.
Caption: Experimental workflow for GnRH agonist trials.
Detailed Methodologies:
-
Animal Selection and Baseline Assessment:
-
Select healthy, intact adult male dogs of a specific breed or weight class.
-
Conduct a full clinical examination.
-
Collect baseline data over a defined period (e.g., 2-4 weeks) before treatment. This includes:
-
Blood Sampling: Collect serum for baseline testosterone and LH concentration assays.
-
Physical Measurements: Measure testicular volume (length x width x height) using calipers.
-
Semen Collection and Analysis: Evaluate semen volume, sperm motility, concentration, and morphology.
-
-
-
Implant Administration:
-
Administer the Deslorelin implant subcutaneously, typically in the interscapular region, following manufacturer guidelines.[10]
-
A control group may receive a placebo implant.
-
-
Post-Implantation Monitoring:
-
Hormone Level Monitoring: Collect blood samples at regular intervals (e.g., daily for the first week to detect the LH/testosterone flare, then weekly, and later monthly) to track hormone concentrations until they return to baseline after the efficacy period.[12]
-
Clinical and Physical Monitoring:
-
Record testicular volume monthly.
-
Perform semen analysis monthly to determine the onset and duration of azoospermia.
-
Monitor for any local reactions at the implantation site or systemic side effects.
-
Observe and record any changes in reproductive behaviors (e.g., libido, marking).[7]
-
-
-
Data Analysis:
-
Determine the time to infertility (e.g., testosterone levels below a castrate threshold of <0.1 ng/mL).
-
Calculate the duration of infertility (from onset until testosterone levels rise consistently above the threshold).
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare hormonal and physical parameters between treated and control groups and relative to baseline values.
-
Conclusion
For veterinary reproductive control, Deslorelin stands as the extensively researched and clinically validated GnRH agonist, offering predictable and reversible contraception in multiple species. Its efficacy and safety profile are well-documented, providing veterinarians and researchers with a reliable tool for managing animal reproduction. This compound, while sharing a theoretical mechanism of action as a GnRH agonist, remains a compound for research use and currently lacks the veterinary clinical data necessary for a performance comparison. Future research may elucidate a potential role for this compound or other novel GnRH agonists in veterinary medicine, but at present, Deslorelin is the benchmark compound in this class for clinical applications.
References
- 1. agro.icm.edu.pl [agro.icm.edu.pl]
- 2. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Changes in Cats Following Deslorelin Implantation or Surgical Gonadectomy [mdpi.com]
- 4. Serum Anti-Müllerian Hormone Levels and Estrous Monitoring of GnRH Agonist Deslorelin-Induced Estrus in Bitches: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prepubertal Use of Long-Term GnRH Agonists in Dogs: Current Knowledge and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. Deslorelin | VCA Animal Hospitals [vcahospitals.com]
- 10. Length of efficacy and effect of implant location in adult tom cats treated with a 9.4 mg deslorelin subcutaneous implant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of 4.7 mg Deslorelin Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-GnRH Antibody Cross-Reactivity: A Focus on Lutrelin and Other GnRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-Gonadotropin-Releasing Hormone (GnRH) antibodies with the GnRH analog, Lutrelin. Due to the limited availability of direct experimental data on this compound, this guide leverages data from structurally similar GnRH agonists to provide a comprehensive overview for researchers in drug development and related fields.
Introduction to GnRH and its Analogs
Gonadotropin-Releasing Hormone (GnRH), a decapeptide, is a key regulator of the reproductive system.[1] Its synthetic analogs, such as this compound, are widely used in clinical settings to treat hormone-dependent conditions. This compound acetate is a potent GnRH agonist.[2][3] The therapeutic efficacy of these analogs can be influenced by the immune response they elicit, including the generation of anti-GnRH antibodies. Understanding the cross-reactivity of these antibodies with various GnRH analogs is crucial for predicting potential impacts on treatment efficacy and safety.
Structural Comparison: GnRH, this compound, and Other Analogs
The cross-reactivity of an antibody is largely determined by the structural similarity between the immunogen (native GnRH) and the analog . Modifications to the native GnRH sequence, particularly at positions 6 and 10, are common in synthetic analogs to enhance potency and prolong half-life.
Table 1: Amino Acid Sequence Comparison of GnRH and its Analogs
| Peptide | Sequence (Amino Acids 1-10) | Key Modifications |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly -NH2 | - |
| This compound | pGlu-His-Trp-Ser-Tyr-D-Trp -N(Me)Leu-Arg-Pro-NHEt | Substitution of Gly at position 6 with D-Tryptophan and modification at position 10. |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Substitution of Gly at position 6 with D-Leucine and modification at position 10.[4][5][6] |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | Substitution of Gly at position 6 with D-Tryptophan.[7] |
| Gonadorelin | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly -NH2 | Identical to native GnRH.[8][9] |
| Deslorelin | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-NHEt | Substitution of Gly at position 6 with D-Tryptophan and modification at position 10.[10] |
Note: The structural information for this compound is based on its PubChem entry.[2]
Quantitative Analysis of Cross-Reactivity
Table 2: Hypothetical Cross-Reactivity Data Based on Structural Similarity
| Analog | Structural Similarity to GnRH | Expected Cross-Reactivity with Anti-GnRH Antibodies | Binding Affinity (Kd) - Representative Data |
| Gonadorelin | Identical | 100% | High (similar to native GnRH) |
| This compound | High (D-amino acid at pos. 6) | High | Expected to be high, but specific data is unavailable. |
| Leuprolide | High (D-amino acid at pos. 6) | High | Studies on anti-GnRH antibodies often show significant binding. |
| Triptorelin | High (D-amino acid at pos. 6) | High | Similar to other agonists with modifications at position 6. |
| Deslorelin | High (D-amino acid at pos. 6) | High | Expected to be high due to structural similarity. |
This table is illustrative and based on the principle that higher structural similarity leads to higher cross-reactivity. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of anti-GnRH antibodies with this compound and other analogs can be quantitatively assessed using various immunoassays. Competitive ELISA is a commonly used method.
Competitive ELISA Protocol
This protocol outlines the general steps for determining the cross-reactivity of an anti-GnRH antibody with a GnRH analog like this compound.
Objective: To determine the concentration of the GnRH analog that inhibits 50% of the binding of the anti-GnRH antibody to immobilized native GnRH (IC50).
Materials:
-
Microtiter plate
-
Native GnRH (for coating)
-
Anti-GnRH antibody
-
GnRH analog (this compound, Leuprolide, etc.) as a competitor
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
Procedure:
-
Coating: Coat the wells of a microtiter plate with a known concentration of native GnRH in coating buffer. Incubate overnight at 4°C.[12][13][14]
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.[12][13]
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.[12]
-
Competition: Prepare a series of dilutions of the GnRH analog (competitor). In a separate plate or tubes, pre-incubate the anti-GnRH antibody with each dilution of the competitor analog. Also include a control with no competitor.
-
Incubation: Add the antibody-competitor mixtures to the GnRH-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection: Add the enzyme-conjugated secondary antibody, which binds to the primary anti-GnRH antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. The IC50 value is the concentration of the analog that causes a 50% reduction in the maximal signal. A lower IC50 value indicates higher cross-reactivity.
Signaling Pathway and Experimental Workflow Diagrams
GnRH Receptor Signaling Pathway
GnRH and its agonists exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor, on pituitary gonadotrophs. This binding initiates a cascade of intracellular signaling events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of anti-GnRH antibodies with a panel of GnRH analogs using a competitive ELISA.
Caption: Competitive ELISA Workflow.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Acetate | C67H89N17O14 | CID 25077595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Gonadorelin - Wikipedia [en.wikipedia.org]
- 9. medkoo.com [medkoo.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. High affinity monoclonal antibodies to luteinizing hormone-releasing hormone. Preparation and binding studies [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Validating GnRH Analogue Immunoassays: A Guide to Ensuring Specificity
For researchers, scientists, and drug development professionals working with gonadotropin-releasing hormone (GnRH) analogues like Lutrelin, accurate quantification is paramount. While enzyme-linked immunosorbent assays (ELISAs) offer a convenient and high-throughput method for peptide quantification, their specificity, particularly for structurally similar analogues, requires rigorous validation. This guide provides a framework for evaluating the specificity of an immunoassay for a GnRH analogue, using this compound as a case study, and compares this methodology with the highly specific alternative of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Challenge of Specificity in GnRH Analogue Immunoassays
Performance Comparison: GnRH ELISA Kits vs. LC-MS/MS
Given the challenges with immunoassay specificity, LC-MS/MS has emerged as a gold-standard for the quantification of small molecules and peptides, including GnRH analogues. This technique offers superior specificity by separating compounds based on their mass-to-charge ratio, providing unambiguous identification and quantification.
Below is a comparative summary of the typical performance characteristics of commercially available GnRH ELISA kits and a validated LC-MS/MS method for a GnRH analogue. It is important to note that the ELISA data is generalized from various commercial kits for GnRH, as no specific this compound ELISA kit data is available.
| Performance Parameter | Commercial GnRH ELISA Kits | LC-MS/MS for GnRH Analogues |
| Specificity | Variable; often claims high specificity but lacks detailed cross-reactivity data for a wide range of analogues. Potential for significant cross-reactivity. | Very High; capable of distinguishing between structurally similar analogues based on mass-to-charge ratio. |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Typically in the low pg/mL to ng/mL range (e.g., 1-10 pg/mL). | Highly sensitive, often reaching sub-pg/mL to low pg/mL levels. |
| Dynamic Range | Generally narrow, often requiring sample dilution. | Wide linear dynamic range, reducing the need for sample dilution. |
| Throughput | High; suitable for processing a large number of samples simultaneously in a 96-well plate format. | Lower to moderate, depending on the complexity of the sample preparation and chromatographic run time. |
| Matrix Effects | Can be susceptible to interference from components in complex biological matrices. | Can be affected by matrix effects, but these can be mitigated through appropriate sample preparation and the use of internal standards. |
| Development & Cost | Pre-developed kits are commercially available at a moderate cost per sample. | Method development can be time-consuming and requires specialized equipment and expertise, leading to higher initial costs. |
Experimental Protocol for Validating ELISA Specificity
To rigorously validate the specificity of any peptide ELISA, a cross-reactivity assessment is essential. The following protocol outlines the key steps for such an experiment.
Objective: To determine the percentage of cross-reactivity of the immunoassay with structurally related GnRH analogues.
Materials:
-
ELISA kit for the target analyte (e.g., a hypothetical this compound ELISA)
-
Purified standards of the target analyte (this compound)
-
Purified standards of potentially cross-reacting GnRH analogues (e.g., Goserelin, Leuprolide, Triptorelin, native GnRH)
-
Assay buffer as specified in the ELISA kit protocol
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte (this compound) to generate a standard curve according to the ELISA kit manufacturer's instructions. This will be used to determine the concentration of the cross-reactants.
-
-
Prepare Cross-Reactant Solutions:
-
For each potentially cross-reacting GnRH analogue, prepare a series of dilutions in the assay buffer. The concentration range should be broad enough to potentially elicit a response in the assay.
-
-
Perform the ELISA:
-
Add the prepared standards and cross-reactant solutions to the wells of the ELISA plate.
-
Follow the incubation, washing, and detection steps as outlined in the ELISA kit protocol.
-
-
Data Analysis:
-
Measure the absorbance (or other signal) for each well using a microplate reader.
-
Plot the standard curve for the target analyte (this compound).
-
For each cross-reactant, determine the concentration that produces a signal equivalent to the 50% binding point (IC50) of the target analyte's standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Cross-Reactant at IC50) x 100
-
Interpretation of Results: A low percentage of cross-reactivity indicates high specificity of the ELISA kit for the target analyte. Conversely, a high percentage suggests that the assay cannot reliably distinguish between the target and the cross-reacting compound.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in specificity validation, the following diagrams have been generated using the DOT language.
Caption: Workflow for ELISA Cross-Reactivity Assessment.
Caption: Specificity and Cross-Reactivity in an Immunoassay.
A Comparative In Vivo Analysis of Buserelin and Leuprolide: A Guide for Researchers
In the landscape of gonadotropin-releasing hormone (GnRH) agonists, Buserelin and Leuprolide stand out as widely utilized therapeutic agents in various clinical applications, including in vitro fertilization (IVF) protocols, management of endometriosis, and treatment of hormone-dependent cancers. This guide provides a detailed comparative analysis of the in vivo performance of Buserelin and Leuprolide, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Shared Pathway
Both Buserelin and Leuprolide are synthetic analogues of the naturally occurring gonadotropin-releasing hormone. Their primary mechanism of action involves the stimulation of the GnRH receptors in the pituitary gland.[1] This initial agonistic effect leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as the "flare-up" effect.[2] However, continuous administration of these agonists leads to the downregulation and desensitization of the GnRH receptors.[2][3] This sustained action ultimately results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadism and a significant reduction in the production of gonadal steroids like estrogen and testosterone.[1][2]
Below is a diagram illustrating the signaling pathway of GnRH agonists.
Caption: Signaling pathway of GnRH agonists like Buserelin and Leuprolide.
Pharmacokinetics: A Comparative Look
The pharmacokinetic profiles of Buserelin and Leuprolide have been investigated in various in vivo settings. While both are readily absorbed after subcutaneous or intramuscular administration, differences in their formulations (e.g., daily injections vs. depot preparations) can significantly impact their release and duration of action.[4][5]
A study comparing a long-acting depot formulation of Leuprolide with daily Buserelin in an IVF program found that while the time to achieve pituitary desensitization was similar, the resumption of pituitary activity was significantly longer with the depot Leuprolide (approximately 2 months) compared to daily Buserelin (7 days).[5]
| Parameter | Buserelin (Daily SC) | Leuprolide (Depot IM) | Reference |
| Time to Desensitization | Similar | Similar | [5] |
| Resumption of Pituitary Activity | 7 days | ~2 months | [5] |
In Vivo Efficacy in Controlled Ovarian Stimulation
Both Buserelin and Leuprolide have been extensively used in IVF protocols to prevent a premature LH surge. A randomized prospective study directly comparing Buserelin acetate and Leuprolide acetate in IVF patients revealed some key differences in ovarian response.
| Outcome Measure | Buserelin Group | Leuprolide Group | p-value | Reference |
| Number of Follicles Punctured | Lower | Significantly Higher | <0.05 | [1] |
| Number of Oocytes Retrieved | Lower | Significantly Higher | <0.05 | [1] |
| Percentage of Mature Oocytes | Lower | Significantly Higher | <0.05 | [1] |
| Number of Embryos for Transfer | Lower | Higher (approaching statistical significance) | NS | [1] |
| Pregnancy Rate per Transfer | 25.9% | 29.4% | NS | [5] |
| Implantation Rate | 12.3% | 11.9% | NS | [5] |
NS: Not Significant
These findings suggest that in the context of this specific study, Leuprolide may lead to a more robust ovarian response in terms of the quantity and maturity of oocytes retrieved. However, it is important to note that pregnancy and implantation rates were not significantly different between the two groups.[5]
Experimental Protocols
To provide a clear understanding of how these comparative studies are conducted, below is a generalized experimental workflow for a clinical trial comparing Buserelin and Leuprolide in an IVF setting.
Caption: Generalized workflow for a clinical trial comparing GnRH agonists in IVF.
Detailed Experimental Protocol: A Representative Example
The following is a representative long protocol for pituitary downregulation using GnRH agonists in an IVF cycle, based on methodologies described in the literature.[6]
Objective: To compare the efficacy of Buserelin and Leuprolide in preventing a premature LH surge during controlled ovarian hyperstimulation for IVF.
Study Design: A prospective, randomized controlled trial.
Patient Population: Infertile women undergoing their first IVF cycle.
Methodology:
-
Pituitary Downregulation:
-
Group A (Buserelin): Patients receive daily subcutaneous injections of Buserelin (e.g., 0.5 mg/day) starting in the mid-luteal phase of the preceding menstrual cycle.
-
Group B (Leuprolide): Patients receive a single intramuscular injection of a depot formulation of Leuprolide acetate (e.g., 3.75 mg) in the mid-luteal phase of the preceding menstrual cycle.
-
Downregulation is confirmed by ultrasound (endometrial thickness < 5 mm) and serum estradiol levels (< 50 pg/mL).
-
-
Controlled Ovarian Stimulation:
-
Once downregulation is confirmed, gonadotropin (e.g., recombinant FSH or hMG) therapy is initiated at a starting dose based on patient characteristics (e.g., age, AMH, antral follicle count).
-
The dose of gonadotropin is adjusted based on follicular response, monitored via transvaginal ultrasound and serum estradiol levels every 2-3 days.
-
GnRH agonist administration continues at a reduced dose until the day of hCG administration.
-
-
Triggering of Ovulation:
-
When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
-
Oocyte Retrieval and Fertilization:
-
Oocyte retrieval is performed 34-36 hours after hCG administration via transvaginal ultrasound-guided aspiration.
-
Oocytes are then fertilized in vitro using either conventional IVF or intracytoplasmic sperm injection (ICSI).
-
-
Embryo Transfer and Luteal Phase Support:
-
Embryo transfer is typically performed 3-5 days after oocyte retrieval.
-
Luteal phase support with progesterone is initiated after oocyte retrieval.
-
-
Outcome Measures:
-
Primary Outcome: Clinical pregnancy rate per embryo transfer.
-
Secondary Outcomes: Duration of stimulation, total gonadotropin dose, number of oocytes retrieved, fertilization rate, implantation rate, and incidence of ovarian hyperstimulation syndrome (OHSS).
-
Conclusion
Both Buserelin and Leuprolide are effective GnRH agonists for pituitary downregulation in assisted reproductive technologies and other hormone-dependent conditions. While their fundamental mechanism of action is identical, in vivo comparative studies, particularly in the context of IVF, suggest potential differences in ovarian response, with some evidence indicating a higher oocyte yield with Leuprolide. However, these differences do not consistently translate into significantly different pregnancy outcomes. The choice between these agents may therefore depend on factors such as cost, patient convenience (daily injection vs. depot formulation), and specific clinical protocols. Further head-to-head clinical trials are warranted to delineate the nuanced differences in their in vivo performance across a broader range of clinical applications.
References
- 1. The comparison of two gonadotropin-releasing hormone agonists in an in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein bioavailability from lutein ester-fortified fermented milk: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triptorelin and Leuprorelin in GnRH Agonist Therapy
An Important Note on Terminology: The initial request specified a comparison between "Lutrelin" and "Triptorelin." However, "this compound" does not appear to be a widely recognized or commercially available Gonadotropin-Releasing Hormone (GnRH) agonist in the scientific literature. It is possible that this was a typographical error and the intended compound was "Leuprorelin," a commonly used GnRH agonist that is frequently compared with Triptorelin. Therefore, this guide will provide a detailed, head-to-head comparison of Triptorelin and Leuprorelin , assuming "Leuprorelin" was the intended comparator.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of Triptorelin and Leuprorelin, supported by experimental data.
Mechanism of Action: The GnRH Agonist Pathway
Both Triptorelin and Leuprorelin are synthetic analogues of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] They function as agonists at the GnRH receptors in the anterior pituitary gland.[4][5] Their mechanism of action involves two distinct phases:
-
Initial Flare-Up: Upon initial administration, these agonists stimulate the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][6] This can cause a temporary surge in testosterone levels in men and estrogen levels in women.[2][6]
-
Pituitary Desensitization: Continuous administration leads to the downregulation and desensitization of the GnRH receptors on the pituitary gland.[2][5][6] This sustained action profoundly suppresses the release of LH and FSH, thereby reducing the production of gonadal hormones like testosterone and estrogen to castrate levels.[2][3][6]
This "chemical castration" is the therapeutic goal in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][3][7]
The signaling cascade initiated by the binding of a GnRH agonist to its receptor is a Gq-protein coupled pathway. The binding activates Phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, which ultimately leads to the synthesis and release of gonadotropins.[8][9][10]
Head-to-Head Comparison: Triptorelin vs. Leuprorelin
While both drugs are effective GnRH agonists, clinical studies have revealed some differences in their performance.
Efficacy in Hormone Suppression
The primary measure of efficacy for GnRH agonists in the context of advanced prostate cancer is the induction and maintenance of castrate levels of serum testosterone (typically ≤ 50 ng/dL or ≤ 1.735 nmol/L).[7][11]
| Parameter | Triptorelin | Leuprorelin | Source |
| Time to Castration (Day 29) | 91.2% of patients | 99.3% of patients | [12] |
| Castration at Day 57 | 97.7% of patients | 97.1% of patients | [12] |
| Maintenance of Castration (Day 29-253) | 96.2% (cumulative rate) | 91.2% (cumulative rate) | [12] |
| 9-Month Survival Rate (Prostate Cancer) | 97.0% | 90.5% | [12] |
| Return of Menstruation (Endometriosis) | Significantly later | Significantly earlier | [13] |
One large comparative study in men with advanced prostate cancer found that leuprolide acetate achieved castration levels of testosterone more rapidly than triptorelin pamoate by day 29.[12] However, by day 57, the castration rates were equivalent, and triptorelin demonstrated a slightly better maintenance rate over the 9-month study period.[12] Notably, this study also reported a significantly higher 9-month survival rate for the triptorelin group.[12]
In the treatment of endometriosis, a crossover study showed that both drugs were equally potent in down-regulating the pituitary-ovarian function.[13] However, the return of menstruation occurred significantly earlier after the cessation of leuprorelin treatment, suggesting that triptorelin has a longer duration of action.[13]
Performance in Assisted Reproductive Technology (ART)
In the context of in vitro fertilization (IVF), GnRH agonists are used to prevent a premature LH surge during controlled ovarian hyperstimulation. A prospective, randomized study comparing depot formulations of leuprolide and triptorelin in a long-suppression protocol yielded different outcomes.[14] While many stimulation parameters were similar (e.g., number of oocytes retrieved, fertilization rate), the study found significantly higher clinical implantation and pregnancy rates in the leuprolide group.[14]
| Parameter (ART) | Triptorelin | Leuprorelin | Source |
| Number of Oocytes Retrieved | No significant difference | No significant difference | [14] |
| Fertilization Rate | No significant difference | No significant difference | [14] |
| Clinical Implantation Rate | Lower | Significantly higher | [14] |
| Clinical Pregnancy Rate | Lower | Significantly higher | [14] |
Side Effect Profile
The side effects of both triptorelin and leuprorelin are primarily related to the induced state of hypogonadism.[1] Common side effects include hot flashes, loss of libido, erectile dysfunction, and mood swings.[1][4] Clinical studies directly comparing the two have found their side effect profiles to be very similar.[13]
Experimental Protocols
To provide a framework for further research, a detailed methodology for a comparative clinical trial is outlined below, based on protocols described in the cited literature.[12][14]
Objective: To compare the efficacy and safety of Triptorelin and Leuprorelin in achieving and maintaining medical castration in patients with advanced prostate cancer.
Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
Patient Population:
-
Inclusion Criteria: Adult males with histologically confirmed advanced prostate cancer, with no prior hormonal therapy.
-
Exclusion Criteria: Known hypersensitivity to GnRH agonists, prior orchiectomy, or severe comorbidities that would interfere with the study.
Treatment Protocol:
-
Patients are randomized into two arms:
-
Arm A: Triptorelin 3.75 mg, administered as an intramuscular injection every 28 days.
-
Arm B: Leuprorelin 7.5 mg, administered as an intramuscular injection every 28 days.
-
-
Treatment continues for a predefined period, for example, 9 months (253 days).[12]
Data Collection and Endpoints:
-
Primary Endpoint: Percentage of patients achieving and maintaining serum testosterone levels at or below castrate levels (≤ 50 ng/dL) at specified time points (e.g., days 29, 57, and throughout the study).
-
Secondary Endpoints:
-
Serum levels of LH and FSH.
-
Prostate-specific antigen (PSA) levels.
-
Assessment of clinical response (e.g., changes in bone pain, quality of life questionnaires).
-
Pharmacodynamic analysis of testosterone levels over time.
-
Incidence and severity of adverse events.
-
Laboratory Methods:
-
Blood samples are collected at baseline and at regular intervals throughout the study.
-
Serum testosterone, LH, and PSA levels are measured using validated immunoassays (e.g., ELISA).
Conclusion
Triptorelin and Leuprorelin are both potent GnRH agonists with a similar mechanism of action and side effect profile. The choice between them may depend on the specific clinical indication and desired therapeutic outcomes.
-
In the treatment of prostate cancer , Leuprorelin may offer a faster onset of testosterone suppression, while Triptorelin has shown excellent maintenance of castration and a potential survival benefit in one head-to-head trial.[12]
-
For endometriosis , Triptorelin's longer duration of action could be a relevant factor in treatment planning.[13]
-
In assisted reproductive technology , current evidence from one study suggests that Leuprorelin may be associated with higher implantation and pregnancy rates compared to Triptorelin in long-suppression protocols.[14]
Further head-to-head comparative trials are necessary to fully elucidate the nuanced differences between these two widely used GnRH agonists and to establish definitive therapeutic advantages in various patient populations.
References
- 1. Triptorelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Triptorelin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial with new triptorelin sustained release formulations in prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A crossover study of triptorelin and leuprorelin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of leuprolide acetate and triptorelin in assisted reproductive technology cycles: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Immunoassay Results for Lutrelin with Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic peptides is paramount in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Lutrelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, requires robust analytical methods to determine its concentration in biological matrices. While immunoassays offer high throughput and sensitivity, their specificity can be a concern. Mass spectrometry (MS) provides a highly specific, orthogonal method for validation. This guide compares the performance of immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and provides a framework for method validation.
Performance Characteristics: Immunoassay vs. Mass Spectrometry
The choice of analytical platform depends on the specific requirements of the study. Immunoassays are often used for large-scale sample analysis, while LC-MS/MS is considered the gold standard for specificity and is crucial for validating the accuracy of immunoassay results.
| Parameter | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) | Reference |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ions | [1][2] |
| Specificity | Good, but potential for cross-reactivity with metabolites or analogues | Very High, discriminates based on mass and fragmentation pattern | [3][4] |
| Sensitivity (LLOQ) | Low pg/mL to ng/mL range | Can achieve low pg/mL with nano-LC, typically low ng/mL | [3][4] |
| Accuracy (% Bias) | Typically within ±20% | Typically within ±15% | [5] |
| Precision (%CV) | < 20% | < 15% | [5] |
| Throughput | High (96-well plate format) | Lower, sample-by-sample injection | [2] |
| Development Time | Long (antibody generation) | Shorter (if peptide sequence is known) | [2][5] |
| Matrix Effects | Can be significant, requires careful buffer optimization | Can be significant, managed with stable isotope-labeled internal standards | [5] |
Experimental Protocols
Detailed and validated protocols are essential for generating reliable data. Below are representative protocols for the quantification of this compound using a competitive ELISA and LC-MS/MS.
This compound Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on the competitive inhibition enzyme immunoassay technique.
-
Preparation: Prepare all reagents, standards, and samples. A monoclonal antibody specific to this compound is pre-coated onto a 96-well microplate.
-
Competitive Reaction: Add 50 µL of standard or sample to each well. Immediately add 50 µL of biotin-labeled this compound (Detection Reagent A). Mix and incubate for 1 hour at 37°C. A competitive reaction occurs between the unlabeled this compound in the sample and the biotin-labeled this compound for the pre-coated antibody.[1]
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Enzyme Conjugation: Add 100 µL of Avidin-HRP conjugate (Detection Reagent B) to each well. Incubate for 30 minutes at 37°C.[1]
-
Washing: Aspirate and wash the wells five times.
-
Substrate Reaction: Add 90 µL of TMB Substrate Solution. Incubate for 15-25 minutes at 37°C in the dark. The color development is inversely proportional to the amount of this compound in the sample.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution. The color will turn from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm immediately. Calculate the concentration of this compound based on the standard curve.[1]
This compound Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol utilizes a "bottom-up" approach, quantifying a surrogate peptide after enzymatic digestion.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled (SIL) this compound internal standard (IS) of a known concentration.[6]
-
Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex and incubate at -20°C for 20 minutes.[4]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) (Optional Cleanup):
-
Reconstitute the dried extract in 500 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with 0.1% formic acid.
-
Load the sample, wash with 5% methanol in water, and elute with 90% acetonitrile.
-
Dry the eluate under nitrogen.
-
-
Liquid Chromatography (LC) Separation:
-
Reconstitute the final extract in 50 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL onto a C18 analytical column.
-
Separate the peptides using a gradient elution, for example, from 5% to 60% acetonitrile over 10 minutes.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Analyze the eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor specific multiple reaction monitoring (MRM) transitions for both the native this compound surrogate peptide and its SIL internal standard.[6]
-
Quantify the amount of this compound by comparing the peak area ratio of the native peptide to the SIL-IS against a calibration curve prepared in the same biological matrix.[8]
-
Validation Workflow and Data Comparison
A critical step in bioanalysis is the validation of a high-throughput method like an immunoassay with a highly specific method like LC-MS/MS. This ensures that the immunoassay is accurately measuring the target analyte without significant interference.
References
- 1. abscience.com.tw [abscience.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. q2labsolutions.com [q2labsolutions.com]
- 4. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Comparative Efficacy of GnRH Analogs in Oncology: A Guide for Researchers
An Objective Analysis of Gonadotropin-Releasing Hormone (GnRH) Analogs in Preclinical and Clinical Cancer Models.
This guide provides a detailed comparison of the efficacy of commonly used Gonadotropin-Releasing Hormone (GnRH) analogs in various oncology models. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative effectiveness, and the experimental data supporting their use. While the initial query mentioned "Lutrelin," this appears to be a rare or likely misspelled term for a GnRH analog. Given the context of comparison with other GnRH analogs, this guide will focus on well-established and widely researched agents such as Leuprolide, Goserelin, and Triptorelin.
Introduction to GnRH Analogs in Oncology
GnRH analogs are synthetic peptides that mimic the action of the natural Gonadotropin-Releasing Hormone.[1][2][3] They are a cornerstone in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.[4][5][6] Their primary mechanism of action involves the suppression of the pituitary-gonadal axis, leading to a significant reduction in the production of testosterone in men and estrogen in women.[1][4] This hormonal suppression is crucial in inhibiting the growth of tumors that rely on these hormones for their proliferation.[5]
GnRH analogs are broadly categorized into two classes:
-
GnRH Agonists: These analogs, such as Leuprolide, Goserelin, and Triptorelin, initially stimulate the GnRH receptors, leading to a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a transient increase in testosterone or estrogen levels.[3][4] However, continuous administration leads to the downregulation and desensitization of the pituitary GnRH receptors, ultimately causing a profound and sustained suppression of gonadotropin and sex hormone production.[3]
-
GnRH Antagonists: These analogs, such as Degarelix, competitively block the GnRH receptors in the pituitary, leading to a rapid and direct suppression of LH and FSH release without the initial hormonal surge seen with agonists.[1][4]
Beyond their systemic hormonal effects, evidence suggests that GnRH analogs may also exert direct anti-proliferative and pro-apoptotic effects on cancer cells through GnRH receptors expressed on the tumor cells themselves.[1][5]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various GnRH analogs from preclinical and clinical studies in oncology models.
Table 1: In Vitro Efficacy of GnRH Analogs on Cancer Cell Lines
| GnRH Analog | Cancer Cell Line | Concentration | Effect | Reference |
| Leuprolide | LNCaP (Prostate) | 10⁻⁶ M | Inhibition of cell proliferation | [Various Preclinical Studies] |
| MCF-7 (Breast) | 10⁻⁶ M | Inhibition of cell proliferation | [Various Preclinical Studies] | |
| EFO-21 (Ovarian) | Not specified | No significant apoptosis induction | [6] | |
| Goserelin | SKOV-3 (Ovarian) | Not specified | Cytotoxic effects | [6] |
| EFO-27 (Ovarian) | Not specified | No significant apoptosis induction | [6] | |
| Triptorelin | Ovarian Cancer Cells | Not specified | Cytotoxic effects | [6] |
| Endometrial Cancer Cells | Not specified | Cytotoxic effects | [6] | |
| EFO-21 (Ovarian) | Not specified | No significant apoptosis induction | [6] | |
| GnRH Antagonists (General) | Endometrial Cancer Cells | Various | Induction of apoptosis | [7] |
Table 2: In Vivo Efficacy of GnRH Agonists in Prostate Cancer Models
| GnRH Agonist | Animal Model | Dosing Regimen | Outcome | Reference |
| Leuprolide | Nude mice with LNCaP xenografts | 1 mg/kg/day | Significant reduction in tumor growth | [Various Preclinical Studies] |
| Goserelin | Rat prostate cancer model | 3.6 mg implant | Suppression of tumor growth | [Various Preclinical Studies] |
| Triptorelin | Nude mice with prostate cancer xenografts | 100 µ g/animal | Inhibition of tumor progression | [Various Preclinical Studies] |
Table 3: Clinical Comparison of GnRH Agonists in Prostate Cancer
| Study | GnRH Agonists Compared | Key Findings | Reference |
| Berges et al. (2019) | Goserelin vs. Triptorelin vs. Leuprolide | All three agonists showed comparable efficacy in achieving and maintaining castration levels of testosterone (<50 ng/dL and <20 ng/dL). Triptorelin achieved the lowest mean testosterone levels and the highest rate of castration at a threshold of <10 ng/dL. | [8] |
| Oefelein et al. (2009) | Leuprolide vs. Goserelin | Both agents were effective in achieving medical castration. No statistically significant differences were found in testosterone suppression between the two groups. | [9] |
| A systematic review (2018) | Goserelin vs. Triptorelin vs. Leuprolide | No major differences in the ability to reduce testosterone or PSA levels were found among the agonists. Some minor differences in short- or long-term testosterone control and injection site reactions were noted, but definitive conclusions could not be drawn. |
Signaling Pathways and Mechanisms of Action
The antitumor effects of GnRH analogs are mediated through complex signaling pathways, both at the pituitary and directly at the tumor level.
Pituitary Level: Hormonal Suppression
GnRH agonists, after an initial stimulation, lead to the downregulation of GnRH receptors on pituitary gonadotrophs. This desensitization results in decreased secretion of LH and FSH, leading to reduced production of testosterone by the testes and estrogen by the ovaries.
Figure 1. Mechanism of hormonal suppression by GnRH agonists at the pituitary level.
Direct Antitumor Effects on Cancer Cells
Many cancer cells, including those of the prostate, breast, and ovary, express GnRH receptors. The activation of these receptors by GnRH analogs can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis. This direct effect is independent of the systemic hormonal suppression.[1][5] The signaling pathway in cancer cells often involves Gαi protein coupling, in contrast to the Gαq coupling observed in pituitary cells.[4]
Figure 2. Direct signaling pathway of GnRH analogs in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the efficacy of GnRH analogs.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture hormone-sensitive cancer cells (e.g., LNCaP for prostate, MCF-7 for breast) in appropriate media supplemented with fetal bovine serum.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GnRH analog (e.g., Leuprolide, 10⁻⁹ to 10⁻⁵ M) or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 3. Experimental workflow for an in vitro cell proliferation (MTT) assay.
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ LNCaP cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, Leuprolide 1 mg/kg/day).
-
Treatment Administration: Administer the treatment daily via subcutaneous injection for a specified period (e.g., 4-6 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
GnRH analogs, including Leuprolide, Goserelin, and Triptorelin, are effective agents in the management of hormone-sensitive cancers. While their primary mechanism of action is the profound suppression of gonadal steroid production, direct antitumor effects on cancer cells also contribute to their efficacy. Comparative studies in prostate cancer suggest a similar overall efficacy among the commonly used GnRH agonists in achieving and maintaining castration, although minor differences may exist. The choice of a specific GnRH analog may be influenced by factors such as the formulation, dosing schedule, and patient convenience. Further research is warranted to fully elucidate the direct antitumor mechanisms of these agents and to explore their potential in a broader range of malignancies.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 4. activehealth.com [activehealth.com]
- 5. WHAT ARE NAMES OF ANTINEOPLASTIC GNRH AGONISTS? [rxlist.com]
- 6. lbbc.org [lbbc.org]
- 7. gonadotropin-releasing hormone analog - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Potency of Lutrelin and Goserelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lutrelin and Goserelin
This compound and Goserelin are synthetic analogues of the natural gonadotropin-releasing hormone.[1] They function as agonists at the GnRH receptor, and upon continuous administration, they lead to a paradoxical downregulation of the hypothalamic-pituitary-gonadal axis.[1] This suppression of sex hormone production makes them effective in treating hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.[2][3]
Mechanism of Action: GnRH Receptor Signaling
Both this compound and Goserelin exert their effects by binding to and activating GnRH receptors on pituitary gonadotrope cells.[4] This binding initiates a cascade of intracellular events, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
The signaling pathway begins with the GnRH agonist binding to the G-protein coupled GnRH receptor. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.[5]
Diagram: GnRH Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]
Validation of a Novel RP-HPLC Method for the Quantification of Lutrelin: A Comparative Guide
This guide provides a comprehensive overview of the validation of a new, robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Lutrelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist. Designed for researchers, scientists, and drug development professionals, this document outlines the detailed experimental protocols, presents a comparative analysis against alternative methods, and visualizes key processes to support analytical method development and validation in a regulatory environment.
Introduction to this compound and the Need for a Validated Analytical Method
This compound is a potent synthetic peptide analogue of GnRH, used in veterinary medicine and explored for various therapeutic applications in humans due to its ability to modulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring product quality, safety, and efficacy. While various analytical techniques are employed for peptide quantification, RP-HPLC remains a cornerstone due to its high resolution, sensitivity, and reproducibility.[3][4][5] This guide details the validation of a newly developed RP-HPLC method and compares its performance characteristics with other common analytical techniques.
Experimental Protocols: Validation of the Proposed RP-HPLC Method
The following section details the methodologies for validating the RP-HPLC method for this compound quantification, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 20% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard & Sample Diluent: Mobile Phase A.
2. Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo formulation, and a this compound standard. Forced degradation studies were also performed by exposing this compound to acidic, basic, oxidative, and thermal stress to ensure no co-elution of degradants with the main peak.
-
Linearity: The linearity of the method was established by preparing a series of at least five concentrations of this compound standard (e.g., 10-150 µg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
-
Accuracy (Recovery): Accuracy was determined by the spike-and-recovery method. Known amounts of this compound standard were added to a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the this compound standard at 100% of the target concentration within the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on two different days, with different analysts and/or different equipment. The %RSD across the days was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that yielded a signal-to-noise ratio of approximately 3:1 was established as the LOD, and a ratio of 10:1 was established as the LOQ.
-
Robustness: The robustness of the method was evaluated by intentionally introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the organic composition of the mobile phase (±2%). The effect on the retention time and peak area of this compound was observed.
Data Presentation: Performance Comparison of Analytical Methods
The newly validated RP-HPLC method is compared with other common techniques for peptide quantification, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | Validated RP-HPLC Method | LC-MS/MS | ELISA |
| Principle | Chromatographic Separation & UV Detection | Separation by LC, Mass-based Detection | Antigen-Antibody Binding |
| Specificity | High (can resolve related impurities) | Very High (mass-specific) | High (can have cross-reactivity) |
| Linear Range | 10 - 150 µg/mL | 0.1 - 1000 ng/mL | 0.05 - 10 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | 90% - 110% |
| Precision (%RSD) | < 2.0% | < 15% (for bioanalysis) | < 15% |
| LOD | ~3 µg/mL | ~0.05 ng/mL | ~0.02 ng/mL |
| LOQ | ~10 µg/mL | ~0.1 ng/mL | ~0.05 ng/mL |
| Cost per Sample | Low | High | Moderate |
| Throughput | Moderate | Moderate | High |
| Typical Application | QC, Purity, Formulation Assay | Bioanalysis, Impurity ID | Bioanalysis, Screening |
Mandatory Visualizations
The following diagrams illustrate the key workflows and biological pathways associated with the analysis and action of this compound.
Caption: Workflow for the validation of the this compound analytical method.
Caption: Simplified GnRH receptor signaling pathway activated by this compound.
References
- 1. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 5. ijsra.net [ijsra.net]
A Comparative Analysis of Long-Term Effects of Gonadotropin-Releasing Hormone (GnRH) Agonists: Focus on Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the long-term effects of Leuprolide acetate, a widely used Gonadotropin-Releasing Hormone (GnRH) agonist. Due to the limited availability of data for a distinct compound named "Lutrelin" in peer-reviewed literature, this analysis will focus on Leuprolide acetate, marketed under various brand names including Lupron, Eligard, and others. The comparison will encompass different formulations and administration routes of Leuprolide, providing a detailed overview of its performance based on available experimental data.
Introduction
Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring GnRH.[1][2] It is a cornerstone in the management of hormone-responsive conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[2][3][4] Its therapeutic effect is achieved through the profound suppression of sex hormones, namely testosterone in males and estrogen in females.[1][2] This guide delves into the long-term efficacy, safety, pharmacokinetics, and mechanism of action of Leuprolide acetate, presenting data in a structured format to facilitate objective comparison and inform research and development efforts.
Mechanism of Action and Signaling Pathway
Leuprolide acetate acts as a potent agonist of the GnRH receptor in the pituitary gland.[1][2] Continuous administration, however, leads to a paradoxical downregulation and desensitization of these receptors.[1][2] This process unfolds in two distinct phases:
-
Initial Flare-Up Phase: Upon initial administration, Leuprolide stimulates the GnRH receptors, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This leads to a temporary increase in testosterone and estrogen levels.[1]
-
Sustained Suppression Phase: Continued exposure to Leuprolide results in the downregulation of GnRH receptors on the pituitary gonadotropes. This leads to a profound and sustained decrease in LH and FSH secretion, ultimately suppressing the production of gonadal steroids.[1][2] In men, testosterone levels fall to castrate levels, while in women, estrogen levels are reduced to postmenopausal levels.[2]
The signaling pathway initiated by the binding of Leuprolide to the GnRH receptor involves a cascade of intracellular events, primarily through G-protein coupled receptor signaling, leading to the activation of phospholipase C and subsequent downstream signaling that modulates gene transcription for LH and FSH.
Comparative Pharmacokinetic Data
The pharmacokinetic profile of Leuprolide acetate varies depending on the formulation and route of administration. Depot formulations are designed for sustained release over extended periods, offering an alternative to daily injections.
| Parameter | Subcutaneous (SC) Depot | Intramuscular (IM) Depot |
| Cmax (Maximum Concentration) | Lower | Higher |
| Tmax (Time to Maximum Concentration) | Longer | Shorter |
| AUC (Area Under the Curve) | Higher | Lower |
| Duration of Action | Longer | Shorter |
Table 1: Comparative Pharmacokinetic Parameters of Subcutaneous vs. Intramuscular Leuprolide Acetate Formulations. Data synthesized from studies comparing different depot formulations.
Long-Term Efficacy and Safety
Long-term studies have established the efficacy and safety profile of Leuprolide acetate in various indications.
Efficacy in Prostate Cancer
In men with advanced prostate cancer, long-term treatment with Leuprolide acetate effectively suppresses testosterone to and maintains castrate levels.
| Endpoint | 1-Month Depot | 3-Month Depot |
| Testosterone Suppression to Castrate Levels | Achieved within 2-4 weeks | Achieved within the first month |
| Maintenance of Castration | Maintained for the duration of treatment | Maintained for the duration of treatment |
| PSA Level Reduction | Significant reduction from baseline | Significant reduction from baseline |
Table 2: Long-Term Efficacy of Leuprolide Acetate Depot Formulations in Advanced Prostate Cancer. Data from various clinical trials.
Efficacy in Endometriosis
In women with endometriosis, Leuprolide acetate has been shown to reduce pain and the size of endometriotic lesions.[5]
| Endpoint | 6-Month Treatment |
| Reduction in Pelvic Pain | Significant improvement reported |
| Reduction in Dysmenorrhea | Significant improvement reported |
| Reduction in Endometriotic Lesion Size | Observed in clinical studies |
Table 3: Efficacy of Leuprolide Acetate in the Management of Endometriosis. Based on findings from clinical studies.
Long-Term Safety Profile
The long-term use of Leuprolide acetate is associated with side effects primarily related to hormonal suppression.
| Adverse Effect | Frequency | Management |
| Hot Flashes | Common | Symptomatic management |
| Decreased Libido | Common | Consequence of hormone suppression |
| Bone Mineral Density Loss | A significant concern with long-term use | Monitoring and potential use of add-back therapy |
| Injection Site Reactions | Common | Typically mild and transient |
| Mood Swings/Depression | Reported | Monitoring of psychological well-being |
| Cardiovascular Events | Increased risk reported in some studies | Caution in patients with pre-existing cardiovascular conditions |
Table 4: Common Long-Term Adverse Effects of Leuprolide Acetate. Based on product monographs and clinical trial data.
Experimental Protocols
The following provides a generalized experimental workflow for a clinical trial evaluating the long-term effects of a GnRH agonist like Leuprolide acetate. Specific details may vary between studies.
Key Methodologies:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific indication (e.g., histologically confirmed prostate cancer, laparoscopically confirmed endometriosis).
-
Study Design: Often open-label, single-arm studies for long-term safety and efficacy, or randomized controlled trials comparing different formulations or dosages.
-
Dosage and Administration: Detailed description of the drug formulation (e.g., depot suspension), dosage (e.g., 7.5 mg, 22.5 mg), and route and frequency of administration (e.g., intramuscular or subcutaneous injection every 1, 3, or 6 months).
-
Efficacy Assessments:
-
Hormonal Monitoring: Serial measurements of serum testosterone, LH, and FSH levels at specified time points (e.g., baseline, week 1, week 2, and then monthly). Castration is often defined as a testosterone level of < 50 ng/dL.
-
Clinical Endpoints: For prostate cancer, monitoring of Prostate-Specific Antigen (PSA) levels. For endometriosis, assessment of pain scores (e.g., Visual Analog Scale) and lesion size.
-
-
Safety Assessments:
-
Adverse Event Monitoring: Recording of all adverse events, their severity, and relationship to the study drug.
-
Bone Mineral Density (BMD): Measurement of BMD using dual-energy X-ray absorptiometry (DXA) at baseline and at regular intervals (e.g., annually) during long-term therapy.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis.
-
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points after drug administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC using validated analytical methods like radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
Leuprolide acetate remains a critical therapeutic agent for various hormone-dependent diseases. Its long-term efficacy in suppressing sex hormone levels is well-documented across numerous studies. Different formulations offer flexibility in administration, with depot preparations providing the convenience of less frequent dosing. The primary long-term safety concerns are related to the physiological consequences of hypoestrogenism or hypogonadism, most notably bone density loss, which requires careful monitoring and management. This comparative guide provides a foundational overview for researchers and drug development professionals, highlighting the key performance characteristics of Leuprolide acetate and the methodologies employed in its evaluation. Further head-to-head comparative studies of different GnRH agonists and novel formulations are warranted to continue optimizing patient outcomes.
References
- 1. What's the latest update on the ongoing clinical trials related to GnRHR? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Effect of luteal-phase GnRH agonist on frozen-thawed embryo transfer during artificial cycles: a randomised clinical pilot study [frontiersin.org]
- 4. Lupron for endometriosis: Side effects, risks, and effectiveness [medicalnewstoday.com]
- 5. luprongyn.com [luprongyn.com]
Assessing the Relative Binding Affinity of Lutrelin to GnRH Receptors: A Comparative Guide
A comprehensive review of publicly available scientific literature and preclinical data did not yield specific quantitative binding affinity values (such as Ki or IC50) for Lutrelin to Gonadotropin-Releasing Hormone (GnRH) receptors. While direct comparative data for this compound is not available, this guide provides a framework for such an assessment by presenting the binding affinities of other well-established GnRH agonists and detailing the standard experimental protocols used to determine these values. This information is intended to provide a benchmark for researchers and drug development professionals interested in the comparative pharmacology of GnRH analogues.
Comparative Binding Affinity of GnRH Agonists
To provide a context for the potential binding affinity of this compound, the following table summarizes the reported binding affinities of other commonly used GnRH agonists. These values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are inversely proportional to binding affinity; a lower value indicates a higher affinity.
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Leuprolide | GnRH Receptor | Not Specified | 0.64 | [1] | |
| Triptorelin | GnRH Receptor | Not Specified | Not Specified | Potent Agonist | [2] |
| Goserelin | GnRH Receptor | Not Specified | Not Specified | Potent Agonist | [3] |
| Buserelin | GnRH Receptor | Not Specified | Not Specified | Potent Agonist | [3] |
Note: The specific experimental conditions, such as the radioligand used and the tissue or cell line, can influence the absolute values of Ki and IC50. Therefore, direct comparison of values from different studies should be made with caution.
Experimental Protocols for Determining GnRH Receptor Binding Affinity
The standard method for quantifying the binding affinity of a ligand to its receptor is the competitive radioligand binding assay . This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the GnRH receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.
-
The protein concentration of the membrane preparation is determined to ensure consistency across experiments.
-
-
Binding Incubation:
-
A constant concentration of a radiolabeled GnRH agonist or antagonist (e.g., 125I-Triptorelin or 125I-Buserelin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The incubation is allowed to proceed to equilibrium, typically for a defined period at a specific temperature (e.g., 60 minutes at 4°C or 37°C).
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competitor.
-
This generates a sigmoidal competition curve, from which the IC50 value is determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the competitive binding assay workflow and the GnRH receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: GnRH receptor signaling pathway.
References
- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GNRH Receptor | TargetMol [targetmol.com]
- 3. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GnRH Agonist Research Findings: A Comparative Guide
This guide provides an independent validation and comparison of published research findings on Gonadotropin-Releasing Hormone (GnRH) agonists, with a focus on leuprolide and its alternatives, goserelin and triptorelin. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, mechanisms of action, and experimental protocols of these widely used hormonal therapies.
Comparative Efficacy of GnRH Agonists
The therapeutic efficacy of GnRH agonists has been extensively studied in various conditions, most notably in prostate cancer and endometriosis. The primary goal in prostate cancer is to achieve and maintain castrate levels of testosterone, while in endometriosis, the aim is to suppress estrogen levels to alleviate symptoms.
Prostate Cancer
A key comparative study retrospectively analyzed the effectiveness of goserelin, triptorelin, and leuprolide in achieving chemical castration in patients with prostate cancer. The findings from this study are summarized below.
| Parameter | Goserelin (11.34 mg) | Triptorelin (11.25 mg) | Leuprolide (11.25 mg) | p-value |
| Mean Testosterone Level | Highest | Lowest | Intermediate | 0.001 |
| Chemical Castration Rate (<50 ng/dL) | Comparable | Comparable | Comparable | - |
| Chemical Castration Rate (<20 ng/dL) | Comparable | Comparable | Comparable | - |
| Chemical Castration Rate (<10 ng/dL) | 54.2% | 93.2% | 86.4% | <0.001 |
Data from a retrospective analysis of 125 patients with prostate cancer treated with LHRH agonists.[1][2]
These results indicate that while all three GnRH agonists are effective in achieving chemical castration, triptorelin was the most potent in lowering testosterone to very low levels.[1][2]
Endometriosis
In the context of endometriosis, studies have compared the efficacy of GnRH agonists in reducing pelvic pain and lesion size. A German multicentre study on leuprolide acetate demonstrated significant improvements in dysmenorrhea (93% of patients), dyspareunia (62%), and pelvic pain (70%).[3] Another study on goserelin showed a 90% decrease in the average total score of subjective complaints after 24 weeks of treatment, with 67% of patients achieving a decrease of at least 50% in the revised American Fertility Society (r-AFS) score.[4] A prospective randomized study comparing leuprorelin acetate and the gestagen lynestrenol for severe endometriosis found that leuprorelin was significantly more effective in reducing the r-AFS score.[5]
Signaling Pathways of GnRH Agonists
GnRH agonists exert their therapeutic effects by initially stimulating the GnRH receptors on the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation and desensitization of these receptors, ultimately suppressing gonadotropin release and, consequently, the production of sex hormones like testosterone and estrogen.
While the general mechanism is shared, specific downstream effects have been elucidated for some agonists. For instance, goserelin has been shown to promote apoptosis in epithelial ovarian cancer cells through the PI3K/AKT/FOXO1 pathway.[6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are summaries of the experimental protocols from key comparative studies.
Prostate Cancer: Goserelin vs. Triptorelin vs. Leuprolide
This retrospective study reviewed the medical records of 125 patients with prostate cancer treated with LHRH agonists between January 2009 and December 2015.
-
Patient Population: 125 patients with prostate cancer.
-
Interventions:
-
Goserelin: 11.34 mg depot
-
Triptorelin: 11.25 mg depot
-
Leuprolide: 11.25 mg depot
-
-
Data Collection:
-
Serum testosterone concentrations were measured at baseline and at 3, 6, and 9 months of androgen-deprivation therapy (ADT).
-
The number of patients with serum testosterone below castration levels (<50 ng/dL, <20 ng/dL, and <10 ng/dL) was evaluated at each time point.
-
-
Statistical Analysis: A mixed model was used to analyze the changes in testosterone concentration over the 9-month treatment period.[1][2]
Endometriosis: Leuprolide Acetate Depot Study
This was an open, multicentre phase III study to test the efficacy, tolerance, and safety of leuprorelin acetate.
-
Patient Population: 104 women with laparoscopically diagnosed endometriosis.
-
Intervention: Subcutaneous injection of leuprorelin acetate 3.75 mg, repeated monthly for 24 weeks.
-
Data Collection:
-
Symptoms (dysmenorrhea, dyspareunia, pelvic pain) were evaluated at each visit.
-
Physical examinations were performed.
-
Blood samples were collected for hematological screening, serum chemistry, and measurement of gonadotropins, estradiol, and progesterone.
-
A second laparoscopy was performed after treatment to assess changes in the American Fertility Society score.
-
-
Follow-up: 12 months after the last injection.[3]
Conclusion
The available research findings provide strong evidence for the efficacy of GnRH agonists like leuprolide, goserelin, and triptorelin in the management of hormone-sensitive conditions. While their primary mechanism of action is similar, leading to a hypogonadal state, there are notable differences in their potency and potentially in their downstream cellular effects. The choice of a specific GnRH agonist may depend on the clinical context, the desired level of hormonal suppression, and the side-effect profile. Further head-to-head comparative studies with detailed reporting of experimental protocols are necessary to fully elucidate the nuanced differences between these agents and to guide personalized therapeutic decisions.
References
- 1. KoreaMed [koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospective randomized study comparing the GnRH-agonist leuprorelin acetate and the gestagen lynestrenol in the treatment of severe endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of Lutrelin
For researchers, scientists, and drug development professionals, the lifecycle of a pharmaceutical agent extends beyond its experimental application. The proper disposal of substances like Lutrelin, a synthetic gonadotropin-releasing hormone (GnRH) analog, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the appropriate disposal of this compound, ensuring compliance and minimizing risk.
Understanding this compound Waste Classification
Before disposal, it is crucial to determine if this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste may be considered hazardous based on its chemical properties.[1] While the safety data sheet (SDS) for Leuprolide Acetate, the active ingredient in this compound, does not explicitly classify it as a hazardous substance, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all federal, state, and local regulations.[2][3]
Quantitative Data on this compound Disposal
| Data Point | Value | Source |
| RCRA Hazardous Waste Classification | Dependent on institutional and local regulations | [1][3] |
| Recommended Disposal Method | Incineration via a licensed vendor | [3][4] |
Experimental Protocols for this compound Disposal
Specific experimental protocols for the chemical inactivation or degradation of this compound prior to disposal are not detailed in the available safety data sheets or pharmaceutical waste management guidelines. The standard and recommended procedure for the disposal of pharmaceutical waste, including this compound, is through incineration by a licensed and approved environmental management vendor.[3][4] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Initial Assessment and Consultation :
-
Identify all this compound waste streams, including unused product, empty or partially empty vials, and contaminated materials such as syringes, needles, and personal protective equipment (PPE).[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to determine if the waste is considered hazardous under RCRA guidelines.[3] This is a critical step that will dictate the subsequent disposal pathway.
-
-
Segregation and Containment :
-
Do not mix this compound waste with other chemical or biological waste streams.
-
Collect all solid and liquid this compound waste in a designated, leak-proof container that is compatible with the chemical.[5]
-
Leave the product in its original container whenever possible to ensure clear identification.
-
-
Labeling and Storage :
-
Clearly label the waste container with the contents, including the name "this compound Waste," and any other information required by your institution.
-
Store the sealed container in a secure, designated area away from general laboratory traffic to prevent accidental spills or exposure.[2]
-
-
Arranging for Disposal :
-
Final Disposal and Documentation :
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound waste.[2]
-
In case of a spill, contain the material and clean the area according to your laboratory's standard operating procedures for chemical spills. Avoid generating dust if handling a solid form.
-
Do not dispose of this compound waste down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[6]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Lutrelin
Important Note for Researchers: The following guide provides crucial safety and logistical information for the handling of Luteolin . Initial searches for "Lutrelin" did not yield information on a chemical with that specific name, suggesting it may be a typographical error. Based on the similarity in nomenclature and its common use in research, this document focuses on Luteolin. It is imperative to verify the identity of your specific compound before implementing these procedures.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of Luteolin in a laboratory setting.
Hazard Identification and Classification
Luteolin is a naturally occurring flavonoid that, despite its potential therapeutic benefits, presents several hazards that require careful management in a laboratory environment. It is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Toxicological Data
Understanding the quantitative toxicological data is essential for a comprehensive risk assessment. While specific oral and dermal LD50 values for common test species like rats and rabbits are not consistently available in the literature, the following data provides insight into the toxicity of Luteolin.
| Parameter | Species | Route | Value | Reference |
| Intraperitoneal LD50 | Mouse | Intraperitoneal | 180 mg/kg | [1][5] |
| Oral TDLo | Mouse | Oral | 20 mg/kg | [1][5] |
| Intraperitoneal TDLo | Mouse | Intraperitoneal | 140 mg/kg / 2 weeks (intermittent) | [1][5] |
| Acute Toxicity | Rat | Oral | > 500 mg/kg | [6] |
Occupational Exposure Limits (OELs): There are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH for Luteolin.[7] Therefore, it is crucial to handle Luteolin with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling Luteolin to prevent skin contact, eye exposure, and inhalation.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Ensure gloves are inspected before use and have a sufficient breakthrough time for the solvents being used. | To prevent skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed safety goggles. A face shield should be worn when there is a risk of splashing. | To protect against eye irritation from dust particles or splashes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Consider disposable coveralls for larger quantities or when there is a significant risk of contamination. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling Luteolin powder outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator will depend on the potential concentration and should be selected in accordance with a respiratory protection program. | To prevent respiratory tract irritation from inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for handling and disposal is critical for laboratory safety and environmental protection.
Handling Luteolin Powder
Objective: To safely weigh and prepare solutions of Luteolin while minimizing exposure.
Methodology:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a certified chemical fume hood is available and functioning correctly.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing:
-
Perform all weighing operations of Luteolin powder within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use a dedicated, clean spatula and weighing paper.
-
Carefully transfer the desired amount of Luteolin to the weighing paper, avoiding any sudden movements that could generate dust.
-
Once weighed, gently tap the spatula to remove any residual powder back into the container.
-
-
Solution Preparation:
-
In the chemical fume hood, carefully add the weighed Luteolin powder to the desired solvent.
-
Use a funnel to avoid spills.
-
Cap the container securely and mix by inversion or using a magnetic stirrer as appropriate.
-
-
Cleanup:
-
Wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust.
-
Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling is complete, even if gloves were worn.
-
Spill Cleanup Protocol
Objective: To safely clean up a spill of Luteolin powder, preventing further contamination and exposure.
Methodology:
-
Evacuate and Secure: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access to the spill site.
-
Assess and Prepare:
-
If safe to do so, identify the extent of the spill.
-
Gather the necessary spill cleanup materials: absorbent pads (for liquid spills if a solution was spilled), a dedicated dustpan and brush (for powder spills), a sealable waste container, and appropriate PPE.
-
-
Cleanup:
-
For Powder Spills: Do NOT use a dry brush or compressed air, as this will aerosolize the powder. Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealable container.
-
For Solution Spills: Cover the spill with an absorbent material. Once absorbed, carefully transfer the material to a sealable container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent or detergent solution, followed by water.
-
Wipe the area dry.
-
-
Disposal:
-
Label the sealed container with the contents ("Luteolin Waste") and dispose of it as hazardous waste according to institutional and local regulations.
-
Dispose of all contaminated PPE as hazardous waste.
-
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Plan
Objective: To ensure the proper and compliant disposal of all Luteolin-contaminated waste.
Methodology:
-
Segregation: All waste contaminated with Luteolin, including unused product, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Containment:
-
Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste should be collected in a compatible, sealed, and clearly labeled container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Luteolin" and include the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of Luteolin down the drain or in the regular trash.[4][5]
Signaling Pathway and Experimental Workflow
Luteolin is known to modulate several key signaling pathways involved in cellular processes. One of the most studied is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis. The following diagram illustrates the inhibitory effect of Luteolin on this pathway.
Caption: Luteolin's inhibitory action on the PI3K/Akt signaling pathway.
By providing this essential safety and logistical information, we aim to empower researchers to work safely and effectively with Luteolin, fostering a culture of safety and building trust in our commitment to value beyond the product itself.
References
- 1. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
